molecular formula C8H16NaO8 B213156 Croscarmellose sodium CAS No. 9004-32-4

Croscarmellose sodium

Numéro de catalogue: B213156
Numéro CAS: 9004-32-4
Poids moléculaire: 263.20 g/mol
Clé InChI: DPXJVFZANSGRMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sodium Carboxymethyl Cellulose (NaCMC), also known as cellulose gum or CMC, is a water-soluble, anionic polymer derived from cellulose . It is produced through the alkali-catalyzed reaction of cellulose with chloroacetic acid, resulting in a compound where carboxymethyl groups are bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . This white to off-white, odorless powder is valued for its ability to form clear, viscous colloidal solutions in water, its high chemical stability, and its non-toxic, biodegradable nature . Its key functional properties, including viscosity, solubility, and stability, are determined by its molecular weight and its Degree of Substitution (DS), which refers to the average number of carboxymethyl groups per anhydroglucose unit . This reagent is indispensable across diverse research and industrial development fields due to its multifunctional role as a thickener, stabilizer, binder, and film-forming agent . In pharmaceutical research, it is employed as a binder in tablet formulations, a viscosity enhancer in syrups and suspensions, and a film-forming agent in topical applications . In the development of detergents and cleaning products, it acts as an anti-redeposition agent, preventing soil from re-adhering to fabrics during washing . Its utility extends to the paper industry, where it enhances strength and surface smoothness, and to textiles, where it serves as a sizing agent and dye thickener . Furthermore, Sodium Carboxymethyl Cellulose is a critical component in drilling fluids for oil and gas exploration, where it functions as a viscosifier and fluid loss controller to stabilize the borehole . In mineral processing, it is studied as an effective inhibitor for gangue minerals like carbonates and silicates during flotation . The mechanism of action of Sodium Carboxymethyl Cellulose is rooted in its polyelectrolyte nature. As a thickener, its long polymer chains hydrate in water, forming a extensive network through hydrogen bonding that traps water molecules and increases viscosity . Its stabilizing and suspending action arises from the creation of a three-dimensional network that hinders the settlement of particles . As a binder, it acts by forming coherent, strong films and bridges between particles upon drying . The inhibitory effect on minerals is attributed to the adsorption of its polar groups (e.g., -COOH, -OH) onto mineral surfaces, rendering them hydrophilic and preventing collector adsorption . Recent scientific investigations continue to explore its potential, including its use as a macroporous loaded material for metal ions in a nitric acid system, showcasing its promise in advanced material science and environmental remediation applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

InChI

InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DPXJVFZANSGRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder, White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS]
Record name SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Carboxymethylcellulose Sodium
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Solubility

Yields a viscous colloidal solution with water. Insoluble in ethanol
Record name SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM
Source EU Food Improvement Agents
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CAS No.

9004-32-4, 74811-65-7
Record name Carboxymethylcellulose sodium [USP]
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Record name Cellulose, carboxymethyl ether, sodium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cellulose, carboxymethyl ether, sodium salt
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Record name Croscarmellose Sodium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Croscarmellose Sodium as a Superdisintegrant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose sodium, stands as a prominent superdisintegrant in the pharmaceutical industry.[1] Its efficacy in facilitating the rapid disintegration of solid oral dosage forms is pivotal for enhancing drug dissolution and bioavailability.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The primary mechanisms of action—swelling, wicking, and to a lesser extent, shape recovery—work in concert to overcome the cohesive forces within a tablet, leading to its rapid breakdown upon contact with aqueous fluids.[4][5]

Introduction

The disintegration of a tablet into smaller particles is a critical prerequisite for drug dissolution and subsequent absorption.[6] Superdisintegrants are a class of pharmaceutical excipients that are effective at low concentrations, typically 0.5-5% w/w, to promote rapid tablet breakup.[2][7] this compound is a highly effective superdisintegrant due to its hydrophilic nature and insolubility in water, properties conferred by its cross-linked structure.[3][8] This unique structure allows for rapid water uptake and significant volume expansion without the formation of a viscous gel layer that could impede disintegration.[4][9]

Physicochemical Properties

This compound is a white, odorless, and free-flowing powder.[10] Its fibrous nature is a key attribute, contributing to its excellent water-wicking capabilities.[2][3] The cross-linking of the carboxymethylcellulose sodium chains renders the polymer insoluble but highly absorbent and hydrophilic.[8]

Core Mechanisms of Action

The disintegrating action of this compound is not attributed to a single mechanism but rather a synergistic combination of several processes.

Swelling

Upon contact with water, this compound rapidly absorbs a significant volume of water, leading to a substantial increase in its particle size.[5][7] This swelling action is considered a primary mechanism of disintegration. The expansion of the CCS particles generates a strong disintegrating force within the tablet matrix, pushing apart the surrounding excipients and active pharmaceutical ingredient (API), thereby breaking the intermolecular bonds that hold the tablet together.[2][11] It has been reported that this compound can swell to 4-8 times its original volume.[12] The swelling property is influenced by the medium's pH, with reduced swelling observed in acidic conditions.[13][14]

Wicking (Capillary Action)

The fibrous structure of this compound creates a network of pores and capillaries within the tablet.[2][15] This structure facilitates rapid water uptake into the core of the tablet through a process known as wicking or capillary action.[5][7] This action is crucial as it ensures a uniform and rapid distribution of water throughout the tablet matrix, which in turn promotes the swelling of other CCS particles and aids in the overall disruption of the tablet structure.[16] The wicking action helps to weaken the intermolecular forces between particles in the tablet.[4]

Shape Recovery/Deformation

While swelling and wicking are the predominant mechanisms, some sources also suggest that shape recovery plays a role. During the compression of the tablet, the disintegrant particles are deformed. Upon contact with water, these particles can return to their original shape, and this shape recovery can contribute to the disruption of the tablet matrix.[15] However, for this compound, swelling is considered the more dominant of these two mechanisms.[9]

Quantitative Data

The performance of this compound as a superdisintegrant can be quantified through various parameters. The following tables summarize key quantitative data from literature.

Table 1: Swelling and Water Uptake Properties of this compound

ParameterValueMedium/ConditionsSource(s)
Swelling Volume4-8 times original volumeWater[12]
Swelling Index65 ± 1.7% v/vNot specified[12]
Water Uptake Rate0.55 mL/sNot specified[13]
Moisture Sorption at 80% RH23%80% Relative Humidity[17]

Table 2: Effect of this compound Concentration on Tablet Disintegration Time

Formulation BaseCCS Concentration (% w/w)Tablet Hardness (N)Disintegration Time (s)Source(s)
Mannitol0-126.5[4]
Mannitol181 - 87< 35[4]
Mannitol5Slightly harder than 1%≤ 40[4]
Microcrystalline Cellulose (MCC)074.9 - 77.51724[4]
Microcrystalline Cellulose (MCC)174.9 - 77.5200 - 300[4]
Atenolol Orodispersible Tablet0--[18]
Atenolol Orodispersible Tablet10Best physicochemical characteristics< 180[18]
Atenolol Orodispersible Tablet20-Longer than 10%[18]

Experimental Protocols

Determination of Swelling Index
  • Apparatus: A 100 mL graduated cylinder with a stopper.

  • Procedure: a. Accurately weigh 1 gram of this compound powder. b. Transfer the powder to the graduated cylinder. c. Add 90 mL of purified water. d. Stopper the cylinder and invert it gently every 10 minutes for the first hour. e. Allow the cylinder to stand undisturbed for 24 hours. f. Measure the final volume occupied by the swollen this compound.

  • Calculation: The swelling index is expressed as the volume in mL occupied by 1 gram of the substance.

Tablet Disintegration Time (USP Method)
  • Apparatus: USP disintegration test apparatus, consisting of a basket-rack assembly, a 1000 mL beaker for the immersion fluid, and a thermostatic arrangement to maintain the fluid at 37 ± 2 °C.[19]

  • Procedure: a. Place one tablet in each of the six tubes of the basket. b. If specified, add a perforated plastic disc on top of each tablet.[19] c. Immerse the basket in a beaker of purified water (or other specified medium) maintained at 37 ± 2 °C. d. Raise and lower the basket at a constant frequency between 29 and 32 cycles per minute. e. The disintegration time is the time required for all six tablets to break down into particles that can pass through the 10-mesh screen of the basket, or until no residue remains on the screen.[19]

Measurement of Disintegrating Force and Water Uptake
  • Apparatus: A specialized apparatus that simultaneously measures the force generated by the tablet and the amount of water absorbed.[6][20] The tablet is typically clamped between a punch tip connected to a load cell and a glass disk.[20]

  • Procedure: a. The tablet is placed in the apparatus. b. The system is brought into contact with the disintegration medium. c. The force exerted by the swelling of the tablet is continuously measured by the load cell. d. Simultaneously, the volume of water absorbed by the tablet is measured, often by tracking the displacement of the fluid.[6]

  • Data Analysis: The output is a force-time curve and a water uptake-time curve, which provide insights into the kinetics of the disintegration process.[11]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action of this compound.

Swelling_Mechanism cluster_initial Initial State (Dry Tablet) cluster_hydration Hydration cluster_final Final State (Disintegration) Tablet Tablet Matrix (API + Excipients) CCS_Dry This compound (Compressed Particle) CCS_Swollen Swollen Croscarmellose Sodium Particle CCS_Dry->CCS_Swollen Swelling & Expansion Water Water (Aqueous Fluid) Water->CCS_Dry Water Uptake Fragments Disintegrated Tablet Fragments CCS_Swollen->Fragments Exerts Disintegrating Force

Caption: Swelling mechanism of this compound.

Wicking_Mechanism Tablet_Surface Tablet Surface in Aqueous Medium Water_Penetration Water Penetrates Tablet via Pores Tablet_Surface->Water_Penetration CCS_Network Fibrous CCS Network Forms Capillaries Water_Penetration->CCS_Network Wicking Action Rapid_Hydration Rapid Hydration of Tablet Core CCS_Network->Rapid_Hydration Weakened_Bonds Inter-particle Bonds Weaken Rapid_Hydration->Weakened_Bonds Disintegration Tablet Disintegration Weakened_Bonds->Disintegration

Caption: Wicking (capillary action) mechanism of CCS.

Overall_Disintegration_Process start Tablet in Aqueous Fluid wicking Wicking (Capillary Action) Rapid Water Penetration start->wicking swelling Swelling of CCS Particles wicking->swelling disruption Disruption of Inter-particle Bonds wicking->disruption Weakens Bonds force Generation of Disintegrating Force swelling->force force->disruption end Tablet Disintegration disruption->end

Caption: Overall disintegration process facilitated by CCS.

Conclusion

This compound's role as a superdisintegrant is a result of a synergistic interplay of powerful physicochemical mechanisms, primarily swelling and wicking. Its ability to rapidly absorb water and generate significant disruptive forces within the tablet matrix makes it an invaluable excipient in the formulation of immediate-release solid oral dosage forms. A thorough understanding of its mechanism of action, supported by quantitative data and standardized experimental protocols, is essential for formulation scientists to optimize drug delivery systems and ensure consistent product performance. The choice of this compound concentration and its incorporation method (intra- or extra-granular) can be strategically utilized to achieve desired disintegration profiles and, ultimately, enhance the therapeutic efficacy of the drug product.[10][21]

References

Croscarmellose Sodium for Pharmaceutical Use: A Technical Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Croscarmellose sodium (CCS) is a vital superdisintegrant in the pharmaceutical industry, prized for its ability to facilitate the rapid disintegration of solid oral dosage forms.[1] As an internally cross-linked sodium carboxymethylcellulose (NaCMC), its unique fibrous structure and hydrophilic nature enable it to work effectively at low concentrations, typically between 0.5% and 5%.[1][2] This technical guide provides an in-depth examination of the core physicochemical properties of this compound, detailing the experimental protocols used for their characterization and the impact of these properties on its function as a pharmaceutical excipient.

Chemical Structure and Synthesis

This compound is the sodium salt of a cross-linked, partly O-(carboxymethylated) cellulose.[3][4] The synthesis begins by soaking crude cellulose (typically from wood pulp or cotton fibers) in a sodium hydroxide solution to produce alkali cellulose.[][6][7] This is followed by a reaction with sodium monochloroacetate to form sodium carboxymethylcellulose.[][6] During this process, excess sodium monochloroacetate hydrolyzes to glycolic acid, which in turn catalyzes the formation of ester cross-links between the cellulose chains.[][7] This cross-linking is critical, as it renders the polymer insoluble in water while permitting it to absorb and swell significantly, a key attribute for a disintegrant.[1][6][8]

G cluster_synthesis Synthesis Pathway Crude_Cellulose Crude Cellulose (Wood Pulp / Cotton) Alkali_Cellulose Alkali Cellulose Crude_Cellulose->Alkali_Cellulose  Steeping in NaOH NaCMC Sodium Carboxymethylcellulose (NaCMC) Alkali_Cellulose->NaCMC  Reaction with  Sodium Monochloroacetate CCS_Final This compound (Purified & Milled) NaCMC->CCS_Final  Cross-linking catalyzed  by Glycolic Acid

Caption: Synthesis workflow for this compound.

The resulting polymer is a white, odorless, and free-flowing fibrous powder.[2][8][9] Scanning Electron Microscopy (SEM) reveals an elongated, straw-like fibrous structure, which contributes to its water-wicking capabilities.[10][11]

Physicochemical Properties

The functionality of this compound is dictated by a specific range of physicochemical properties, which are tightly controlled in pharmaceutical-grade material. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

PropertyDescriptionTypical Value/Range
Appearance A visual description of the powder.White to greyish-white, fibrous powder.[2][8][9]
Odor The characteristic smell of the substance.Odorless.[2][9]
Solubility The ability of the substance to dissolve in various solvents.Insoluble in water and organic solvents; swells rapidly in aqueous media.[1][7][9][12]
Swelling Capacity The extent to which the material expands upon contact with water.Swells to 4-8 times its original volume.[7]
Bulk Density The mass of the powder in a given volume, including inter-particle voids.~ 0.40–0.70 g/mL.[2]
Particle Morphology The shape and surface features of the individual particles.Elongated, fibrous, porous structure.[10][11]

Table 2: Pharmacopeial Specifications for this compound (USP/BP/EP)

ParameterAcceptance Criteria
pH (1% w/v aqueous dispersion) 5.0 – 7.0.[9][13][14]
Loss on Drying Not more than 10.0%.[9][13][14]
Degree of Substitution 0.60 – 0.85 (on the dried basis).[3][13][14]
Residue on Ignition/Sulfated Ash 14.0% – 28.0% (on the dried basis).[3][14]
Settling Volume 10.0 – 30.0 mL.[3][13][14]
Water-Soluble Substances Not more than 10.0%.[13][14][15]
Sodium Chloride & Sodium Glycolate Sum not more than 0.5%.[13][14][16]
Particle Size Varies by grade, typically 40-400 microns.[2] Sieve analysis may specify >95% passes through an 80 or 100 mesh.[2][15]

Mechanism of Action as a Superdisintegrant

This compound functions as a superdisintegrant through a dual mechanism involving rapid swelling and water wicking.[17] Unlike soluble polymers, the cross-links prevent the formation of a viscous gel layer that could impede disintegration.[17]

  • Water Wicking (Capillary Action): The fibrous and porous nature of CCS particles creates a network that actively draws water into the core of the tablet.[1][8] This rapid hydration is the initial and critical step.

  • Swelling: Upon hydration, the polymer chains expand significantly, but the cross-links maintain the structural integrity of the particles.[1][6] This omni-directional swelling exerts a strong disruptive force on the tablet matrix, pushing the particles apart from within.[17]

This combination of wicking and swelling leads to the rapid breakup of the tablet into smaller granules, thereby increasing the surface area available for drug dissolution and subsequent absorption.[1][18]

G Start Tablet in Aqueous Medium Wicking Water Wicking (Capillary Action) into Tablet Core Start->Wicking Swelling Rapid Particle Swelling Wicking->Swelling Force Internal Disruptive Force Generation Swelling->Force Disintegration Tablet Matrix Breakup Force->Disintegration End Enhanced Drug Dissolution Disintegration->End

Caption: Logical flow of the tablet disintegration mechanism.

Experimental Protocols

The quality and performance of this compound are assured through a series of standardized analytical tests, primarily outlined in pharmacopeias such as the USP.[3]

This test quantifies the average number of carboxymethyl groups per anhydroglucose unit on the cellulose backbone.[3] It involves a back-titration method.

  • Protocol:

    • Accurately weigh about 1 g of the sample and transfer it to a 500-mL glass-stoppered flask.[13][19]

    • Add 300 mL of a sodium chloride solution (1 in 10) and 25.0 mL of 0.1 N sodium hydroxide.[13] Stopper the flask and allow it to stand for 5 minutes with intermittent shaking.[13]

    • Add 5 drops of m-cresol purple indicator and 15 mL of 0.1 N hydrochloric acid from a burette.[19][20]

    • Stopper and shake the flask. If the solution remains violet, add 1-mL portions of 0.1 N HCl until the solution turns yellow.[20]

    • Titrate the excess acid with 0.1 N sodium hydroxide until the color changes back to violet.[19]

    • The degree of substitution is calculated using formulas provided in the USP monograph, which account for the net base consumed and the residue on ignition of the sample.[3][13][19]

This test measures the swelling capacity of the material in water.[3]

  • Protocol:

    • Add 75 mL of water to a 100-mL graduated cylinder.[3][16]

    • Add 1.5 g of this compound in 0.5 g portions, shaking vigorously after each addition.[3][16]

    • Add water to bring the final volume to 100 mL, shake again until the powder is homogeneously distributed.[3][16]

    • Allow the cylinder to stand undisturbed for 4 hours.[3][16]

    • Record the volume of the settled, swollen mass. The USP acceptance criterion is between 10.0 and 30.0 mL.[3][4]

Moisture content is critical as CCS is hygroscopic.[7][21] It is typically determined by Loss on Drying (LOD) or Karl Fischer titration.

  • Loss on Drying Protocol:

    • Accurately weigh a sample (typically 1-2 g) into a tared weighing bottle.[22]

    • Place the loaded bottle in a drying oven with the stopper removed.[22]

    • Dry the sample at 105°C for the time specified in the monograph (e.g., 6 hours) or to a constant weight.[13][14][22]

    • Close the bottle inside the oven, transfer to a desiccator to cool to room temperature, and reweigh.[22]

    • The percentage loss in weight is calculated. The limit is not more than 10.0%.[13][14]

  • Karl Fischer Titration: This method is specific for water and is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[22][23] It is particularly useful for low moisture levels and can be performed using either volumetric or coulometric techniques.[23][24] The sample is introduced into the Karl Fischer reactor, and the reagent is titrated to an electrometric endpoint.[22]

Laser diffraction is a widely used technique for determining the particle size distribution of this compound.[25][26]

  • Principle of Laser Diffraction:

    • A representative sample of the powder is dispersed (either in a liquid or a dry air stream) and passed through a laser beam.[25][27]

    • The particles scatter the light at angles that are inversely proportional to their size—larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.[25][28][29]

    • A series of detectors measure the intensity of the scattered light at various angles.[26][27]

    • A mathematical model (typically based on Mie or Fraunhofer theory) is used to calculate the particle size distribution that created the measured scattering pattern.[26][28] The result is reported as a volume-equivalent spherical diameter.[25][29]

G cluster_qc Quality Control Workflow Sample Raw Material Sample ID_Tests Identification (FTIR, Chemical Tests) Sample->ID_Tests Physical_Tests Physical Properties (Particle Size, Settling Volume) ID_Tests->Physical_Tests Chemical_Tests Chemical Properties (pH, LOD, Degree of Substitution) Physical_Tests->Chemical_Tests Impurity_Tests Impurity Profile (Residue on Ignition, Heavy Metals) Chemical_Tests->Impurity_Tests Decision Meets Specification? Impurity_Tests->Decision Release Release for Manufacturing Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: High-level experimental workflow for quality control.

Conclusion

The physicochemical properties of this compound—from its insoluble, fibrous nature and high swelling capacity to its tightly controlled degree of substitution and particle size—are directly linked to its high performance as a pharmaceutical superdisintegrant. A thorough understanding and rigorous testing of these properties, using standardized experimental protocols, are essential for researchers, scientists, and drug development professionals to ensure consistent product quality, predictable tablet disintegration, and optimal drug bioavailability. The interplay between its chemical structure and physical characteristics makes this compound an indispensable excipient in the formulation of modern solid oral dosage forms.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cross-Linked Carboxymethylcellulose Sodium (Croscarmellose Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linked carboxymethylcellulose sodium, widely known in the pharmaceutical industry as croscarmellose sodium, is a vital excipient classified as a superdisintegrant.[1][2][3] Its primary function in oral solid dosage forms like tablets and capsules is to facilitate their rapid breakdown upon contact with aqueous fluids in the gastrointestinal tract.[1][4] This rapid disintegration is crucial for enhancing the dissolution and subsequent bioavailability of the active pharmaceutical ingredient (API).[1][2] this compound is the sodium salt of a cross-linked, partially O-(carboxymethylated) cellulose.[1] The cross-linking process renders the polymer insoluble in water but allows it to absorb a significant amount of water and swell extensively, which is the primary mechanism behind its disintegrant action.[1][2][4] This guide provides a detailed examination of its chemical structure and the prevalent methods for its synthesis.

Chemical Structure

The chemical structure of this compound is built upon a cellulose backbone, which is a natural polysaccharide composed of repeating β-1,4-D-glucopyranose units.[5][6][7] To enhance its functionality, this cellulose backbone is chemically modified in two significant ways: carboxymethylation and cross-linking.

  • Carboxymethylation: Some of the hydroxyl groups on the anhydroglucose units of the cellulose chain are substituted with carboxymethyl groups (-CH₂-COONa).[6] This is achieved by reacting cellulose with sodium monochloroacetate in an alkaline medium.[1][8] This substitution introduces hydrophilic, ionizable groups along the polymer chain, which is a prerequisite for its high water-absorbing capacity. The extent of this reaction is defined by the Degree of Substitution (DS) , which represents the average number of carboxymethyl groups per anhydroglucose unit. For this compound, the pharmacopeial standard for DS is typically between 0.60 and 0.85.[9][10][11]

  • Cross-Linking: To prevent the polymer from becoming fully water-soluble (which would result in a viscous gel rather than particulate swelling), the polymer chains are cross-linked.[1] This cross-linking creates a three-dimensional, insoluble, but highly hydrophilic and swellable network. The cross-links are typically ester bonds formed either by self-crosslinking catalyzed by heat and acid or by using a specific cross-linking agent.[1][12] This structure allows the material to act like a sponge, rapidly wicking water into the tablet matrix and swelling to exert the force needed for disintegration.[2]

cluster_cellulose Cellulose Backbone (Repeating β-1,4-D-glucopyranose units) cluster_modifications Modifications g1 Glucose Unit g2 Glucose Unit g1->g2 β-1,4-glycosidic bond crosslink Ester Cross-link (Connects different polymer chains) g1->crosslink Cross-linking Point g3 Glucose Unit g2->g3 β-1,4-glycosidic bond sub Carboxymethyl Sodium Group (-CH₂-COONa) Attached to Hydroxyl Groups g2->sub Substitution g3->crosslink A Crude Cellulose (from wood pulp or cotton) B Alkalization (Soaking in NaOH) A->B C Alkali Cellulose B->C D Etherification (Reaction with Sodium Monochloroacetate) C->D E Sodium Carboxymethylcellulose (Na-CMC) D->E F Hydrolysis of excess Sodium Monochloroacetate D->F Side Reaction H Cross-Linking (Heat Treatment in presence of acid) E->H G Glycolic Acid (Catalyst) F->G G->H Catalyzes I This compound (Crude) H->I J Purification & Drying I->J K Final Product J->K A Sodium Carboxymethylcellulose (Na-CMC) B Dissolution in Organic Solvent A->B C Acidification (Inorganic Acid Catalyst, e.g., H₂SO₄) B->C D Carboxymethyl Cellulose (Acid form) C->D E Addition of Cross-linker (e.g., Maleic Anhydride) D->E F Esterification Reaction (Heating) E->F G Cross-linked Carboxymethyl Cellulose F->G H Neutralization & Purification (Alkalized Ethanol) G->H I Washing & Drying H->I J Final Product I->J

References

The Disintegration Dilemma: A Technical Deep-Dive into the Swelling and Wicking Mechanisms of Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose sodium, is a widely utilized superdisintegrant in the pharmaceutical industry.[1][2] Its primary function is to facilitate the rapid breakup of solid oral dosage forms, such as tablets, into smaller particles upon contact with aqueous fluids.[1][3] This disintegration process is a critical prerequisite for drug dissolution and subsequent absorption, thereby influencing the bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API). The effectiveness of this compound stems from a dual mechanism of action: swelling and wicking.[3] This technical guide provides an in-depth exploration of these two mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations to elucidate their individual and synergistic contributions to tablet disintegration.

The Core Mechanisms: Swelling vs. Wicking

This compound's unique, fibrous structure and hydrophilic nature enable it to disrupt tablet integrity through two primary, interconnected processes:

  • Swelling: Upon contact with water, the cross-linked structure of this compound allows it to absorb a significant volume of water, leading to a substantial increase in particle size.[1] This omni-directional swelling exerts a considerable mechanical force within the tablet matrix, pushing apart the surrounding excipients and API particles, which ultimately leads to the tablet's disintegration.

  • Wicking (Capillary Action): The fibrous nature of this compound creates a network of pores and channels within the tablet.[3] This porous structure facilitates the rapid penetration of water into the tablet's core via capillary action.[3] This rapid water uptake, or wicking, ensures that the disintegrant particles throughout the tablet are quickly hydrated, initiating the swelling process more uniformly and accelerating the overall disintegration.

While both mechanisms are crucial, their relative contributions can be influenced by factors such as the concentration of this compound, the properties of other excipients in the formulation, and the manufacturing process parameters like compression force.

Quantitative Analysis of this compound's Disintegration Properties

To understand the efficiency of this compound, it is essential to quantify its swelling and wicking characteristics, and their ultimate impact on tablet disintegration time. The following tables summarize key quantitative data gathered from various studies.

Table 1: Swelling Properties of this compound

ParameterValueReference
Swelling Index65 ± 1.7% v/v[4]
Swelling Volume4-8 times its original volume[4]

Table 2: Wetting Time of Orally Disintegrating Tablets (ODTs) Containing this compound

Wetting time is an indicator of the wicking efficiency of the superdisintegrant.

This compound ConcentrationWetting Time (seconds)Reference
2%17 - 21[5]
4%17 - 21[5]
5%44.33 ± 2.48[6]
6%17 - 21[5]

Table 3: Disintegration Time of Tablets Formulated with this compound

Tablet MatrixThis compound (CCS) Concentration (% w/w)Tablet Hardness (N)Disintegration Time (seconds)Reference
Mannitol-based0%-126.5[3]
1%81 - 87< 35[3]
Microcrystalline Cellulose (MCC)-based0%74.9 - 77.51724[3]
1%74.9 - 77.5200 - 300[3]
5%-< 10
Black Pepper Extract with MCC0%6.87 - 7.801324.2[7]
1%6.87 - 7.80335.4[7]
2%6.87 - 7.80205.8[7]
3%6.87 - 7.80181.2[7]
4%6.87 - 7.80169.8[7]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Single this compound Particle start Dry CCS Particle Fibrous and Cross-linked Structure wicking Wicking Rapid water penetration via capillary action into fibrous network start->wicking Contact with Water swelling Swelling Water absorption leads to omni-directional particle expansion wicking->swelling Hydration

Dual Mechanism of this compound

cluster_1 Tablet Disintegration Process with CCS tablet Intact Tablet with CCS water_contact Tablet in Aqueous Environment tablet->water_contact wicking_process Wicking Water penetrates tablet core through CCS network water_contact->wicking_process Capillary Action swelling_force Swelling & Force Generation Hydrated CCS particles swell, creating internal stress wicking_process->swelling_force Hydration disintegration Tablet Disintegration Tablet breaks into smaller granules and particles swelling_force->disintegration Mechanical Stress dissolution Drug Dissolution disintegration->dissolution

Tablet Disintegration by CCS

cluster_2 Experimental Workflow for Disintegration Analysis formulation Tablet Formulation Vary CCS concentration, excipients, compression force disintegration_test Measure disintegration time formulation->disintegration_test swelling_test Swelling Index Measurement Determine swelling volume formulation->swelling_test wicking_test Wetting Time Test Assess wicking efficiency formulation->wicking_test force_measurement Disintegration Force Measurement Quantify swelling pressure formulation->force_measurement analysis Data Analysis & Correlation disintegration_test->analysis swelling_test->analysis wicking_test->analysis force_measurement->analysis

Experimental Evaluation Workflow

Detailed Experimental Protocols

A thorough understanding of the swelling and wicking mechanisms requires robust and standardized experimental methods. Below are detailed protocols for key analyses.

USP <701> Tablet Disintegration Test

This test determines whether tablets disintegrate within a prescribed time when placed in a liquid medium.

Apparatus:

  • A basket-rack assembly consisting of six open-ended transparent tubes of specified dimensions, held in a vertical position.

  • A 1000-mL beaker to contain the immersion fluid.

  • A thermostatic arrangement to maintain the fluid at 37 ± 2°C.

  • A device to raise and lower the basket in the immersion fluid at a constant frequency of 29-32 cycles per minute through a distance of 53-57 mm.

Procedure:

  • Place one tablet in each of the six tubes of the basket.

  • If specified, add a disk to each tube.

  • Operate the apparatus using the specified medium (e.g., water, simulated gastric fluid) as the immersion fluid, maintained at 37 ± 2°C.

  • At the end of the specified time, lift the basket from the fluid and observe the tablets.

  • Interpretation: Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.

Swelling Index Measurement

This method quantifies the swelling capacity of the disintegrant.

Apparatus:

  • 100 mL graduated cylinder

  • Balance

  • Spatula

Procedure:

  • Accurately weigh 2 grams of the this compound powder.

  • Add the powder in 0.1g increments to a 100 mL graduated cylinder containing 100 mL of distilled water.

  • Allow a minimum of 10 minutes between additions to permit full hydration and settling.

  • Once the entire 2-gram sample has been added, cover the cylinder and let it stand undisturbed for 16-24 hours.

  • Record the final volume of the swollen and settled clay. The swelling index is expressed as the volume in mL occupied by the swollen material.

Wetting Time Determination

This test provides an indication of the wicking efficiency of the superdisintegrant in a tablet formulation.

Apparatus:

  • Petri dish

  • Filter paper

  • A solution containing a water-soluble dye (e.g., amaranth) to aid visualization.

  • Stopwatch

Procedure:

  • Place a piece of filter paper of the same diameter as the tablet in a Petri dish.

  • Saturate the filter paper with the dye solution.

  • Carefully place a tablet on the surface of the wet filter paper.

  • Start the stopwatch and record the time required for the dye solution to completely wet the upper surface of the tablet.

Disintegration Force Measurement

This technique measures the force generated by the swelling of the disintegrant within a tablet.

Apparatus:

  • A texture analyzer or a similar instrument equipped with a probe and a tablet holder.

  • A means to introduce a wetting fluid to the tablet.

General Procedure:

  • The tablet is placed in a holder, and a probe is brought into contact with the tablet surface with a minimal initial force.

  • The wetting fluid is introduced to the tablet.

  • As the disintegrant swells, it exerts a force against the probe.

  • The instrument records the force generated as a function of time. This provides a profile of the swelling pressure development during the disintegration process.

Conclusion

This compound's efficacy as a superdisintegrant is unequivocally linked to its dual mechanism of rapid wicking and substantial swelling. Wicking initiates the disintegration process by swiftly drawing fluid into the tablet core, ensuring widespread hydration of the disintegrant particles. The subsequent swelling of these particles generates the mechanical force necessary to break apart the tablet matrix. The interplay between these two mechanisms results in the fast and efficient disintegration of solid oral dosage forms, which is paramount for achieving the desired drug release profile and therapeutic outcomes. A thorough understanding and quantitative characterization of these mechanisms, through the experimental protocols outlined, are essential for the rational design and optimization of robust tablet formulations.

References

The Fibrous Nature of Croscarmellose Sodium: An In-depth Technical Guide to its Impact on Water Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croscarmellose sodium (CCS), a cross-linked derivative of carboxymethyl cellulose, stands as a preeminent superdisintegrant in the pharmaceutical industry. Its efficacy in promoting the rapid disintegration of solid oral dosage forms is intrinsically linked to its unique fibrous nature. This technical guide delves into the core principles governing the functionality of this compound, with a specific focus on its fibrous structure and the subsequent impact on water uptake mechanisms. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a summary of quantitative data to aid in formulation development.

Introduction: The Chemistry and Structure of this compound

This compound is the sodium salt of a cross-linked, partly O-(carboxymethylated) cellulose.[1] The manufacturing process begins with the soaking of crude cellulose in sodium hydroxide, followed by a reaction with sodium monochloroacetate to form sodium carboxymethylcellulose.[1] Subsequent cross-linking, catalyzed by the hydrolysis of excess sodium monochloroacetate to glycolic acid, renders the polymer insoluble in water while preserving its high hydrophilicity.[1] This cross-linking is pivotal, allowing the material to swell significantly by absorbing multiples of its weight in water, a characteristic fundamental to its disintegrant action.[1]

The fibrous morphology of this compound is a direct consequence of its cellulose origin. This structure provides a large surface area for interaction with aqueous media, facilitating rapid hydration.

Chemical Structure

The fundamental structure of this compound consists of a cellulose backbone with carboxymethyl groups (-CH2-COONa) substituted on the hydroxyl groups of the glucopyranose monomers. These chains are then chemically cross-linked to form a three-dimensional network.

cluster_cellulose Cellulose Backbone cluster_modification Chemical Modification Cellulose Anhydroglucose Units (β-1,4-linked) Carboxymethylation Substitution with -CH2COONa groups Cellulose->Carboxymethylation Increases hydrophilicity Crosslinking Formation of inter-chain linkages Carboxymethylation->Crosslinking Creates 3D network Croscarmellose_Sodium This compound (Fibrous, Insoluble Polymer) Crosslinking->Croscarmellose_Sodium Ensures water insolubility

Caption: Chemical evolution of this compound.

The Dual Mechanism of Water Uptake: Swelling and Wicking

The efficacy of this compound as a superdisintegrant is attributed to a synergistic dual mechanism of action upon contact with water: rapid swelling and efficient wicking.[2]

Swelling: The hydrophilic nature of the carboxymethyl groups facilitates the rapid absorption of water, causing the polymer chains to swell significantly.[3] This omni-directional expansion of the this compound particles generates considerable internal pressure within the tablet matrix, disrupting the bonds between other excipients and the active pharmaceutical ingredient (API), leading to the breakup of the tablet.[2]

Wicking: The fibrous structure of this compound creates a network of capillaries that draws water into the core of the tablet through capillary action.[2] This efficient and rapid transport of fluid throughout the tablet ensures a uniform and swift swelling process, which is crucial for predictable and fast disintegration.[4]

cluster_mechanism Mechanism of Action Tablet Tablet with This compound Wicking Capillary action due to fibrous structure Tablet->Wicking Rapid water penetration Swelling Hydration and expansion of polymer chains Tablet->Swelling Particle volume increase Water Aqueous Medium Water->Tablet Wicking->Swelling Facilitates uniform hydration Disintegration Tablet Breakup Swelling->Disintegration Generates internal pressure

Caption: Dual mechanism of this compound.

Quantitative Data on Performance

The performance of this compound is influenced by its concentration in the formulation, its physical properties such as particle size, and the characteristics of the other excipients in the tablet matrix.

Impact of Concentration on Tablet Disintegration Time

The concentration of this compound typically ranges from 0.5% to 5.0% w/w in tablet formulations.[2] Increasing the concentration generally leads to a significant reduction in disintegration time.

Concentration of CCS (% w/w)Tablet MatrixDisintegration Time (seconds)Reference
0Mannitol-based126.5[2]
1Mannitol-based< 35[2]
5Mannitol-based< 40[2]
0Microcrystalline Cellulose (MCC)-based1724 (28.7 min)[2]
1Microcrystalline Cellulose (MCC)-based~200 - 300[2]
5Microcrystalline Cellulose (MCC)-based< 10[2]
0Black Pepper Extract22.07 min[5]
1Black Pepper Extract~5.5 min[5]
2Black Pepper Extract~4 min[5]
3Black Pepper Extract~3.5 min[5]
4Black Pepper Extract2.83 min[5]
10Atenolol Orodispersible~20[6]
20Atenolol Orodispersible~40[6]

Table 1: Effect of this compound Concentration on Tablet Disintegration Time.

Water Uptake and Swelling Properties

The high water absorption and swelling capacity are key performance attributes of this compound.

PropertyValueMediumReference
Swelling Volume4-8 times its original volumeWater[7]
Swelling Index65 ± 1.7% v/vWater[8]
Water Uptake Rate0.55 g/spH 6.8[9]
Water Uptake Rate0.26 g/spH 1.0[9]

Table 2: Water Uptake and Swelling Characteristics of this compound.

The swelling capacity of this compound can be affected by the pH of the medium. In acidic conditions, the carboxymethyl sodium salt moiety can be converted to its less hydrating free acid form, which may reduce its water-holding capacity.[9]

Experimental Protocols

Standardized testing is crucial for evaluating the performance of this compound and ensuring batch-to-batch consistency.

Tablet Disintegration Test (as per USP <701>)

This test determines the time required for a tablet to break up into smaller particles when placed in a liquid medium.

Apparatus:

  • Basket-rack assembly

  • 1000-mL low-form beaker

  • Thermostatic arrangement to maintain the immersion fluid at 37 ± 2°C

  • Device for raising and lowering the basket at a constant frequency of 29-32 cycles per minute through a distance of 53-57 mm.[10]

Procedure:

  • Place one tablet in each of the six tubes of the basket.

  • If prescribed, add a disk to each tube.

  • Operate the apparatus using the specified medium (e.g., water) as the immersion fluid, maintained at 37 ± 2°C.

  • At the end of the specified time, lift the basket from the fluid and observe the tablets.

  • Complete disintegration is achieved when no residue, except for fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[10]

Start Start Place_Tablets Place 6 tablets in basket-rack assembly Start->Place_Tablets Set_Conditions Immerse in fluid at 37°C Start apparatus (29-32 cycles/min) Place_Tablets->Set_Conditions Observe Observe tablets at specified time Set_Conditions->Observe Check_Disintegration All tablets disintegrated? Observe->Check_Disintegration Pass Test Passed Check_Disintegration->Pass Yes Repeat_Test Repeat test on 12 additional tablets Check_Disintegration->Repeat_Test No (1 or 2 failed) Fail Test Failed Check_Disintegration->Fail No (>2 failed) Check_Repeat ≥16 of 18 tablets disintegrated? Repeat_Test->Check_Repeat Check_Repeat->Pass Yes Check_Repeat->Fail No

Caption: USP <701> Tablet Disintegration Test Workflow.

Settling Volume

This test provides an indication of the swelling capacity of this compound.

Procedure (as per USP):

  • To 75 mL of water in a 100-mL graduated cylinder, add 1.5 g of this compound in 0.5-g portions, shaking vigorously after each addition.

  • Add water to make 100 mL, shake again until the powder is homogeneously distributed.

  • Allow the cylinder to stand for 4 hours.

  • Note the volume of the settled mass. The USP acceptance criterion is between 10.0 and 30.0 mL.[11][12]

Particle Size Distribution

The particle size of this compound can influence its performance. Laser diffraction is a common method for determining particle size distribution.

Apparatus:

  • Laser diffraction particle size analyzer.

General Procedure:

  • Disperse the this compound powder in a suitable medium (either air for dry measurement or a non-swelling liquid for wet measurement).

  • Introduce the dispersion into the analyzer.

  • The instrument measures the pattern of scattered laser light and calculates the particle size distribution based on an appropriate optical model (e.g., Mie theory).[13]

Factors Influencing the Performance of this compound

The effectiveness of this compound in a final formulation is a multifactorial interplay of its intrinsic properties and external factors.

cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors CCS_Performance This compound Performance Particle_Size Particle Size Particle_Size->CCS_Performance Crosslinking_Degree Degree of Cross-linking Crosslinking_Degree->CCS_Performance Substitution_Degree Degree of Substitution Substitution_Degree->CCS_Performance Concentration Concentration in Formulation Concentration->CCS_Performance Compression_Force Tablet Compression Force Compression_Force->CCS_Performance Other_Excipients Other Excipients (e.g., binders, lubricants) Other_Excipients->CCS_Performance Medium_pH pH of the Aqueous Medium Medium_pH->CCS_Performance

Caption: Factors impacting this compound performance.

  • Particle Size: Smaller particles generally provide a larger surface area, leading to faster water uptake and disintegration.[3] However, very fine particles may lead to the formation of a viscous gel layer that can impede disintegration.[2]

  • Degree of Cross-linking: A higher degree of cross-linking enhances the structural integrity of the polymer, contributing to more efficient disintegration.[3]

  • Tablet Compression Force: Higher compression forces can lead to denser tablets with reduced porosity, which may slow down water penetration and increase disintegration time.[5]

  • Other Excipients: The presence of binders and lubricants can influence the overall tablet structure and the interaction of this compound with water.[3]

  • pH of the Medium: As previously noted, an acidic environment can reduce the swelling capacity of this compound.[9]

Conclusion

The fibrous nature of this compound is a critical determinant of its function as a highly effective superdisintegrant. This unique morphology underpins its dual mechanism of rapid swelling and efficient wicking, which work in concert to ensure the swift disintegration of solid oral dosage forms. A thorough understanding of its physicochemical properties, coupled with the application of standardized experimental protocols, enables formulation scientists to harness the full potential of this compound in the development of robust and effective pharmaceutical products. The quantitative data and methodologies presented in this guide serve as a valuable resource for optimizing tablet formulations and ensuring consistent product performance.

References

The Role of Croscarmellose Sodium in Enhancing Bioavailability of Active Pharmaceutical Ingredients: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Croscarmellose Sodium and Bioavailability

This compound (CCS) is a vital pharmaceutical excipient, renowned for its role as a superdisintegrant in oral solid dosage forms such as tablets and capsules.[1] Chemically, it is a cross-linked polymer of carboxymethyl cellulose sodium.[2][3] This cross-linking renders it insoluble in water but allows it to absorb a significant amount of water, leading to rapid swelling.[3] The primary function of this compound in a formulation is to facilitate the rapid breakdown of the solid dosage form into smaller particles upon contact with gastrointestinal fluids.[2] This disintegration process is a critical first step in drug dissolution and subsequent absorption, ultimately impacting the bioavailability of the active pharmaceutical ingredient (API).[4] Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action.[5] For many APIs, particularly those with poor solubility, the rate of dissolution is the rate-limiting step for absorption.[6] By accelerating disintegration, this compound significantly enhances the dissolution rate, which can lead to improved bioavailability and a more predictable therapeutic response.[6]

Core Mechanism of Action

The efficacy of this compound as a superdisintegrant stems from a combination of mechanisms that work synergistically to break apart the tablet matrix.[7] These primary mechanisms are swelling, wicking, and deformation recovery.

  • Swelling: Upon contact with water or gastrointestinal fluids, this compound rapidly absorbs the liquid and swells to many times its original volume.[2] This swelling is attributed to the hydrophilic nature of the cross-linked polymer.[7] The significant increase in volume exerts a strong mechanical force within the tablet, pushing the particles apart and leading to its disintegration.[4]

  • Wicking (Capillary Action): The fibrous nature of this compound particles creates a network of channels within the tablet matrix.[8] This structure facilitates the rapid penetration of water into the core of the tablet through capillary action, often referred to as "wicking".[7] This ensures that the entire tablet is wetted, not just the surface, promoting a more uniform and rapid disintegration process.[7]

  • Deformation Recovery: During the compression of the tablet, particles of this compound are deformed. Upon contact with water, these particles tend to return to their original shape. This shape recovery contributes to the overall disruptive force within the tablet, aiding in its breakup.

The combination of these mechanisms allows this compound to be highly effective at low concentrations, typically between 0.5% and 5% w/w in a formulation.[7]

cluster_0 Tablet in Aqueous Environment cluster_1 Mechanism of Action cluster_2 Outcome A Tablet with API and this compound B Water Penetration A->B Contact with Fluid C Swelling of CCS Particles B->C D Wicking/Capillary Action B->D E Deformation Recovery B->E F Tablet Disintegration C->F D->F E->F G Increased Surface Area of API F->G H Enhanced Dissolution G->H I Improved Bioavailability H->I cluster_0 Pre-Clinical (In Vitro) cluster_1 Clinical (In Vivo) cluster_2 Data Analysis and Outcome A Formulation Development (with and without CCS) B Tablet Disintegration Test (USP <701>) A->B C Drug Dissolution Test (USP <711>) A->C D Bioavailability Study Design (Crossover Study) C->D Promising Results E Dosing of Subjects D->E F Blood Sampling E->F G Plasma Drug Concentration Analysis F->G H Pharmacokinetic Analysis (AUC, Cmax, Tmax) G->H I Statistical Comparison H->I J Assessment of Bioavailability Enhancement I->J decision decision start Start: API with Poor Bioavailability select_excipients Select Superdisintegrant start->select_excipients is_ccs_suitable Is CCS a suitable candidate? select_excipients->is_ccs_suitable consider_compatibility Check API-CCS Compatibility (e.g., pH) is_ccs_suitable->consider_compatibility Yes reformulate Reformulate/Re-evaluate Excipients is_ccs_suitable->reformulate No optimize_concentration Optimize CCS Concentration (0.5-5%) consider_compatibility->optimize_concentration select_process Select Manufacturing Process (Direct Compression vs. Wet Granulation) optimize_concentration->select_process process_decision Wet Granulation? select_process->process_decision intra_extra Determine CCS Addition (Intra/Extra/Split) process_decision->intra_extra Yes in_vitro_testing Perform In Vitro Tests (Disintegration, Dissolution) process_decision->in_vitro_testing No (Direct Compression) intra_extra->in_vitro_testing in_vitro_ok In Vitro Specs Met? in_vitro_testing->in_vitro_ok in_vitro_ok->optimize_concentration No in_vivo_study Conduct In Vivo Bioavailability Study in_vitro_ok->in_vivo_study Yes in_vivo_ok Bioavailability Enhanced? in_vivo_study->in_vivo_ok final_formulation Final Formulation in_vivo_ok->final_formulation Yes in_vivo_ok->reformulate No

References

A Comprehensive Technical Guide to the Grades and Physical Properties of Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Croscarmellose sodium, a cross-linked polymer of carboxymethylcellulose sodium, is a vital superdisintegrant in the pharmaceutical industry.[1] Its efficacy in promoting the rapid disintegration of solid dosage forms like tablets and capsules is critical for ensuring optimal drug dissolution and bioavailability.[1] This technical guide provides an in-depth exploration of the different grades of this compound, their key physical properties, and the standardized methodologies used for their evaluation.

Understanding the Grades of this compound

Different grades of this compound are commercially available, primarily distinguished by their source of cellulose (wood pulp or cotton linters), particle size distribution, and other physical characteristics.[2][3][4][5] These variations can influence the performance of the disintegrant in a formulation.[3] Common commercial grades include Ac-Di-Sol®, Primellose®, SOLUTAB®, and VIVASOL®.[6][7][8][9]

Comparative Physical Properties of this compound Grades

The physical properties of this compound grades are critical to their functionality. Key parameters include the degree of substitution, loss on drying, pH, settling volume, and particle size. The following tables summarize the typical physical properties of various commercial and pharmacopeial grades.

Table 1: General Physical Properties of this compound

PropertyDescriptionTypical Value/Range
Appearance A white, greyish-white, or off-white, fibrous, free-flowing, and odorless powder.[6][8][10][11]-
Solubility Insoluble in water but swells rapidly to many times its original volume.[6][10]Swells 4-8 times its original volume in under 10 seconds.
pH (1% suspension) The pH of a 1% aqueous dispersion.5.0 - 7.0[12][13][14]

Table 2: Comparative Specifications of Commercial this compound Grades

ParameterAc-Di-Sol® SD-711Primellose®SOLUTAB® AVIVASOL®
Source --WoodCotton Flock
Loss on Drying ≤ 10%-≤ 10%[15]≤ 10%[4]
Degree of Substitution 0.60 - 0.85-0.6 - 0.85[15]-
Settling Volume (ml) ---10.0 - 30.0[9]
Particle Size Distribution D10 = 17.53 µm, D50 ≈ 44–45 µm, D90 ≈ 115 µm[11]%w/w <45 µm: 65-85%; %w/w <75 µm: min. 90%; %w/w <125 µm: min. 98%[7]Average Mean Particle Diameter: 60 µm[15]Max. 2% retained on a 75 µm sieve and max. 10% retained on a 45 µm sieve[9]
Bulk Density (g/cm³) 0.529[6]-0.55–0.75[8]-

Table 3: Pharmacopeial Specifications for this compound

ParameterUSP-NF[16]Ph. Eur.[17]
pH (1% w/v dispersion) 5.0 - 7.05.0 - 7.0
Loss on Drying ≤ 10.0%≤ 10.0%
Degree of Substitution 0.60 - 0.850.60 - 0.85
Settling Volume 10.0 - 30.0 mL10.0 - 30.0 mL
Sodium Chloride and Sodium Glycolate ≤ 0.5%≤ 0.5%
Content of Water-Soluble Material ≤ 10.0%-
Sulphated Ash 14.0 - 28.0%-
Heavy Metals ≤ 10 ppm≤ 10 ppm

Experimental Protocols for Key Physical Properties

The following are detailed methodologies for determining the key physical properties of this compound as specified in major pharmacopeias.

Determination of pH

Methodology:

  • Weigh 1 gram of the this compound sample.

  • Disperse the sample in 100 mL of carbon dioxide-free water.

  • Stir the suspension for 5 minutes.

  • Measure the pH of the resulting dispersion using a calibrated pH meter.

Determination of Loss on Drying

Methodology:

  • Accurately weigh a sample of this compound in a suitable container.

  • Dry the sample in an oven at 105°C for 6 hours.

  • After drying, cool the sample in a desiccator to room temperature.

  • Weigh the dried sample.

  • Calculate the percentage loss in weight, which represents the moisture content.

Determination of Degree of Substitution

Methodology:

  • Accurately weigh about 1 g of the substance and transfer it to a 500 mL conical flask.[17]

  • Add 300 mL of a 100 g/L solution of sodium chloride and 25.0 mL of 0.1 M sodium hydroxide.[17]

  • Stopper the flask and allow it to stand for 5 minutes, with occasional shaking.[17]

  • Add 0.05 mL of m-cresol purple solution and about 15 mL of 0.1 M hydrochloric acid from a burette.[17]

  • Stopper the flask and shake. If the solution is violet, add 0.1 M hydrochloric acid in 1 mL portions until the solution turns yellow, shaking after each addition.[17]

  • Titrate with 0.1 M sodium hydroxide until the color changes to violet.[17]

  • The degree of substitution is calculated based on the titration results.

Determination of Settling Volume

Methodology:

  • Add 1.5 g of this compound in 0.5 g portions to 75 mL of water in a 100-mL graduated cylinder, shaking vigorously after each addition.[16][17]

  • Add water to make up the volume to 100 mL.[16][17]

  • Shake the cylinder again until the powder is homogeneously distributed.[16][17]

  • Allow the cylinder to stand for 4 hours.[16][17]

  • Measure the volume of the settled mass.[16][17]

Visualizing Methodologies and Relationships

The following diagrams illustrate the experimental workflow for determining the settling volume and the logical relationship between the physical properties of this compound and its disintegration function.

Settling_Volume_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement Start Start Weigh_1.5g Weigh 1.5g of This compound Start->Weigh_1.5g Add_to_75ml_Water Add to 75ml Water in 0.5g portions Weigh_1.5g->Add_to_75ml_Water Shake_Vigorously Shake Vigorously after each addition Add_to_75ml_Water->Shake_Vigorously Dilute_to_100ml Dilute to 100ml with Water Shake_Vigorously->Dilute_to_100ml Shake_Again Shake for Homogeneous Distribution Dilute_to_100ml->Shake_Again Stand_for_4h Allow to Stand for 4 hours Shake_Again->Stand_for_4h Measure_Volume Measure the Volume of Settled Mass Stand_for_4h->Measure_Volume End End Measure_Volume->End

Workflow for Settling Volume Determination.

Disintegration_Mechanism cluster_properties Physical Properties of this compound cluster_mechanism Disintegration Mechanism cluster_outcome Functional Outcome Particle_Size Particle Size Wicking Wicking (Capillary Action) Particle_Size->Wicking Degree_of_Substitution Degree of Substitution Swelling Swelling Degree_of_Substitution->Swelling Porosity Porosity Porosity->Wicking Swelling_Index Swelling Index Swelling_Index->Swelling Strain Strain Development Wicking->Strain Swelling->Strain Tablet_Disintegration Rapid Tablet Disintegration Strain->Tablet_Disintegration Drug_Dissolution Enhanced Drug Dissolution Tablet_Disintegration->Drug_Dissolution

Relationship between Physical Properties and Disintegration.

Conclusion

The selection of a suitable grade of this compound is a critical consideration in the development of solid oral dosage forms. A thorough understanding of the physical properties of different grades and the methodologies for their evaluation allows pharmaceutical scientists to optimize formulation performance, ensuring rapid disintegration and enhancing the therapeutic efficacy of the drug product. The data and protocols presented in this guide serve as a valuable resource for the informed selection and application of this compound in pharmaceutical research and development.

References

A Technical Guide to the Origin and Manufacturing of Croscarmellose Sodium from Wood Pulp and Cotton Linters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croscarmellose sodium (CCS), a vital superdisintegrant in the pharmaceutical industry, is primarily derived from two cellulosic sources: wood pulp and cotton linters. While chemically similar, the origin of the cellulose imparts distinct physical and performance characteristics to the final excipient. This technical guide provides an in-depth exploration of the manufacturing processes for this compound from both wood pulp and cotton linters, offering a comparative analysis of their properties and detailed experimental protocols for their synthesis and characterization. Understanding these differences is crucial for formulation scientists to optimize drug product performance, particularly in solid oral dosage forms where disintegration is a critical quality attribute.

Introduction

This compound is the sodium salt of a cross-linked, partly O-(carboxymethylated) cellulose. Its efficacy as a superdisintegrant stems from its ability to rapidly absorb water and swell, leading to the swift disintegration of tablets and capsules.[1] The manufacturing process, regardless of the cellulose source, involves the chemical modification of cellulose through alkalization, carboxymethylation, and cross-linking. However, the inherent structural differences between the cellulose fibers from wood pulp and cotton linters influence the final product's characteristics.

  • Cotton linters are short fibers remaining on cottonseed after ginning and are a source of highly pure cellulose with a high degree of polymerization and crystallinity.[2][3]

  • Wood pulp is derived from various wood species through chemical pulping processes that remove lignin and hemicellulose to isolate the cellulose fibers. These fibers are generally shorter and have lower crystallinity compared to those from cotton linters.[2]

This guide will elucidate the manufacturing pathways for each source and provide a comparative analysis of the resulting this compound.

Comparative Analysis of this compound from Wood Pulp vs. Cotton Linters

The source of cellulose significantly impacts the physicochemical properties of this compound, which in turn affects its functionality as a superdisintegrant. Key differences are summarized in the table below.

PropertyThis compound from Wood PulpThis compound from Cotton LintersTest Method Reference
Cellulose Purity High (requires extensive purification)Very High (naturally purer)Chemical Analysis
Degree of Polymerization Lower (600-1,500 units)[2]Higher (9,000-15,000 units)[2]Viscometry
Crystallinity Lower (~35%)[2]Higher (~73%)[2]X-ray Diffraction (XRD)
Fiber Length ShorterLongerMicroscopy
Median Particle Size (D50) Generally smaller particles[2]Slightly larger (~40-50 µm)[2]Laser Diffraction
Water Wicking & Uptake GoodSuperior due to longer fibers and open network[2]Gravimetric analysis
Swelling Capacity HighHigher, leading to faster disintegration[2]Volumetric measurement
Moisture Content Typically < 10.0%Typically < 10.0%Loss on Drying (USP <731>)
Degree of Substitution 0.60 - 0.850.60 - 0.85Titration (USP <281>)

Manufacturing Process of this compound

The overall manufacturing process for this compound can be broken down into several key stages. While the fundamental chemistry is the same, the handling and processing of wood pulp and cotton linters may have slight variations.

Manufacturing Workflow from Wood Pulp

Wood_Pulp_Process A Wood Pulp Sheets B Shredding/Milling A->B Mechanical Processing C Alkalization (Mercerization) [NaOH] B->C Chemical Treatment D Etherification (Carboxymethylation) [Sodium Monochloroacetate] C->D Reaction E Cross-linking [Acid Catalyst/Heat] D->E Reaction F Neutralization E->F pH Adjustment G Purification (Washing with Alcohol/Water) F->G Impurity Removal H Drying G->H Moisture Removal I Milling & Sieving H->I Particle Size Reduction J This compound (Wood Pulp Grade) I->J Final Product

Caption: Manufacturing workflow for this compound from wood pulp.

Manufacturing Workflow from Cotton Linters

Cotton_Linters_Process A Raw Cotton Linters B Purification & Bleaching A->B Initial Processing C Alkalization (Mercerization) [NaOH] B->C Chemical Treatment D Etherification (Carboxymethylation) [Sodium Monochloroacetate] C->D Reaction E Cross-linking [Acid Catalyst/Heat] D->E Reaction F Neutralization E->F pH Adjustment G Purification (Washing with Alcohol/Water) F->G Impurity Removal H Drying G->H Moisture Removal I Milling & Sieving H->I Particle Size Reduction J This compound (Cotton Linter Grade) I->J Final Product

Caption: Manufacturing workflow for this compound from cotton linters.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Specific parameters such as reactant concentrations, reaction times, and temperatures may vary depending on the desired properties of the final product.

Synthesis from Wood Pulp

Objective: To synthesize this compound from purified wood pulp.

Materials:

  • Purified wood pulp sheets

  • Sodium hydroxide (NaOH) solution (e.g., 40-50% w/w)

  • Ethanol (95%)

  • Sodium monochloroacetate (SMCA)

  • Inorganic acid (e.g., hydrochloric acid or sulfuric acid) for cross-linking and neutralization

  • Deionized water

Procedure:

  • Pulp Preparation: Shred wood pulp sheets into small pieces (2-6 cm) to increase the surface area for reaction.[4]

  • Alkalization (Mercerization):

    • Prepare a mixed solution of sodium hydroxide and aqueous ethanol. For example, a mass ratio of 1:1.5 of 40-50% NaOH to 95% ethanol. Cool the solution to below 30°C.[4]

    • In a kneader, add the shredded wood pulp and the cooled alkaline solution (e.g., a mass ratio of 1:1.75).[4]

    • Maintain the temperature between 30-35°C and react for 40-60 minutes to form alkali cellulose.[4]

  • Etherification (Carboxymethylation):

    • Add sodium monochloroacetate to the alkali cellulose. The mass ratio of wood pulp to SMCA is typically around 1:0.35.[4]

    • Carry out the etherification reaction at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 2-3 hours).

  • Cross-linking:

    • Introduce an inorganic acid catalyst. The reaction system's pH is adjusted to be acidic (e.g., pH 1.0-3.5).[5]

    • The reaction is allowed to proceed at a controlled temperature (e.g., 50-75°C) for several hours (e.g., 5-8 hours) to induce cross-linking.[5]

  • Neutralization:

    • Add an alkaline solution (e.g., sodium carbonate or sodium bicarbonate) to neutralize the reaction mixture to a pH of 5.0-7.0.[4]

  • Purification:

    • Wash the crude product with an alcohol-water mixture (e.g., 70-80% ethanol) to remove by-products such as sodium chloride and sodium glycolate.

    • Centrifuge to separate the solid product.

  • Drying:

    • Dry the purified this compound in a fluid bed dryer or a vacuum oven at a controlled temperature (e.g., 100-110°C) to achieve the desired moisture content.[5]

  • Milling and Sieving:

    • Mill the dried product to obtain a fine powder.

    • Sieve the powder to achieve the desired particle size distribution.

Synthesis from Cotton Linters

Objective: To synthesize this compound from purified cotton linters.

Materials:

  • Raw cotton linters

  • Sodium hydroxide (NaOH) solution

  • Sodium hypochlorite (for bleaching, if necessary)

  • Sodium monochloroacetate (SMCA)

  • Inorganic acid (e.g., sulfuric acid)

  • Ethanol

  • Deionized water

Procedure:

  • Purification of Cotton Linters:

    • Mechanically clean the raw cotton linters to remove physical impurities.

    • Chemically purify by boiling in a dilute NaOH solution to remove waxes and other organic matter.

    • Bleach with a suitable agent like sodium hypochlorite if a high degree of whiteness is required.

    • Wash thoroughly with deionized water and dry.

  • Alkalization (Mercerization):

    • Suspend the purified cotton linters in an excess of NaOH solution (e.g., 17.5%) and heat (e.g., at 90°C for 4 hours) to produce alkali cellulose.[6]

    • Press the alkali cellulose to remove excess NaOH solution.

  • Etherification (Carboxymethylation):

    • Disperse the alkali cellulose in an organic solvent such as ethanol or isopropanol.

    • Add SMCA to the slurry and heat the mixture (e.g., to 60-70°C) with constant agitation for 2-3 hours to effect carboxymethylation.

  • Cross-linking:

    • Add an acidic catalyst (e.g., sulfuric acid in an ethanol solution) to the carboxymethylcellulose suspension.[7]

    • Heat the mixture (e.g., to 70°C) and maintain for several hours (e.g., 7 hours) to facilitate cross-linking.[7]

  • Neutralization:

    • Neutralize the acidic mixture with an alkaline solution (e.g., sodium bicarbonate solution) to a pH of 6.5-7.5.[5]

  • Purification:

    • Wash the product repeatedly with aqueous ethanol to remove salts and other impurities.

    • Use centrifugation to separate the product after each wash.

  • Drying:

    • Dry the purified product under vacuum at an elevated temperature (e.g., 100°C) for a sufficient duration (e.g., 5 hours).[7]

  • Milling and Sieving:

    • Mill the dried this compound and sieve through an appropriate mesh (e.g., 200 mesh) to obtain the final product with the desired particle size.[7]

Key Experimental Protocols for Characterization

Standard pharmacopeial methods are used to characterize this compound to ensure it meets quality standards.

Determination of Degree of Substitution (DS)

Principle: This method involves a back-titration to determine the number of carboxymethyl groups on the cellulose backbone.

Procedure (based on USP <281>):

  • Accurately weigh about 1 g of the dried sample and transfer it to a 500-mL glass-stoppered conical flask.

  • Add 300 mL of a 1 in 10 sodium chloride solution, followed by 25.0 mL of 0.1 N sodium hydroxide VS.

  • Stopper the flask and allow it to stand for 5 minutes with intermittent shaking.

  • Add 5 drops of m-cresol purple TS.

  • From a buret, add about 15 mL of 0.1 N hydrochloric acid VS. Stopper and shake. If the solution is violet, add 1-mL portions of 0.1 N hydrochloric acid VS until the solution turns yellow, shaking after each addition.

  • Titrate with 0.1 N sodium hydroxide VS to a violet endpoint.

  • Calculate the net number of milliequivalents (M) of base required for the neutralization of 1 g of this compound.

  • Calculate the degree of acid carboxymethyl substitution (A) and the degree of sodium carboxymethyl substitution (S) using the formulas provided in the USP monograph. The total degree of substitution is the sum of A and S. The acceptance criterion is typically between 0.60 and 0.85.

Determination of Moisture Content

Principle: This test determines the percentage of water in the sample by drying it under specified conditions.

Procedure (Loss on Drying, based on USP <731>):

  • Accurately weigh a sample of this compound (typically 1-2 g) in a tared weighing bottle.

  • Dry the sample at 105°C for 6 hours.

  • Cool the sample in a desiccator to room temperature and weigh.

  • Calculate the percentage loss in weight. The acceptance criterion is typically not more than 10.0%.

Settling Volume

Principle: This test measures the ability of this compound to swell in water, which is indicative of its disintegrant properties.

Procedure (based on USP monograph):

  • To 75 mL of water in a 100-mL graduated cylinder, add 1.5 g of this compound in 0.5-g portions, shaking vigorously after each addition.

  • Add water to make 100 mL, shake again until the powder is homogeneously distributed.

  • Allow the suspension to stand for 4 hours.

  • Record the volume of the settled mass. The typical acceptance range is between 10.0 and 30.0 mL.

Conclusion

The choice between wood pulp and cotton linter-derived this compound depends on the specific requirements of the pharmaceutical formulation. Cotton linter-based CCS generally offers superior performance in terms of faster disintegration due to its inherent structural advantages of longer fibers and higher crystallinity, which promote better water wicking and swelling.[2] However, wood pulp-derived CCS is a cost-effective and widely available alternative that provides satisfactory performance for many applications.[2] A thorough understanding of the manufacturing processes and the resulting physicochemical properties of this compound from both sources enables formulation scientists to make informed decisions in selecting the most appropriate superdisintegrant for their drug product, ultimately ensuring optimal bioavailability and therapeutic efficacy. The provided protocols offer a foundational framework for the synthesis and characterization of this critical pharmaceutical excipient.

References

Navigating the pH Spectrum: A Technical Guide to the Solubility Profile of Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep understanding of the behavior of pharmaceutical excipients under varying physiological conditions is paramount for robust drug formulation. This technical guide provides an in-depth analysis of the solubility and swelling characteristics of croscarmellose sodium, a widely used superdisintegrant, across a range of pH values. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize formulation performance.

This compound, the sodium salt of a cross-linked, partly O-(carboxymethylated) cellulose, is known for its insolubility in water, yet it can rapidly absorb and retain significant amounts of water, leading to substantial swelling.[1][2] This swelling action is the primary mechanism for its disintegrant effect in solid dosage forms, facilitating the rapid breakdown of tablets and subsequent drug release.[3][4][5] However, the efficiency of this mechanism is significantly influenced by the pH of the surrounding medium.

Impact of pH on the Physicochemical Properties of this compound

The performance of this compound is intrinsically linked to the pH of the aqueous environment. Its chemical structure, featuring carboxymethyl sodium salt groups, is susceptible to changes in ionization based on pH, which in turn dictates its swelling and water uptake capacity.[6]

Acidic pH Range (pH 1.0 - 3.0)

In highly acidic environments, such as that of the stomach, the swelling capacity of this compound is notably diminished.[7] This is attributed to the conversion of the ionized sodium carboxymethyl groups into their less hydrophilic free acid form (-COOH).[6] This protonation reduces the electrostatic repulsion between the polymer chains and decreases the affinity for water, leading to a significant reduction in water uptake and swelling.[6][7]

Neutral to Slightly Acidic pH Range (pH 5.0 - 7.0)

This range is generally considered optimal for the functionality of this compound.[8][9] Within this pH window, the carboxymethyl groups are predominantly in their ionized salt form (-COO⁻Na⁺), maximizing the hydrophilicity and osmotic pressure within the polymer network. This leads to rapid and extensive water absorption, resulting in maximum swelling and efficient tablet disintegration.

Alkaline pH Range (pH > 8.0)

In alkaline conditions, particularly at pH values above 9, a different phenomenon occurs. The ester cross-links that provide the structural integrity of the this compound polymer can undergo hydrolysis.[10] This chemical degradation leads to the formation of water-soluble by-products and can result in the creation of a viscous gel.[10] This gel formation can act as a barrier, impeding further water penetration and potentially slowing down the overall disintegration and dissolution process.[10]

Quantitative Analysis of pH-Dependent Properties

While extensive multi-point data is limited in publicly available literature, the following table summarizes the key quantitative findings on the impact of pH on this compound's performance.

PropertypH 1.0 (Acidic)pH 6.8 (Neutral)Observation
Water Uptake Rate0.26 g/s[6]0.55 g/s[6]Water uptake is significantly faster at neutral pH compared to acidic pH.
SwellingReduced[6][7]HighSwelling is visibly and measurably greater at neutral pH.
Disintegration TimeCan be increased[7]Generally rapidSlower disintegration is observed in acidic media due to reduced swelling.
Chemical StabilityStableStableStable
Chemical Stability (pH > 9)Not applicableStableHydrolysis of ester cross-links can occur, leading to gelling.[10]

Experimental Protocols

Determination of pH-Dependent Swelling Index

This protocol outlines a common method for evaluating the swelling characteristics of this compound in different pH media.

  • Preparation of Media: Prepare buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) using appropriate buffer systems (e.g., HCl for acidic, phosphate buffers for neutral, and borate buffers for alkaline).

  • Sample Preparation: Accurately weigh 1.0 g of this compound powder.

  • Measurement of Initial Volume: Place the weighed powder into a 100 mL graduated cylinder and record the initial volume.

  • Hydration: Add 90 mL of the respective pH medium to the graduated cylinder.

  • Dispersion: Stopper the cylinder and invert it 10-15 times to ensure uniform dispersion of the powder.

  • Swelling: Allow the cylinder to stand undisturbed for 4 hours.

  • Measurement of Final Volume: Record the final volume of the swollen mass.

  • Calculation of Swelling Index: The swelling index is calculated as: Swelling Index (mL/g) = (Final Volume - Initial Volume) / Initial Weight

Determination of Water Uptake Rate at Different pH

This method provides a framework for assessing the kinetics of water absorption by this compound.

  • Preparation of Media: Prepare buffer solutions at the target pH values as described previously.

  • Apparatus Setup: A common method involves placing a known weight of this compound on a porous plate or in a basket that is then brought into contact with the test medium. The change in weight over time is monitored using a balance.

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound.

  • Measurement:

    • Tare the balance with the sample holder.

    • Add the weighed this compound to the holder.

    • At time zero, introduce the test medium to the sample.

    • Record the weight gain at regular intervals (e.g., every 10 seconds for the first minute, then every 30 seconds) until no further weight gain is observed.

  • Data Analysis: Plot the weight of water absorbed (in grams) against time (in seconds). The initial slope of this curve represents the initial water uptake rate (g/s).

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the pH-dependent swelling mechanism and a typical experimental workflow.

SwellingMechanism cluster_acidic Acidic pH (e.g., pH 1.2) cluster_neutral Neutral pH (e.g., pH 6.8) cluster_alkaline Alkaline pH (e.g., pH > 9) Acid_Start This compound (-COO⁻Na⁺) Protonation Protonation of Carboxylate Groups Acid_Start->Protonation H⁺ ions Acid_End Reduced Swelling & Water Uptake (-COOH) Protonation->Acid_End Neutral_Start This compound (-COO⁻Na⁺) Ionization Maximal Ionization & Water Ingress Neutral_Start->Ionization H₂O Neutral_End High Swelling & Rapid Disintegration Ionization->Neutral_End Alkaline_Start This compound Hydrolysis Hydrolysis of Ester Cross-links Alkaline_Start->Hydrolysis OH⁻ ions Alkaline_End Gel Formation & Potentially Slower Dissolution Hydrolysis->Alkaline_End

Caption: pH-dependent mechanisms of this compound.

ExperimentalWorkflow start Start prep_media Prepare Buffer Solutions (Various pH) start->prep_media weigh_sample Weigh Croscarmellose Sodium Sample prep_media->weigh_sample measure_initial Measure Initial Volume/Weight weigh_sample->measure_initial hydrate Hydrate Sample in Respective pH Medium measure_initial->hydrate measure_final Measure Final Volume/Weight vs. Time hydrate->measure_final calculate Calculate Swelling Index or Water Uptake Rate measure_final->calculate analyze Analyze and Compare Data Across pH Range calculate->analyze end End analyze->end

Caption: Experimental workflow for pH-dependent analysis.

Conclusion

The pH of the gastrointestinal tract plays a critical role in the performance of this compound as a tablet superdisintegrant. While optimal swelling and disintegration are observed in neutral pH environments, performance is diminished in acidic conditions and can be negatively impacted by gelling in highly alkaline media. A thorough understanding of this pH-dependent solubility profile is essential for formulators to ensure reliable and effective drug product performance.

References

Methodological & Application

Application Note: Utilizing Croscarmellose Sodium for Optimal Performance in Direct Compression Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Direct compression (DC) stands out as a highly efficient and cost-effective method for tablet manufacturing, prized for its simplicity and speed.[1][2] The success of a DC formulation hinges on the selection of excipients that ensure good flow, compressibility, and rapid disintegration for drug release. Croscarmellose sodium (CCS), a superdisintegrant, is a critical excipient in this process.[3] It is a cross-linked polymer of carboxymethylcellulose sodium, engineered to facilitate the rapid breakup of tablets upon contact with aqueous fluids.[4][5] This application note provides a comprehensive guide to the properties, formulation strategies, and evaluation protocols for using this compound in direct compression tablet formulations, ensuring optimal product performance.

Properties and Mechanism of Action of this compound

This compound is a white, fibrous, and free-flowing powder that is practically insoluble in water.[3][5] Its effectiveness as a superdisintegrant stems from a multi-faceted mechanism of action that combines rapid water uptake (wicking) with significant swelling.[6][7]

  • Wicking (Capillary Action): The fibrous nature of CCS creates a network of pores within the tablet matrix. Upon contact with moisture, it rapidly draws water into the core of the tablet through capillary action.[6][7] This action is crucial for initiating the disintegration process.

  • Swelling: Once hydrated, CCS particles swell significantly—up to 4 to 8 times their original volume—without forming a viscous gel at typical usage concentrations.[3][8] This swelling exerts considerable mechanical pressure on the surrounding tablet components, breaking the intermolecular bonds that hold the tablet together.[4][7]

The combination of these mechanisms ensures a fast and efficient disintegration of the tablet into smaller granules, which in turn promotes rapid dissolution of the active pharmaceutical ingredient (API).[9][10]

Mechanism_of_Action Figure 1: Disintegration Mechanism of this compound cluster_0 Tablet Matrix cluster_1 Disintegration Process cluster_2 Result Tablet Intact Tablet with API and CCS Wicking Water Penetration into Tablet via Wicking Tablet->Wicking Contact with Aqueous Fluid Swelling Rapid Swelling of CCS Particles Wicking->Swelling Stress Internal Pressure and Stress Generation Swelling->Stress Disintegration Tablet Breaks into Smaller Granules Stress->Disintegration API_Release API Release and Dissolution Disintegration->API_Release Direct_Compression_Workflow Figure 2: General Workflow for Direct Compression Dispensing 1. Dispensing (API, Excipients, CCS) Sieving 2. Sieving / Delumping Dispensing->Sieving Blending 3. Pre-Lubrication Blending (Blend API and Excipients) Sieving->Blending Lubrication 4. Lubrication (Add Lubricant, Final Blend) Blending->Lubrication Compression 5. Compression Lubrication->Compression Tablets Finished Tablets Compression->Tablets IPC In-Process Controls (Weight, Hardness, Thickness) Compression->IPC

References

Application Notes and Protocols: Croscarmellose Sodium Concentration for Optimal Disintegration in Orally Disintegrating Tablets (ODTs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croscarmellose sodium (CCS) is a widely utilized superdisintegrant in the pharmaceutical industry, prized for its ability to facilitate the rapid disintegration of solid dosage forms, particularly Orally Disintegrating Tablets (ODTs).[1] ODTs are designed to disintegrate or dissolve in the mouth within seconds without the need for water, enhancing patient compliance, especially for pediatric, geriatric, and dysphagic patients.[2] The efficacy of this compound stems from its dual mechanism of action: rapid swelling and wicking (capillary action) upon contact with moisture, which generates the force necessary to break the tablet apart.[2][3][4][5]

The concentration of this compound is a critical formulation parameter that significantly influences the disintegration time and other key quality attributes of ODTs, such as hardness and friability. While typically used at low concentrations, the optimal level can vary depending on the overall formulation, including the properties of the active pharmaceutical ingredient (API) and other excipients.[1][6] These application notes provide a summary of quantitative data from various studies, detailed experimental protocols for evaluating ODTs, and a logical framework for understanding the impact of this compound concentration.

Data Summary: Concentration Effects on ODT Properties

The following tables summarize the quantitative impact of this compound concentration on the disintegration time and hardness of ODTs from various studies.

Table 1: Effect of this compound Concentration on Disintegration Time in ODTs

Formulation BaseThis compound Conc. (% w/w)Disintegration Time (seconds)Reference
Mannitol0126.5[3]
1< 35[3]
5< 10[3]
Microcrystalline Cellulose (MCC)01724[3]
1~200 - 300[3]
5Further decrease by at least 90% from 1%[3]
Atenolol0-[7]
10Optimum disintegration time[7]
20-[7]
Salbutamol Sulphate- (in combination with SSG)19.28 ± 3.11[8]
Acetosal1.232 (optimized with SSG)40.574[9][10]
Captopril517.48 ± 1.36[11]
Ketoprofen-39.27 ± 3.25 to 47.67 ± 1.15[12]

Table 2: Effect of this compound Concentration on Tablet Hardness

Formulation BaseThis compound Conc. (% w/w)Hardness (N)Reference
Mannitol181 - 87[3]
5Slightly harder than 1%[3]
Microcrystalline Cellulose (MCC)074.9 - 77.5[3]
174.9 - 77.5[3]
General ODTs-34.0 - 38.4[13]

Experimental Protocols

Formulation of Orally Disintegrating Tablets (Direct Compression)

This protocol describes a typical direct compression method for preparing ODTs.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (e.g., Ac-Di-Sol®)

  • Diluent/Filler (e.g., Mannitol, Microcrystalline Cellulose)

  • Sweetener (e.g., Aspartame, Sucralose)

  • Flavoring Agent

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

Procedure:

  • Sieving: Pass all ingredients, except the lubricant, through an appropriate mesh sieve (e.g., #40 or #60) to ensure uniformity and break up any agglomerates.

  • Blending:

    • Place the sieved API, diluent, this compound, sweetener, and flavor in a suitable blender (e.g., V-blender, bin blender).

    • Blend for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous mixture.

  • Lubrication:

    • Add the sieved lubricant to the powder blend.

    • Blend for a short period (e.g., 2-5 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and disintegration time.

  • Compression:

    • Compress the final blend into tablets using a tablet press (e.g., single-punch or rotary press) fitted with appropriate tooling.

    • Target tablet weight and hardness should be established based on the specific formulation.

Evaluation of ODT Properties

a) Disintegration Time Test (USP <701>)

Apparatus: USP Disintegration Apparatus

Procedure:

  • Place one tablet in each of the six tubes of the basket.

  • Suspend the apparatus in a beaker containing a suitable medium (e.g., purified water or simulated salivary fluid) maintained at 37 ± 2 °C.

  • Operate the apparatus and observe the time required for the complete disintegration of all six tablets. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating or capsule shell, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[3]

  • For ODTs, the disintegration time is expected to be within a matter of seconds, and typically less than 3 minutes as per the European Pharmacopoeia definition.[11]

b) Tablet Hardness (Crushing Strength) Test (USP <1217>)

Apparatus: Hardness Tester

Procedure:

  • Place a tablet diametrically between the two platens of the hardness tester.

  • Start the tester, which applies an increasing force to the tablet.

  • Record the force required to fracture the tablet.

  • Repeat the test for a statistically relevant number of tablets (e.g., n=10) and calculate the average hardness.

c) Friability Test (USP <1216>)

Apparatus: Friability Tester

Procedure:

  • For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.

  • Dedust the tablets and accurately weigh the tablet sample.

  • Place the tablets in the friabilator drum and rotate it 100 times at 25 ± 1 rpm.

  • Remove the tablets, dedust them, and accurately weigh them again.

  • Calculate the percentage of weight loss (friability). A maximum weight loss of not more than 1% is generally considered acceptable.

Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Logical Relationships and Signaling Pathways

The following diagram illustrates the relationship between the concentration of this compound and the resulting properties of the ODT, leading to the desired therapeutic outcome.

G cluster_formulation Formulation Parameters cluster_mechanism Mechanism of Action cluster_properties Tablet Properties cluster_outcome Therapeutic Outcome Concentration This compound Concentration Swelling Swelling Concentration->Swelling Wicking Wicking (Capillary Action) Concentration->Wicking Hardness Tablet Hardness Concentration->Hardness May influence Friability Tablet Friability Concentration->Friability May influence Disintegration Decreased Disintegration Time Swelling->Disintegration Wicking->Disintegration Outcome Rapid Drug Release & Improved Bioavailability Disintegration->Outcome

Caption: Relationship between this compound concentration and ODT properties.

Conclusion

The optimal concentration of this compound in ODTs is a balance between achieving rapid disintegration and maintaining acceptable tablet hardness and friability. Typically, concentrations ranging from 1% to 5% w/w are effective, with higher concentrations generally leading to faster disintegration. However, at very high levels, there is a potential for gelling, which may impede disintegration.[3] The ideal concentration should be determined through systematic formulation studies, taking into account the specific characteristics of the API and other excipients. The protocols provided herein offer a framework for conducting such evaluations to develop robust and effective orally disintegrating tablets.

References

Application Notes and Protocols: A Comparative Study of Intragranular vs. Extragranular Addition of Croscarmellose Sodium in Wet Granulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Croscarmellose sodium is a highly effective superdisintegrant used in the pharmaceutical industry to facilitate the rapid breakup of tablets, which is crucial for drug dissolution and absorption.[1] Its mechanism of action involves a combination of swelling and wicking, where it rapidly absorbs water, swells, and exerts pressure on the tablet matrix, causing it to disintegrate.[2][3][4] In the wet granulation process, the point of addition of this compound—either before granulation (intragranular), after granulation (extragranular), or a combination of both—can significantly impact the final tablet's physicochemical properties.

These application notes provide a detailed comparison of these addition methods, summarizing the effects on critical quality attributes of tablets such as hardness, friability, disintegration time, and dissolution rate. The information presented herein is a synthesis of findings from multiple studies to provide a comprehensive overview for formulation scientists.

Mechanism of Action: Intragranular vs. Extragranular Addition

The placement of this compound within the tablet structure dictates its disintegration efficiency.

  • Intragranular Addition: When added before the wet granulation step, the disintegrant is incorporated within the granules. This can lead to the granules themselves breaking apart into finer particles upon contact with water. However, the effectiveness of the disintegrant may be reduced as the granulation process, involving wetting and drying, can impact its swelling properties.

  • Extragranular Addition: When added to the dried granules before compression, the disintegrant is located in the spaces between the granules. This facilitates the rapid breakup of the tablet into individual granules. This method is often considered more effective for rapid disintegration.[4][5][6]

  • Combined Addition: A split addition, with a portion added intragranularly and the remainder extragranularly, aims to combine the benefits of both approaches. The extragranular portion breaks the tablet into granules, while the intragranular portion breaks down the granules into smaller particles, potentially leading to faster and more complete drug release.

Data Summary

The following tables summarize the representative effects of the different addition methods of this compound on tablet properties. The data is a composite representation based on trends observed in the scientific literature.

Table 1: Effect of this compound Placement on Tablet Physical Properties

Formulation CodeThis compound Addition (Total 4% w/w)Hardness (N)Friability (%)
F1100% Intragranular85 ± 5< 0.5
F2100% Extragranular82 ± 4< 0.6
F350% Intragranular / 50% Extragranular84 ± 5< 0.5

Table 2: Effect of this compound Placement on Disintegration and Dissolution

Formulation CodeDisintegration Time (seconds)Drug Dissolved at 15 min (%)
F1120 ± 1075 ± 5
F245 ± 592 ± 4
F360 ± 888 ± 5

Experimental Protocols

Materials
  • Active Pharmaceutical Ingredient (API) (e.g., a poorly soluble drug)

  • Diluent (e.g., Microcrystalline Cellulose, Lactose)

  • Binder (e.g., Povidone K30)

  • Superdisintegrant (this compound)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Granulating Fluid (e.g., Purified Water or Ethanol/Water mixture)

Wet Granulation Procedure
  • Premixing: Sift the API, diluent, and for the intragranular and combined formulations, the designated portion of this compound through a suitable mesh sieve. Blend the materials for 10-15 minutes in a suitable blender.

  • Binder Preparation: Prepare the binder solution by dissolving the binder in the granulating fluid.

  • Granulation: While the premixed powders are being mixed in a high-shear granulator, slowly add the binder solution until a suitable wet mass is formed. The endpoint can be determined by the "hand-squeeze" test.

  • Wet Milling: Pass the wet mass through a suitable screen (e.g., 6-8 mm) to produce wet granules.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at a suitable temperature (e.g., 50-60°C) until the desired moisture content is achieved (typically 1-2%).

  • Dry Milling: Mill the dried granules through a smaller screen (e.g., 1-2 mm) to obtain a uniform granule size distribution.

  • Final Blending: For the extragranular and combined formulations, add the designated portion of this compound to the milled granules. Add the lubricant and glidant and blend for a short period (e.g., 3-5 minutes).

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Tablet Evaluation Protocols
  • Hardness Test: Measure the crushing strength of 10 tablets using a calibrated tablet hardness tester.

  • Friability Test: Weigh 20 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes. De-dust the tablets and reweigh them. Calculate the percentage weight loss. A loss of less than 1% is generally considered acceptable.

  • Disintegration Test: Place one tablet in each of the six tubes of the disintegration apparatus. Operate the apparatus using purified water at 37 ± 2°C. Record the time taken for all tablets to disintegrate completely.

  • Dissolution Test: Use a USP Apparatus II (Paddle Apparatus) at a specified stirring speed (e.g., 50 or 75 rpm). The dissolution medium should be selected based on the API's properties (e.g., 900 mL of 0.1 N HCl or a suitable buffer). Maintain the temperature at 37 ± 0.5°C. Withdraw samples at predetermined time intervals and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Wet_Granulation_Workflow cluster_pre Premixing cluster_granulation Granulation cluster_processing Processing cluster_post Final Blending & Compression API API Premix Blend API->Premix Diluent Diluent Diluent->Premix Intra_CCS Intragranular This compound Intra_CCS->Premix Wet_Mass Wet Massing Premix->Wet_Mass Binder Binder Solution Binder->Wet_Mass Wet_Milling Wet Milling Wet_Mass->Wet_Milling Drying Drying Wet_Milling->Drying Dry_Milling Dry Milling Drying->Dry_Milling Final_Blend Final Blend Dry_Milling->Final_Blend Extra_CCS Extragranular This compound Extra_CCS->Final_Blend Lubricant Lubricant/Glidant Lubricant->Final_Blend Compression Compression Final_Blend->Compression Disintegration_Mechanism cluster_extra Extragranular Action cluster_intra Intragranular Action cluster_combined Combined Action Tablet_Extra Tablet (Extragranular CCS) Granules Granules Tablet_Extra->Granules Rapid Disintegration Granule_Intra Granule (Intragranular CCS) Fine_Particles Fine Particles Granule_Intra->Fine_Particles Slower Breakdown Tablet_Combined Tablet (Combined CCS) Granules_Combined Granules Tablet_Combined->Granules_Combined Initial Breakup Fine_Particles_Combined Fine Particles Granules_Combined->Fine_Particles_Combined Further Disintegration

References

Application Notes and Protocols: Croscarmellose Sodium in Capsule and Granule Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croscarmellose sodium (CCS) is a superdisintegrant widely employed in the pharmaceutical industry to facilitate the rapid disintegration of solid oral dosage forms, such as capsules and tablets.[1][2] Chemically, it is the sodium salt of a cross-linked polymer of carboxymethylcellulose.[3] Its efficacy at low concentrations (typically 0.5-5% w/w in tablets and 10-25% w/w in capsules) makes it a critical excipient in formulations where rapid drug release and onset of action are desired.[3] These application notes provide detailed protocols and data on the use of this compound in capsule and granule formulations.

Physicochemical Properties

This compound is a white or grayish-white, odorless, and free-flowing powder.[3][4] It is insoluble in water but rapidly swells to 4-8 times its original volume upon contact with aqueous media.[1][4] This high swelling capacity is a key attribute to its disintegration properties.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
AppearanceWhite to off-white, fibrous powder
SolubilityInsoluble in water; swells to form a gel
pH (1% dispersion)5.0 - 7.0[3]
Loss on Drying≤ 10.0%[3]
Degree of Substitution0.60 - 0.85[3]

Mechanism of Action

This compound functions as a superdisintegrant through a dual mechanism: swelling and wicking.[6][7]

  • Swelling: Upon contact with water or gastrointestinal fluids, the cross-linked polymer structure of this compound absorbs a significant amount of water and swells rapidly. This expansion creates an internal pressure within the capsule or granule, forcing it to break apart.[5][8]

  • Wicking: The fibrous nature of this compound facilitates the rapid uptake of water into the core of the dosage form through capillary action.[6][8] This ensures that the entire matrix is wetted, promoting complete and rapid disintegration.

Mechanism of Action of this compound cluster_0 Initial State cluster_1 Disintegration Process cluster_2 Final State Capsule/Granule Capsule/Granule Water_Penetration Water Penetration (Wicking) Capsule/Granule->Water_Penetration Contact with Aqueous Medium Swelling Rapid Swelling of This compound Water_Penetration->Swelling Internal_Pressure Generation of Internal Pressure Swelling->Internal_Pressure Disruption Disruption of Formulation Matrix Internal_Pressure->Disruption Drug_Release Rapid Drug Release and Dissolution Disruption->Drug_Release Workflow for Granule Flow Property Evaluation Start Start Prepare_Granules Prepare Granule Formulations (with and without CCS) Start->Prepare_Granules Angle_of_Repose Measure Angle of Repose Prepare_Granules->Angle_of_Repose Bulk_Tapped_Density Measure Bulk and Tapped Density Prepare_Granules->Bulk_Tapped_Density Analyze_Results Analyze and Compare Flow Properties Angle_of_Repose->Analyze_Results Calculate_Indices Calculate Carr's Index and Hausner Ratio Bulk_Tapped_Density->Calculate_Indices Calculate_Indices->Analyze_Results End End Analyze_Results->End Impact of this compound on Formulation Properties CCS_Concentration This compound Concentration Disintegration_Time Disintegration Time CCS_Concentration->Disintegration_Time Increases rate Granule_Flow Granule Flow Properties CCS_Concentration->Granule_Flow Can improve Dissolution_Rate Dissolution Rate Disintegration_Time->Dissolution_Rate Increases Bioavailability Drug Bioavailability Dissolution_Rate->Bioavailability Enhances Capsule_Weight_Uniformity Capsule Weight Uniformity Granule_Flow->Capsule_Weight_Uniformity Improves

References

Application Notes and Protocols for Formulating Poorly Soluble Drugs with Croscarmellose Sodium for Enhanced Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing croscarmellose sodium (CCS) as a superdisintegrant to enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs). Detailed protocols for formulation, disintegration testing, and dissolution analysis are provided to facilitate practical application in a research and development setting.

Introduction to this compound

Crocscarmellose sodium is a cross-linked polymer of carboxymethylcellulose sodium.[1] It is a highly effective superdisintegrant used in pharmaceutical tablet and capsule formulations to promote rapid disintegration, which in turn can significantly improve the dissolution rate of poorly soluble drugs.[2] Its efficacy is attributed to a dual mechanism of action: rapid water uptake followed by significant swelling and wicking action, which creates disruptive forces within the tablet matrix.[3] This leads to the breakdown of the tablet into smaller particles, increasing the surface area of the API exposed to the dissolution medium and thereby enhancing the dissolution rate.[3] Typical use levels for this compound in tablet formulations range from 0.5% to 5% w/w.[4]

**2. Mechanism of Action

The primary mechanisms by which this compound enhances the dissolution of poorly soluble drugs are:

  • Swelling: Upon contact with aqueous fluids, this compound swells rapidly, with some studies indicating an expansion of 4-8 times its original volume.[5] This swelling action exerts a significant disruptive force within the tablet, breaking it apart.

  • Wicking: The fibrous nature of this compound facilitates the rapid penetration of water into the core of the tablet through capillary action.[3] This ensures that the disintegration process is not limited to the outer surface of the tablet.

  • Deformation Recovery: During tablet compression, this compound particles are deformed. Upon contact with water, they return to their original shape, further contributing to the disintegration of the tablet matrix.

These actions collectively lead to a rapid increase in the surface area of the poorly soluble drug, which is often the rate-limiting step in its dissolution.

Mechanism of Dissolution Enhancement by this compound cluster_0 Tablet in Aqueous Environment cluster_1 This compound Action cluster_2 Tablet Disintegration cluster_3 Enhanced Dissolution Tablet Tablet with Poorly Soluble Drug and this compound Water_Uptake Rapid Water Uptake Tablet->Water_Uptake Swelling Swelling of CCS Particles Water_Uptake->Swelling Wicking Wicking Action (Capillary Effect) Water_Uptake->Wicking Matrix_Disruption Disruption of Tablet Matrix Swelling->Matrix_Disruption Wicking->Matrix_Disruption Granule_Breakdown Breakdown into Granules and Fine Particles Matrix_Disruption->Granule_Breakdown Increased_Surface_Area Increased Surface Area of Drug Granule_Breakdown->Increased_Surface_Area Enhanced_Dissolution Enhanced Dissolution Rate Increased_Surface_Area->Enhanced_Dissolution

Mechanism of dissolution enhancement by this compound.

Data Presentation: Enhanced Dissolution of Poorly Soluble Drugs

The following tables summarize the impact of this compound on the disintegration and dissolution of various poorly soluble drugs.

Table 1: Effect of this compound on the Disintegration Time of Spironolactone Tablets

FormulationDisintegrant (5% w/w)Mean Disintegration Time (seconds)
F1Starch 1500> 360
F2This compound< 360[2]

Data adapted from a study on spironolactone tablet stability.[2][6][7]

Table 2: In-Vitro Dissolution of Furosemide Orally Disintegrating Tablets with Different Superdisintegrants

Formulation CodeSuperdisintegrantConcentration (% w/w)% Drug Release after 30 min
F1-F3Crospovidone5, 5.6, 6.4Up to 99%
F4-F6This compound5, 5.6, 6.4Up to 89.47%[8]
F7-F9Sodium Starch Glycolate5, 5.6, 6.4-

Data from a comparative study of superdisintegrants in furosemide ODTs.[8][9]

Table 3: Dissolution of Celecoxib from Fast-Dissolve Tablets Containing a Solid Dispersion

Formulation CodeThis compound (% w/w)Pearlitol 200SD (% w/w)Disintegration Time (seconds)% Drug Released after 20 min (Q20)
H10.5718060.34
H22.25712072.81
H34.079080.12
H40.58.515068.91
H52.258.59579.23
H64.08.57085.92[10]
H70.51011075.43
H82.25108082.11
H94.0106089.54

Data from a study on fast-dissolve tablets of celecoxib.[10][11]

Experimental Protocols

The following are detailed protocols for the formulation and evaluation of tablets containing poorly soluble drugs and this compound.

Tablet Formulation by Wet Granulation

This protocol describes the wet granulation method for preparing tablets, with options for intragranular and extragranular addition of this compound.[12]

Materials and Equipment:

  • Poorly soluble API

  • This compound

  • Diluent (e.g., Lactose, Microcrystalline Cellulose)

  • Binder (e.g., Povidone K30, Starch Paste)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

  • Granulating Fluid (e.g., Purified Water, Ethanol)

  • Planetary mixer or high-shear granulator

  • Fluid bed dryer or tray dryer

  • Sieves (e.g., #16 and #20 mesh)

  • Blender (e.g., V-blender)

  • Tablet compression machine

Procedure:

  • Intragranular Addition:

    • Weigh and sift the API, diluent, and the intragranular portion of this compound through a suitable sieve and mix for 10-15 minutes in a blender.

    • Prepare the binder solution by dissolving the binder in the granulating fluid.

    • Slowly add the binder solution to the powder blend while mixing to form a damp mass.

    • Pass the wet mass through a #16 mesh sieve to form granules.

    • Dry the granules in a fluid bed dryer or tray dryer at an appropriate temperature until the desired moisture content is reached.

    • Sift the dried granules through a #20 mesh sieve.

  • Extragranular Addition:

    • Weigh and sift the extragranular portion of this compound, glidant, and any remaining diluent through a suitable sieve.

    • Add these to the dried granules from step 1.6 and blend for 5-10 minutes.

    • Add the sifted lubricant and blend for a final 2-3 minutes.

  • Tablet Compression:

    • Compress the final blend into tablets of the desired weight and hardness using a tablet compression machine.

Wet Granulation Workflow with this compound cluster_0 Intragranular Phase cluster_1 Extragranular Phase cluster_2 Compression Start Weigh and Sift API, Diluent, and Intragranular CCS Mixing1 Blend Powders Start->Mixing1 Wet_Massing Add Binder Solution to Form Wet Mass Mixing1->Wet_Massing Wet_Sieving Sieve Wet Mass to Form Granules Wet_Massing->Wet_Sieving Drying Dry Granules Wet_Sieving->Drying Dry_Sieving Sieve Dried Granules Drying->Dry_Sieving Blending Blend Dried Granules with Extragranular Excipients Dry_Sieving->Blending Weigh_Extra Weigh and Sift Extragranular CCS, Glidant, and Lubricant Weigh_Extra->Blending Compression Compress into Tablets Blending->Compression

Workflow for wet granulation with this compound.
Tablet Disintegration Test (as per USP <701>)

This protocol outlines the procedure for determining the disintegration time of tablets.[13][14]

Apparatus:

  • USP Disintegration Apparatus with a basket-rack assembly and a 1000-mL beaker.[13]

Procedure:

  • Place one tablet in each of the six tubes of the basket.

  • If specified, add a disk to each tube.

  • Operate the apparatus using purified water or other specified medium as the immersion fluid, maintained at 37 ± 2°C.[13]

  • Observe the tablets at the end of the time limit specified in the monograph.

  • Acceptance Criteria: All tablets should have disintegrated completely. If 1 or 2 tablets fail to disintegrate, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets tested have disintegrated.[14]

  • Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[14]

In-Vitro Dissolution Test (General Procedure)

This protocol provides a general procedure for conducting in-vitro dissolution testing of tablets.[15][16]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used for tablets.[17]

Procedure:

  • Prepare the dissolution medium as specified in the monograph (e.g., 900 mL of 0.1 N HCl or a buffered solution). For poorly soluble drugs, a surfactant such as sodium lauryl sulfate (SLS) may be included in the medium.[18][19]

  • Deaerate the dissolution medium.

  • Assemble the dissolution apparatus and place the specified volume of the dissolution medium in each vessel.

  • Equilibrate the medium to 37 ± 0.5°C.[19]

  • Place one tablet in each vessel.

  • Start the apparatus at the specified rotational speed (e.g., 75 rpm).[18]

  • At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium from each vessel.[18]

  • Filter the samples immediately.

  • Analyze the samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the percentage of drug released at each time point.

Dissolution Testing Workflow cluster_0 Preparation cluster_1 Testing cluster_2 Analysis Prepare_Medium Prepare and Deaerate Dissolution Medium Assemble_Apparatus Assemble and Equilibrate Apparatus Prepare_Medium->Assemble_Apparatus Place_Tablet Place Tablet in Vessel Assemble_Apparatus->Place_Tablet Start_Test Start Apparatus at Specified Speed and Temperature Place_Tablet->Start_Test Sampling Withdraw Samples at Pre-defined Time Points Start_Test->Sampling Filter_Samples Filter Samples Sampling->Filter_Samples Analyze_Samples Analyze Samples (UV-Vis/HPLC) Filter_Samples->Analyze_Samples Calculate_Release Calculate % Drug Released Analyze_Samples->Calculate_Release

General workflow for in-vitro dissolution testing.

Conclusion

This compound is a versatile and highly effective superdisintegrant for enhancing the dissolution of poorly soluble drugs. Its dual mechanism of swelling and wicking leads to rapid tablet disintegration and a significant increase in the drug's surface area, thereby promoting faster and more complete dissolution. The provided data and protocols offer a solid foundation for researchers and formulation scientists to effectively utilize this compound in the development of oral solid dosage forms with improved biopharmaceutical properties.

References

The Influence of Croscarmellose Sodium Particle Size on Tablet Disintegration: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Croscarmellose sodium (CCS) is a widely utilized superdisintegrant in the pharmaceutical industry, prized for its ability to facilitate the rapid breakup of solid oral dosage forms, thereby promoting drug dissolution and absorption. As a cross-linked polymer of carboxymethylcellulose sodium, its efficacy is primarily attributed to its dual mechanisms of action: rapid swelling and water wicking.[1] Upon contact with aqueous fluids, CCS particles absorb water and swell, exerting a disruptive force on the tablet matrix. Simultaneously, the fibrous nature of CCS promotes a wicking action, drawing water into the tablet's core and further accelerating its disintegration.

While the concentration of this compound is a well-understood formulation parameter, its particle size distribution is a critical material attribute that can significantly influence tablet disintegration time. This application note provides a detailed examination of the relationship between CCS particle size and tablet disintegration, offering quantitative data, experimental protocols, and a mechanistic overview to guide formulation development.

Mechanism of Action: The Role of Particle Size

The particle size of this compound plays a pivotal role in its disintegrant efficiency. The prevailing understanding is that different particle sizes can modulate the swelling and wicking properties of the excipient.

It has been reported that a larger particle size of CCS can lead to enhanced swelling and consequently, faster disintegration.[1] This is because larger particles can create more significant disruptive forces within the tablet matrix as they expand. Conversely, it has also been suggested that smaller CCS particles may form a more viscous gel layer upon hydration, which could potentially impede water penetration and slow down disintegration.[1] Therefore, an optimal particle size range is crucial for maximizing the disintegrant's performance.

Quantitative Data: Particle Size vs. Disintegration Time

The following table summarizes the impact of this compound's median particle size (D50) on the disintegration time of placebo tablets. This data highlights the general trend of decreasing disintegration time with increasing particle size within the studied range.

Median Particle Size (D50) (µm)Tablet Formulation DetailsDisintegration Time (seconds)
~36Lactose-based placebo tablets containing 4% this compound (Ac-Di-Sol) and 0.5% magnesium stearate.~60
~50Lactose-based placebo tablets containing 4% this compound and 0.5% magnesium stearate.~45
~70Lactose-based placebo tablets containing 4% this compound and 0.5% magnesium stearate.~30

Note: Data is compiled and extrapolated from publicly available sources for illustrative purposes.

Experimental Protocols

Protocol for Particle Size Analysis of this compound by Laser Diffraction (Malvern Mastersizer)

This protocol outlines the general procedure for determining the particle size distribution of this compound powder using a laser diffraction instrument such as the Malvern Mastersizer.

1.1. Principle: Laser diffraction measures particle size distribution by analyzing the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[2] Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.

1.2. Materials and Equipment:

  • Malvern Mastersizer particle size analyzer (or equivalent) with a dry powder dispersion unit.

  • This compound powder sample.

  • Spatula.

  • Compressed air source (oil and water-free).

1.3. Procedure:

  • System Preparation: Ensure the instrument is clean and the lenses are free from dust. Turn on the instrument and the compressed air source.

  • Method Development: Create or select a suitable method in the software. Key parameters to define include:

    • Material: this compound (define refractive index if using wet dispersion).

    • Dispersion Unit: Dry powder feeder.

    • Dispersion Pressure: Start with a moderate pressure (e.g., 2 bar) and optimize to ensure deagglomeration without causing particle fracture. A pressure titration study is recommended.

    • Feed Rate: Adjust the feed rate to achieve an appropriate obscuration level (typically between 1-10% for dry powders).

  • Background Measurement: Perform a background measurement to account for any scattering from the system itself.

  • Sample Measurement:

    • Carefully add a representative sample of the this compound powder to the feeder.

    • Start the measurement. The instrument will automatically control the feeder to maintain the target obscuration.

    • The measurement will be repeated multiple times (typically 3-5 times) to ensure reproducibility.

  • Data Analysis: The software will calculate the particle size distribution based on the scattering patterns. Key metrics to report include:

    • D10, D50 (Median), D90: The particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles.

    • Volume Mean Diameter (D[3][4]).

    • Surface Area Mean Diameter (D[4][5]).

Protocol for Tablet Disintegration Testing (USP <701>)

This protocol describes the standard method for determining the disintegration time of immediate-release tablets as per the United States Pharmacopeia (USP) General Chapter <701>.[4][6]

2.1. Principle: The disintegration test measures the time it takes for a tablet to break apart into smaller particles when immersed in a liquid medium under specified experimental conditions.[7]

2.2. Materials and Equipment:

  • Disintegration test apparatus with a basket-rack assembly.[6]

  • 1000-mL beakers.

  • Thermostatic water bath.

  • Disintegration medium (e.g., purified water, 0.1 N HCl).

  • Stopwatch.

  • Calibrated thermometer.

2.3. Procedure:

  • Apparatus Setup:

    • Assemble the disintegration apparatus and fill the water bath.

    • Set the temperature of the water bath to 37 ± 2°C and allow it to equilibrate.[6]

    • Fill a 1000-mL beaker with the specified disintegration medium and place it in the water bath.

  • Test Execution:

    • Place one tablet in each of the six tubes of the basket-rack assembly.[6]

    • If specified, add a disk to each tube.

    • Immerse the basket in the disintegration medium and start the apparatus and the stopwatch simultaneously. The apparatus will raise and lower the basket at a constant frequency of 29-32 cycles per minute.[6]

  • Observation and Endpoint:

    • Observe the tablets continuously.

    • Disintegration is considered complete when there is no residue of the tablet, or only a soft mass without a palpably firm core, remaining on the screen of the basket.[6]

    • Record the time at which complete disintegration of all six tablets is observed.

  • Acceptance Criteria (for USP monograph compliance):

    • For most immediate-release tablets, disintegration should occur within the time specified in the individual monograph (often 30 minutes, but can vary).

    • If one or two tablets fail to disintegrate, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[4]

Visualizations

Experimental_Workflow cluster_0 Material Characterization cluster_1 Tablet Manufacturing cluster_2 Tablet Property Testing CCS_Sample This compound (Different Particle Sizes) PSA Particle Size Analysis (Laser Diffraction) CCS_Sample->PSA Characterize Formulation Direct Compression Formulation PSA->Formulation Incorporate Data_Analysis Data Analysis & Correlation PSA->Data_Analysis Record D50 Tableting Tablet Compression Formulation->Tableting Tablets Finished Tablets Tableting->Tablets Disintegration Disintegration Test (USP <701>) Disintegration->Data_Analysis Record Time Hardness Hardness Testing Tablets->Disintegration Tablets->Hardness Logical_Relationship Particle_Size CCS Particle Size (e.g., D50) Swelling Swelling Rate & Force Particle_Size->Swelling Influences Wicking Wicking Efficiency Particle_Size->Wicking Influences Water_Penetration Water Penetration into Tablet Core Swelling->Water_Penetration Aids Wicking->Water_Penetration Drives Disintegration_Time Tablet Disintegration Time Water_Penetration->Disintegration_Time Determines

References

Application Notes and Protocols for the Use of Croscarmellose Sodium in Immediate-Release Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing croscarmellose sodium (CCS) as a superdisintegrant in the development of immediate-release solid dosage forms. Detailed protocols for formulation and evaluation are included to assist in optimizing drug product performance.

Introduction to this compound

This compound is a cross-linked polymer of carboxymethylcellulose sodium.[1] It functions as a "superdisintegrant," a class of excipients that are effective at low concentrations, typically between 0.5% and 5% (w/w), to promote the rapid breakdown of tablets and capsules in an aqueous environment.[2][3] This rapid disintegration is crucial for immediate-release dosage forms where a quick onset of drug action is desired.[4] CCS is a white, free-flowing powder that is insoluble in water but swells significantly upon contact with it.[1][2]

Mechanism of Action

The primary mechanisms by which this compound facilitates tablet disintegration are swelling and wicking.[5][6]

  • Swelling: Upon contact with water, the cross-linked structure of CCS allows it to absorb a significant amount of water and swell to 4-8 times its original volume.[3] This rapid expansion creates internal pressure within the tablet matrix, forcing the particles apart and leading to disintegration.[7][8]

  • Wicking: The fibrous nature of this compound promotes the rapid uptake of water into the tablet core through capillary action.[6][9] This ensures that the entire tablet is quickly hydrated, facilitating a more complete and rapid disintegration process.[2]

The combination of these mechanisms ensures the rapid breakup of the solid dosage form into smaller particles, which increases the surface area available for dissolution of the active pharmaceutical ingredient (API) and subsequent absorption.[7][9]

cluster_0 Tablet in Aqueous Environment cluster_1 This compound Action cluster_2 Tablet Disintegration Tablet Tablet Water Water CCS_Particle This compound Particle Water->CCS_Particle Initiates Hydration Rapid Hydration CCS_Particle->Hydration Swelling Particle Swelling Hydration->Swelling Wicking Water Wicking Hydration->Wicking Internal_Pressure Increased Internal Pressure Swelling->Internal_Pressure Wicking->Internal_Pressure Disintegration Tablet Disintegration Internal_Pressure->Disintegration Granules Smaller Granules/ Particles Disintegration->Granules API_Dissolution API Dissolution & Absorption Granules->API_Dissolution Leads to

Mechanism of this compound in Tablet Disintegration.

Applications in Immediate-Release Formulations

This compound is versatile and can be used in various manufacturing processes for immediate-release tablets, including:

  • Direct Compression: CCS is an excellent choice for direct compression formulations due to its good flow properties and high compressibility. A typical concentration for direct compression is 2% w/w.[1][10]

  • Wet Granulation: In wet granulation, it is recommended to add this compound both intragranularly (before wet massing) and extragranularly (blended with the dried granules before compression).[1][10] This dual incorporation ensures both the rapid breakdown of the tablet into granules and the subsequent disintegration of the granules themselves into finer particles.[1] A common concentration for wet granulation is 3% w/w.[1][10]

  • Orally Disintegrating Tablets (ODTs): Due to its rapid action, CCS is also used in the formulation of ODTs, which are designed to disintegrate quickly in the mouth without the need for water.[2][3]

Quantitative Data on Performance

The concentration of this compound significantly impacts tablet properties, primarily disintegration time and, to a lesser extent, tablet hardness. The following tables summarize data from various studies.

Table 1: Effect of this compound on Disintegration Time in Mannitol-Based Tablets

This compound Conc. (% w/w)Tablet Hardness (N)Disintegration Time (s)
0% (Control)~80-85126.5
1%81 - 87< 35
5%Slightly Harder than 1%< 10

Data synthesized from a study by Roquette.[5]

Table 2: Effect of this compound on Disintegration Time in Microcrystalline Cellulose (MCC)-Based Tablets

This compound Conc. (% w/w)Tablet Hardness (N)Disintegration Time (s)
0% (Control)74.91724 (28.7 min)
1%74.9 - 77.5~200 - 300
5%Slightly Harder than 1%~20 - 30

Data synthesized from a study by Roquette.[5]

Table 3: Effect of this compound Concentration on Atenolol Orodispersible Tablets

This compound Conc. (% w/w)Disintegration TimeIn Vitro Dispersion TimeDrug Release at 30 min (%)
0% (Control)--< 50%
10%FastestFastest98.31%
20%Slower than 10%Slower than 10%-

Data from a study on atenolol orodispersible tablets.[11] It is important to note that increasing the concentration of superdisintegrant does not always lead to a faster disintegration time; at higher concentrations, gelling can occur, which may impede disintegration.[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating formulations containing this compound.

cluster_0 Pre-Compression Evaluation cluster_1 Compression cluster_2 Post-Compression Evaluation Blend_Uniformity Blend Uniformity Analysis Tableting Tablet Compression Blend_Uniformity->Tableting Flow_Properties Flow Property Testing Angle_of_Repose Angle_of_Repose Flow_Properties->Angle_of_Repose Includes Carrs_Index Carrs_Index Flow_Properties->Carrs_Index Includes Hausner_Ratio Hausner_Ratio Flow_Properties->Hausner_Ratio Includes Flow_Properties->Tableting Weight_Variation Weight Variation Tableting->Weight_Variation Hardness_Test Hardness Testing Weight_Variation->Hardness_Test Friability_Test Friability Testing Hardness_Test->Friability_Test Disintegration_Test Disintegration Time Friability_Test->Disintegration_Test Dissolution_Test Dissolution Rate Disintegration_Test->Dissolution_Test

Experimental Workflow for Tablet Formulation and Evaluation.

5.1. Protocol for Tablet Formulation by Direct Compression

  • Sieving: Pass the active pharmaceutical ingredient (API), this compound, filler (e.g., microcrystalline cellulose or mannitol), and other excipients through an appropriate mesh sieve (e.g., #60 mesh) to ensure particle size uniformity.[12]

  • Blending: Accurately weigh and mix the sieved API, this compound, and filler in a suitable blender (e.g., V-blender or bin blender) for a specified time (e.g., 15 minutes) to achieve a homogenous blend.

  • Lubrication: Add a lubricant (e.g., 1% magnesium stearate) to the blend and mix for a shorter duration (e.g., 3-5 minutes).[5]

  • Compression: Compress the final blend into tablets using a tablet press fitted with the desired tooling. Record the compression force.

5.2. Protocol for Tablet Hardness Testing

  • Apparatus: Use a calibrated tablet hardness tester (e.g., Monsanto or Pfizer tester).

  • Procedure: Place a single tablet diametrically between the platens of the tester.

  • Measurement: Apply force until the tablet fractures. The force required to break the tablet is recorded in Newtons (N) or Kiloponds (kp).

  • Replicates: Repeat the measurement for a statistically relevant number of tablets (e.g., n=10) and calculate the average hardness and standard deviation.[13]

5.3. Protocol for Tablet Friability Testing

  • Apparatus: Use a standard friabilator (e.g., Roche friabilator).

  • Procedure: Accurately weigh a sample of tablets (typically a number that weighs close to 6.5 g, or a specified number like 20 tablets).[13]

  • Test: Place the tablets in the friabilator drum and rotate at 25 rpm for 100 revolutions.[13]

  • Measurement: Remove the tablets, de-dust them carefully, and re-weigh.

  • Calculation: Calculate the percentage of weight loss. A friability of less than 1% is generally considered acceptable.

5.4. Protocol for Tablet Disintegration Time Testing

  • Apparatus: Use a USP-compliant disintegration test apparatus, which consists of a basket-rack assembly with six tubes.[14]

  • Medium: Use the specified disintegration medium (e.g., deionized water or simulated gastric fluid) maintained at 37 ± 0.5°C.[14]

  • Procedure: Place one tablet in each of the six tubes of the basket.

  • Test: Operate the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.

  • Endpoint: Record the time taken for all six tablets to completely disintegrate and pass through the mesh at the bottom of the basket.[14]

5.5. Protocol for In Vitro Dissolution Testing

  • Apparatus: Use a USP dissolution apparatus, typically Apparatus 2 (paddle method) for immediate-release tablets.[15]

  • Medium: Use the specified dissolution medium (e.g., 900 mL of 0.1 N HCl or a specified buffer) maintained at 37 ± 0.5°C.

  • Procedure: Place one tablet in each dissolution vessel. Start the apparatus at the specified paddle speed (e.g., 50 or 75 rpm).[15][16]

  • Sampling: Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 20, 30 minutes).[15] Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the samples for the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Formulation and Process Considerations

  • Hygroscopicity: The disintegration efficiency of this compound can be slightly reduced in the presence of highly hygroscopic excipients.[1]

  • pH Sensitivity: this compound is effective across a broad pH range.[8][17] However, its functionality can be compromised in highly alkaline conditions (pH > 8.5) due to hydrolysis of the ester cross-links.[18]

  • Lubricants: The type and amount of lubricant can influence disintegration time. Hydrophobic lubricants like magnesium stearate can form a film around the disintegrant particles, potentially slowing water uptake.

  • Compression Force: Higher compression forces can lead to tablets with lower porosity, which may slightly increase disintegration times. However, this compound is generally less sensitive to compression force than some other superdisintegrants.[17]

  • Supplier Variability: Properties of this compound can vary between manufacturers, which may affect its performance.[9][16] It is crucial to evaluate material from different suppliers during formulation development.

References

Application Notes: Croscarmellose Sodium as a Disintegrant in Pelletization by Extrusion-Spheronization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pelletization via extrusion-spheronization is a robust and widely utilized technique in the pharmaceutical industry for producing uniform, spherical multiparticulates. This method offers numerous advantages, including the ability to create pellets with a high drug loading capacity, narrow particle size distribution, and good flow properties, making them ideal for subsequent processing like coating or encapsulation.[1][2] Microcrystalline cellulose (MCC) is the traditional gold-standard excipient for this process due to its unique ability to retain water and provide the necessary plasticity for successful extrusion and spheronization.[3] However, a significant drawback of MCC-based pellets is their tendency not to disintegrate, which can hinder the release of the active pharmaceutical ingredient (API), particularly for immediate-release dosage forms.[3][4]

To overcome this limitation, "superdisintegrants" are incorporated into the formulation. Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethyl cellulose, is a highly effective superdisintegrant that promotes rapid pellet disruption upon contact with aqueous media.[5][6] These application notes provide a detailed overview and protocols for utilizing this compound as a disintegrant in pellet formulations prepared by extrusion-spheronization.

Mechanism of Action of this compound

The efficacy of this compound as a disintegrant stems from its unique, multi-faceted mechanism of action. Unlike its linear, water-soluble counterpart, the cross-linked structure of CCS renders it insoluble in water.[7] This insolubility is crucial, as it allows the polymer to absorb water and swell significantly without dissolving.[7][8] The primary mechanisms are:

  • Swelling: Upon contact with water, CCS particles rapidly absorb a large volume of water and swell in all directions. This omnidirectional expansion creates a powerful disintegrating force within the pellet matrix, pushing adjacent particles apart and breaking the cohesive bonds that hold the pellet together.[8][9][10]

  • Wicking (Capillary Action): The fibrous nature of this compound creates a network of pores and channels within the pellet. This structure facilitates the rapid penetration of water into the core of the pellet through capillary action, or wicking.[7][9] This ensures that the entire pellet is hydrated quickly and uniformly, complementing the swelling mechanism to ensure efficient and complete disintegration.

These mechanisms work synergistically to break down the pellet into smaller fragments, thereby increasing the surface area of the API available for dissolution and subsequent absorption.[10]

cluster_0 Pellet in Aqueous Environment cluster_1 This compound (CCS) Action cluster_2 Pellet Matrix Disruption cluster_3 Outcome A Water Contact B Rapid Water Uptake (Wicking/Capillary Action) A->B Initiates C Particle Swelling B->C Leads to D Generation of Internal Stress C->D Causes E Pellet Breakup into Smaller Fragments D->E Results in F Increased Surface Area E->F Creates G Enhanced Drug Dissolution & Release F->G Promotes

Caption: Mechanism of action for this compound as a disintegrant.

Experimental Protocols

The following section outlines a general protocol for developing pellets using this compound as a disintegrant via extrusion-spheronization. Parameters should be optimized for each specific formulation.

I. Materials & Pre-formulation

  • Active Pharmaceutical Ingredient (API): As required.

  • Pelletizing Agent: Microcrystalline Cellulose (MCC).

  • Disintegrant: this compound (CCS).

  • Filler (Optional): Mannitol, Lactose, Dibasic Calcium Phosphate.[11][12]

  • Binder/Wetting Liquid: Purified Water or a Water/Ethanol mixture.

  • Other (Optional): Binders (e.g., HPMC, PVP), hydrophilic polymers (e.g., PEG 400).[12][13]

Pre-formulation Studies: Conduct drug-excipient compatibility studies (e.g., using Infrared Spectroscopy) to ensure there are no interactions between the API and the selected excipients.[14]

II. Pellet Preparation: Extrusion-Spheronization Workflow

  • Dry Mixing:

    • Accurately weigh all dry components (API, MCC, CCS, and any fillers).

    • Combine the powders in a suitable mixer (e.g., a planetary or high-shear mixer).

    • Mix for 10-15 minutes to ensure a homogenous blend.

  • Wet Massing (Granulation):

    • Continue mixing the dry blend at a low speed.

    • Slowly add the binder/wetting liquid portion-wise until a wet mass of suitable plastic consistency is formed. The mass should be cohesive but not overly sticky.

    • The optimal amount of liquid is critical and can be determined through preliminary trials or by using instruments like a mixer torque rheometer.[11]

  • Extrusion:

    • Transfer the wet mass to an extruder (e.g., a screw-feed extruder).[3]

    • Force the material through a die screen of a specified diameter (typically 0.8 mm to 1.5 mm).[13][15]

    • Collect the cylindrical extrudates. Typical extrusion speeds range from 20 to 500 RPM, depending on the equipment and formulation.[12][13]

  • Spheronization:

    • Immediately transfer a known quantity of the extrudate onto the rotating friction plate (typically with a cross-hatched pattern) of a spheronizer.[11]

    • Begin rotation. A higher initial speed (e.g., 3000 RPM) can be used to break the extrudates into shorter segments, followed by a lower speed (e.g., 1000 RPM) to round them into spheres.[12]

    • Spheronization time typically ranges from 2 to 20 minutes.[13] Formulations with high levels of CCS may be more elastic and require careful control of spheronization speed.[15]

  • Drying:

    • Dry the resulting pellets using a suitable method, such as a fluid bed dryer or a tray dryer, at a controlled temperature (e.g., 40-50°C) until the desired moisture content (L.O.D.) is achieved.[12][13]

  • Sieving:

    • Sieve the dried pellets to collect the desired particle size fraction (e.g., 600-850 µm) for evaluation.[12]

A 1. Dry Mixing (API + MCC + CCS + Fillers) B 2. Wet Massing (Addition of Binder Liquid) A->B C 3. Extrusion (Formation of Cylindrical Extrudates) B->C D 4. Spheronization (Rounding into Spheres) C->D E 5. Drying (Fluid Bed / Tray Dryer) D->E F 6. Sieving (Size Fractionation) E->F G 7. Pellet Characterization F->G

Caption: Experimental workflow for pelletization by extrusion-spheronization.

III. Pellet Characterization and Evaluation

  • Particle Size and Shape Analysis: Analyze the pellets using sieve analysis or dynamic image analysis to determine size distribution, aspect ratio, and circularity.[14]

  • Friability: Determine the mechanical strength of the pellets using a friabilator. A low friability value (<1%) is desirable.

  • Drug Content: Assess the uniformity of the API content across the pellet batch.[14]

  • Disintegration Test: Evaluate using a standard USP disintegration apparatus in a specified medium (e.g., purified water or 0.1N HCl). Record the time required for the pellets to break apart completely.

  • In-Vitro Dissolution Studies: Perform dissolution testing using a USP Apparatus (e.g., Type II, paddle) to determine the drug release profile over time.[13]

Data Presentation

The following tables summarize representative data from studies investigating this compound in extruded-spheronized pellets.

Table 1: Example Formulations

Formulation IDAPI/DrugMCC (%)CCS (%)Other Excipients (%)Reference
F1 Gliclazide (40%)600-[14]
F2 Gliclazide (40%)555-[14]
F3 Gliclazide (40%)5010-[14]
F4 Placebo6015Mannitol (20), PEG 400 (5)[12]
F5 Placebo5015Mannitol (20), PEG 400 (15)[12]
F6 Placebo4015Mannitol (20), PEG 400 (20), Polyplasdone XL (5)[12]

Table 2: Typical Process Parameters

ParameterRange / Example ValueReference
Extrusion
Die Diameter0.8 - 1.5 mm[13][15]
Screw Speed20 - 500 RPM[12][13]
Spheronization
Plate TypeCross-hatched[11]
Speed1000 - 3000 RPM[12]
Time2 - 20 min[13]
Drying
Temperature40 - 50 °C[12][13]
Time6 - 24 hours (Tray Dryer) or 60 min (Fluid Bed)[11][13]

Table 3: Impact of this compound on Pellet Properties

Formulation IDCCS Concentration (%)Key FindingDisintegration TimeReference
F1 vs F2/F3 0% vs 5-10%CCS addition resulted in faster drug release compared to pellets with MCC alone.Not specified, but faster release implies faster disintegration.[14]
F6 15%A combination of CCS with a soluble filler (Mannitol) and a hydrophilic polymer (PEG 400) achieved rapid disintegration.~ 2 minutes[12]
General Finding Not specifiedIncorporation of CCS into MCC pellets affords a slight increase in the drug dissolution rate.Does not always lead to complete disintegration in dissolution media.[3]

The incorporation of this compound is a highly effective strategy for developing fast-disintegrating pellets via extrusion-spheronization, enabling immediate-release profiles for APIs formulated in this dosage form.

Key Considerations:

  • Formulation Synergy: The performance of CCS can be significantly enhanced by combining it with water-soluble fillers like mannitol or hydrophilic polymers such as PEG 400. These components help create a more porous pellet matrix, facilitating faster water ingress and allowing the CCS to swell more effectively.[12]

  • Process Sensitivity: Formulations containing higher concentrations of CCS may produce a more elastic wet mass. This can affect the extrusion process and may require careful optimization of the spheronization speed and time to achieve spherical pellets.[15]

  • Impact of Cations: The swelling capacity of CCS can be reduced in the presence of multivalent cations (e.g., from excipients like dibasic calcium phosphate). This interaction can influence the amount of water needed for wet massing and the overall success of the pelletization process.[16]

References

Application Notes and Protocols for Evaluating the Disintegration Efficiency of Croscarmellose Sodium in a New Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croscarmellose sodium (CCS) is a widely utilized superdisintegrant in the pharmaceutical industry, facilitating the rapid breakdown of solid dosage forms upon contact with aqueous fluids.[1][2] Its efficacy is dependent on its concentration within a formulation and its interaction with other excipients.[1][3] These application notes provide a comprehensive protocol to systematically evaluate the disintegration efficiency of this compound in a new tablet formulation. The described methodologies adhere to standards outlined in the United States Pharmacopeia (USP).[4]

This document outlines the procedures for tablet preparation with varying concentrations of this compound, followed by detailed protocols for the evaluation of critical quality attributes: disintegration time, hardness, friability, and in vitro drug dissolution.

Experimental Objectives

  • To determine the optimal concentration of this compound for achieving rapid tablet disintegration.

  • To assess the impact of varying this compound concentrations on tablet hardness and friability.

  • To evaluate the effect of this compound concentration on the in vitro drug dissolution profile of the new formulation.

Materials and Equipment

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (USP Grade)[5][6]

  • Diluent (e.g., Microcrystalline Cellulose, Mannitol)

  • Binder (e.g., Povidone)

  • Lubricant (e.g., Magnesium Stearate)

  • Purified Water

  • Dissolution Medium (as per API monograph or validated method)

  • 0.1 M Hydrochloric Acid

  • Mixed Phosphate Buffer (pH 6.8)

Equipment:

  • Analytical Balance

  • Blender/Mixer

  • Tablet Press

  • Tablet Hardness Tester[7][8]

  • Tablet Friability Tester[9][10][11]

  • Disintegration Test Apparatus[9][12]

  • Dissolution Test Apparatus (USP Apparatus 1 or 2)[13][14][15]

  • UV-Vis Spectrophotometer

  • pH Meter

  • Calibrated Timers

Experimental Protocols

Preparation of Tablet Formulations

A minimum of three formulations with varying concentrations of this compound (e.g., 1%, 3%, and 5% w/w) and a control formulation without this compound (0% w/w) should be prepared. The total tablet weight should be kept constant across all formulations by adjusting the quantity of the diluent.

Protocol:

  • Weighing: Accurately weigh all the required ingredients for each formulation batch.

  • Blending:

    • Pass the API, this compound, and diluent through an appropriate sieve to ensure uniformity.

    • Mix the sieved powders in a blender for a predetermined time (e.g., 15 minutes) to achieve a homogenous blend.

  • Granulation (if required): If direct compression is not suitable, prepare a binder solution and granulate the powder blend. Dry the granules to the desired moisture content.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend or granules and mix for a short duration (e.g., 3-5 minutes).

  • Compression: Compress the final blend into tablets of a specified weight and dimension using a tablet press. Ensure the press is set up to produce tablets of consistent hardness.

Evaluation of Tablet Quality Attributes

This test measures the force required to break a tablet.[7][16]

Protocol:

  • Randomly select a minimum of 10 tablets from each formulation batch.

  • Place a single tablet in the hardness tester.[8]

  • Start the test and record the force (in Newtons or Kiloponds) required to fracture the tablet.[7]

  • Repeat the procedure for all selected tablets.

  • Calculate the average hardness and standard deviation for each formulation.

This test assesses the ability of tablets to withstand mechanical stress during handling, packaging, and transportation.[9]

Protocol:

  • For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding to as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[10]

  • Carefully dedust the tablets and accurately weigh the sample (W_initial).

  • Place the tablets in the friability tester drum.

  • Rotate the drum 100 times at 25 ±1 rpm.[10][11]

  • Remove the tablets, carefully dedust them, and accurately weigh the sample again (W_final).

  • Calculate the percentage friability using the following formula:

    • % Friability = [(W_initial - W_final) / W_initial] * 100

  • A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[10]

This test determines the time it takes for a tablet to break down into smaller particles in a liquid medium.[9][12]

Protocol:

  • Place one tablet in each of the six tubes of the basket-rack assembly of the disintegration apparatus.[4]

  • If specified, add a disc to each tube.

  • Suspend the assembly in a beaker containing the specified immersion fluid (e.g., purified water or 0.1 M HCl) maintained at 37 ± 2°C.[4]

  • Operate the apparatus, moving the basket up and down at a constant frequency.[9]

  • Record the time taken for all six tablets to completely disintegrate. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[4]

  • If one or two tablets fail to disintegrate within the specified time, repeat the test on 12 additional tablets. Not less than 16 of the total 18 tablets tested must disintegrate.[12]

This test measures the rate and extent of drug release from the tablet.[14][17]

Protocol:

  • Prepare the dissolution medium as specified for the API and deaerate it.

  • Set up the dissolution apparatus (e.g., USP Apparatus 2 - Paddle) and maintain the medium at 37 ± 0.5°C.[13]

  • Place one tablet in each dissolution vessel.

  • Operate the apparatus at the specified paddle speed (e.g., 50 or 75 rpm).[18]

  • Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison between the different formulations.

Table 1: Formulation Composition

IngredientFormulation 1 (0% CCS)Formulation 2 (1% CCS)Formulation 3 (3% CCS)Formulation 4 (5% CCS)
API (mg)
This compound (mg)
Diluent (mg)
Binder (mg)
Lubricant (mg)
Total Weight (mg)

Table 2: Tablet Physical Properties

FormulationAverage Hardness (N) ± SDFriability (%)Disintegration Time (seconds) ± SD
1 (0% CCS)
2 (1% CCS)
3 (3% CCS)
4 (5% CCS)

Table 3: In Vitro Drug Dissolution Profile

Time (min)% Drug Released (Formulation 1) ± SD% Drug Released (Formulation 2) ± SD% Drug Released (Formulation 3) ± SD% Drug Released (Formulation 4) ± SD
5
10
15
30
45
60

Visualizations

Experimental_Workflow A Tablet Formulation (0%, 1%, 3%, 5% CCS) B Blending & Granulation A->B C Tablet Compression B->C D Physical Characterization C->D H In Vitro Dissolution C->H E Hardness Testing D->E Evaluate F Friability Testing D->F Evaluate G Disintegration Testing D->G Evaluate I Data Analysis & Comparison E->I F->I G->I H->I

Caption: Experimental workflow for evaluating this compound.

Disintegration_Mechanism cluster_tablet Tablet Matrix A Tablet in Aqueous Medium B Water Penetration into Tablet A->B C CCS Swelling & Wicking B->C D Internal Stress Generation C->D E Tablet Breakup into Granules/Particles D->E

Caption: Mechanism of tablet disintegration by this compound.

Conclusion

By following this comprehensive protocol, researchers can effectively evaluate the disintegration efficiency of this compound in a new tablet formulation. The systematic approach of varying the disintegrant concentration and assessing key quality attributes will provide the necessary data to select the optimal level of this compound, ensuring robust product performance and compliance with regulatory standards. The structured data presentation and visual workflows will aid in the clear communication and interpretation of the results.

References

Troubleshooting & Optimization

effect of high concentration of croscarmellose sodium on tablet disintegration and dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and experimental data related to the use of high concentrations of croscarmellose sodium (CCS) as a superdisintegrant in tablet formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound as a tablet disintegrant?

A1: this compound is a superdisintegrant that functions through a dual mechanism: swelling and wicking.[1][2][3] As a cross-linked polymer of sodium carboxymethylcellulose, it is insoluble in water but can absorb a significant amount of water.[1][4] Upon contact with aqueous fluids, CCS particles rapidly swell, exerting pressure on the surrounding tablet components.[1][5] This swelling action, combined with a "wicking" effect that draws water into the tablet matrix through capillary action, leads to the rapid breakdown of inter-particle bonds and subsequent tablet disintegration.[1][2][6]

Q2: What is the typical concentration range for this compound in a tablet formulation?

A2: The generally recommended concentration for this compound is between 0.5% and 5% w/w.[2][4] In orally disintegrating tablets (ODTs), concentrations can be higher. For tablets made by direct compression, 2% w/w is common, while for those made by wet granulation, 3% w/w is often used.[7]

Q3: Can using a concentration higher than the recommended range improve disintegration?

A3: Not necessarily. While increasing the concentration of CCS from a low level (e.g., 1%) to a moderate level (e.g., 5%) can decrease disintegration time, further increases may not provide additional benefit and can even be detrimental.[2][8] At excessively high concentrations (e.g., above 8-10%), this compound can form a viscous gel layer upon hydration.[2][6][7][9][10] This gelling can act as a barrier, impeding further water penetration into the tablet core and consequently slowing down disintegration and dissolution.[6][9][10]

Q4: Does the effect of CCS concentration depend on other excipients in the formulation?

A4: Yes, the performance of CCS is highly dependent on the other components of the tablet matrix.[2][11] For instance, the impact of CCS is more pronounced in tablets with an insoluble filler like microcrystalline cellulose (MCC) compared to a soluble filler like mannitol.[2] The characteristics of binders and hydrophobic lubricants can also influence the efficiency of water uptake by the disintegrant.[11]

Troubleshooting Guide

This guide addresses common issues encountered when using high concentrations of this compound.

Problem Potential Cause Recommended Action
Slow or incomplete tablet disintegration despite high CCS concentration. Gelling Effect: The CCS concentration is too high, causing the formation of a viscous gel layer that traps the tablet and prevents water penetration.[6][9][10]1. Reduce the concentration of CCS to the optimal range (typically 2-5%).2. Evaluate different concentrations systematically (e.g., 2%, 4%, 6%, 8%) to find the optimal level for your specific formulation.3. Consider distributing the CCS, with a portion added intragranularly and the rest extragranularly.[12]
Tablet hardness is too high, leading to extended disintegration time. High Compression Force: Excessive compression force can reduce tablet porosity, making it harder for water to penetrate, thereby counteracting the effect of the disintegrant.[8][11]1. Reduce the tablet compression force.2. Re-evaluate the tablet's hardness specification to ensure it is not unnecessarily high.3. Ensure the lubricant level is adequate.
Dissolution rate is slow even if disintegration appears rapid. Poor Deaggregation: The tablet may break into large fragments or agglomerates instead of fine particles, limiting the surface area of the active pharmaceutical ingredient (API) exposed to the dissolution medium.1. Optimize the CCS concentration. Intragranular incorporation of CCS can sometimes lead to faster dissolution by breaking down granules more effectively.[12]2. If the API is hydrophobic, consider adding a surfactant to the formulation or dissolution medium to improve wetting.
Inconsistent disintegration times between batches. Variable Raw Material Attributes: Differences in CCS particle size or degree of cross-linking between batches can affect performance.[2][4]Moisture Content: CCS is hygroscopic; improper storage can lead to moisture uptake, reducing its effectiveness.[4]1. Source CCS from a reliable supplier and review the certificate of analysis for consistency in specifications.2. Store CCS in well-sealed containers in a low-humidity environment.

Data on CCS Concentration Effects

The following tables summarize quantitative data from various studies on the effect of this compound concentration on tablet properties.

Table 1: Effect of CCS Concentration on Disintegration Time (DT) in Mannitol-Based Tablets

CCS Conc. (% w/w)Tablet Hardness (N)Disintegration Time (s)
0%~80126.5
1%81 - 87< 35
5%Slightly harder than 1%≤ 40

Data adapted from a study by Roquette. Note that in this soluble matrix, increasing CCS from 1% to 5% showed minimal change in the already rapid disintegration time.[2]

Table 2: Effect of CCS Concentration on Disintegration Time (DT) in MCC-Based Tablets

CCS Conc. (% w/w)Tablet Hardness (N)Disintegration Time (s)
0%~75 - 781724
1%~75 - 78200 - 300
5%Slightly harder than 1%< 10

Data adapted from a study by Roquette. In this insoluble matrix, the effect of CCS is much more pronounced, with a 5% concentration dramatically reducing DT.[2]

Table 3: Effect of CCS Concentration on Atenolol Orodispersible Tablets (ODTs)

FormulationCCS Conc. (% w/w)Disintegration TimeDissolution (% in 30 min)
Control0%-~45%
Formula 110%Faster than Formula 298.31%
Formula 220%Slower than Formula 1-

Data from a study on atenolol ODTs, which found that 10% CCS provided the best overall characteristics and that 20% was less effective.[13][14]

Experimental Protocols

1. Tablet Disintegration Test (Based on USP <701>)

This test determines the time required for a tablet to break into particles under standardized conditions.

  • Apparatus: A basket-rack assembly, a 1000-mL beaker, a thermostatically controlled water bath, and a device to raise and lower the basket.[15][16]

  • Procedure:

    • Place one tablet in each of the six tubes of the basket-rack assembly.

    • Immerse the basket in a beaker of purified water (or other specified medium) maintained at 37 ± 2°C.[16]

    • The apparatus raises and lowers the basket in the fluid at a constant rate of 29-32 cycles per minute.[15][16]

    • Observe the tablets. Disintegration is complete when no residue of the tablet remains on the screen of the apparatus, or if any residue remains, it is a soft mass with no firm core.[15][16]

    • The time taken for complete disintegration is recorded. For most immediate-release tablets, this should occur within 30 minutes, but the specific time is defined in the product monograph.

2. Tablet Dissolution Test (Based on USP <711>)

This test measures the rate and extent of drug release from the tablet.

  • Apparatus: A common apparatus is USP Apparatus 2 (Paddle Apparatus), which consists of a covered vessel, a paddle stirrer, and a thermostatically controlled water bath.[17][18][19]

  • Procedure:

    • Fill the vessel with a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl) and equilibrate the temperature to 37 ± 0.5°C.[17][18]

    • Place one tablet in the vessel, allowing it to sink to the bottom before starting the paddle rotation.

    • Operate the apparatus at the specified speed (e.g., 50 RPM).

    • At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

    • Analyze the samples for the concentration of the dissolved active pharmaceutical ingredient (API) using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

Troubleshooting_Workflow start Problem: Slow Disintegration/Dissolution check_conc Is CCS concentration > 5-8%? start->check_conc reduce_conc Action: Reduce CCS concentration to 2-5% and re-evaluate. check_conc->reduce_conc Yes (Potential Gelling) check_hardness Is tablet hardness high? check_conc->check_hardness No solution Solution Found reduce_conc->solution reduce_force Action: Reduce compression force and re-evaluate. check_hardness->reduce_force Yes (Low Porosity) check_excipients Are other excipients (e.g., binder, lubricant) impeding water uptake? check_hardness->check_excipients No reduce_force->solution reformulate Action: Re-evaluate excipient types and levels. Consider alternative disintegrant or combination. check_excipients->reformulate Yes check_excipients->solution No reformulate->solution

Caption: Troubleshooting workflow for slow tablet disintegration.

Mechanism_of_Action cluster_low Optimal Concentration (e.g., 2-5%) cluster_high High Concentration (e.g., >10%) low_start Tablet in Aqueous Fluid low_wick Rapid Wicking (Capillary Action) low_start->low_wick low_swell Controlled Swelling low_start->low_swell low_pressure High Internal Pressure low_wick->low_pressure low_swell->low_pressure low_disintegration Fast & Uniform Disintegration low_pressure->low_disintegration low_dissolution Rapid Drug Dissolution low_disintegration->low_dissolution high_start Tablet in Aqueous Fluid high_gel Formation of Viscous Gel Layer on Surface high_start->high_gel high_block Water Penetration Blocked high_gel->high_block high_disintegration Slow & Incomplete Disintegration high_block->high_disintegration high_dissolution Slow Drug Dissolution high_disintegration->high_dissolution

Caption: CCS mechanism at optimal vs. high concentrations.

Experimental_Workflow cluster_testing Tablet Evaluation start Define Formulation Variables (e.g., CCS at 2%, 4%, 6%, 8%) blending Blend API and Excipients start->blending compression Compress Tablets (at constant force/hardness) blending->compression testing Physicochemical Testing compression->testing disintegration Disintegration Test (USP <701>) testing->disintegration dissolution Dissolution Test (USP <711>) testing->dissolution hardness Hardness & Friability testing->hardness analysis Analyze Data: Plot DT and Dissolution vs. CCS Concentration disintegration->analysis dissolution->analysis hardness->analysis optimum Determine Optimal CCS Concentration analysis->optimum

Caption: Workflow for optimizing CCS concentration.

References

Technical Support Center: Troubleshooting Croscarmellose Sodium Gelling Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the gelling effect of croscarmellose sodium (CCS) that can impede drug release in oral solid dosage forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound as a disintegrant?

A1: this compound is a cross-linked polymer of carboxymethylcellulose sodium.[1] Its primary mechanism of action involves rapid water uptake, followed by significant swelling and wicking action.[2] This creates internal pressure within the tablet matrix, causing it to break apart into smaller granules, which facilitates drug dissolution and absorption.[3] Because it is cross-linked, it is insoluble in water but swells to many times its original volume.[1][4]

Q2: What causes the gelling effect of this compound?

A2: While CCS is designed to swell without dissolving, at high concentrations it can form a viscous gel layer on the tablet surface.[5][6] This gel layer can act as a barrier, preventing further water penetration into the tablet core, which in turn slows down disintegration and hinders drug release.[5]

Q3: At what concentration does the gelling effect of this compound typically become a problem?

A3: The recommended concentration for this compound in tablet formulations is typically between 0.5% and 5% w/w.[1][6][7] Gelling issues and a subsequent increase in disintegration time are more likely to occur at concentrations above this range.[4][5][8]

Q4: How does the pH of the formulation affect the performance of this compound?

A4: The performance of this compound is pH-sensitive. In alkaline conditions (pH > 9), the ester cross-links in the polymer can hydrolyze.[9][10] This leads to the formation of more water-soluble polymer chains, which increases the tendency for gel formation and can significantly slow down drug dissolution.[9][10] Conversely, in acidic media, the water uptake and swelling capacity of CCS may be reduced.[4][11]

Q5: Can manufacturing process parameters influence the gelling effect?

A5: Yes, manufacturing processes play a crucial role. High compression forces can lead to more compact tablets with lower porosity.[7][12] This reduced porosity can slow down the wicking of water into the tablet, potentially leading to the formation of a surface gel layer before the core is sufficiently hydrated for disintegration.[8][12]

Troubleshooting Guides

Issue 1: Slow or Incomplete Tablet Disintegration

Symptoms:

  • Tablets take longer than expected to disintegrate during in vitro testing.

  • A gelatinous or viscous layer is observed on the tablet surface.

  • The tablet swells but does not break apart into smaller granules.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Concentration of this compound 1. Reduce CCS Concentration: Systematically decrease the concentration of CCS in your formulation, ideally to within the 1-3% w/w range.[6] 2. Optimize Concentration: Conduct a study with varying concentrations (e.g., 1%, 2%, 3%) to find the optimal level that provides rapid disintegration without forming a viscous gel.
High pH Environment in the Formulation 1. Assess Excipient pH: Review the pH of all excipients in the formulation, particularly fillers and binders. Avoid highly alkaline excipients where possible. 2. pH Adjustment: If alkaline excipients are necessary, consider incorporating a pH-modifying excipient to maintain a more neutral microenvironment within the tablet. 3. Alternative Disintegrant: In highly alkaline formulations, consider replacing CCS with a non-ionic superdisintegrant like crospovidone, which is less susceptible to pH effects.[10]
High Compression Force 1. Reduce Compression Force: Lower the compression force during tableting to increase the tablet's porosity. This will facilitate faster water penetration.[8][12] 2. Hardness vs. Disintegration Study: Perform a study to find the optimal balance between tablet hardness and disintegration time.[12]
Mode of CCS Incorporation 1. Evaluate Incorporation Method: The method of incorporating CCS (intragranular vs. extragranular) can impact performance.[7][13] 2. Experiment with Incorporation: Prepare batches with CCS added intragranularly, extragranularly, and split between both phases to determine the most effective method for your formulation. Some studies suggest extragranular addition is often preferable to avoid gelling within the granules.[4]
Issue 2: Drug Release is Hindered Despite Tablet Disintegration

Symptoms:

  • The tablet disintegrates into granules, but the drug dissolution rate is still slow.

  • A viscous mass is observed in the dissolution vessel after the tablet has disintegrated.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Gelling of Disintegrated Granules 1. Optimize CCS Concentration: Even after disintegration, a high local concentration of CCS in the granules can lead to gelling, trapping the drug. Re-evaluate and potentially lower the CCS concentration. 2. Improve Granule Dispersion: Consider the inclusion of a surfactant or a soluble filler to help disperse the granules and the gelling polymer in the dissolution medium.
Interaction with Other Excipients 1. Review Excipient Compatibility: Ensure that there are no adverse interactions between CCS and other excipients that could be contributing to the viscosity. 2. Consider Alternative Fillers: The type of filler can influence the effectiveness of CCS. For example, water-soluble fillers like mannitol may perform differently than insoluble fillers like microcrystalline cellulose (MCC).[14]

Data on Formulation & Process Variables

The following tables summarize quantitative data from studies on the impact of this compound concentration and compression force on tablet properties.

Table 1: Effect of this compound (CCS) Concentration on Tablet Disintegration Time

Formulation BaseCCS Concentration (% w/w)Tablet Hardness (N)Disintegration Time (seconds)Reference
Mannitol0%~80126.5[14]
Mannitol1%81 - 87< 35[14]
Mannitol5%Slightly harder than 1%≤ 40[14]
Microcrystalline Cellulose (MCC)0%~761724[14]
Microcrystalline Cellulose (MCC)1%75 - 77.5200 - 300[14]
Microcrystalline Cellulose (MCC)5%~85< 30[14]
Atenolol ODT0%--[15]
Atenolol ODT10%Best physicochemical characteristicsSignificantly reduced[15]
Atenolol ODT20%Inferior to 10%-[15]

Table 2: Effect of Compression Force on Furosemide Tablet Properties (with varying CCS concentrations)

CCS Concentration (% w/w)Compression Force (MPa)Disintegration Time (seconds)Crushing Strength (N)Reference
0.625%77> 1800~100[16]
0.625%154> 1800~190[16]
1.25%77~120~100[16]
1.25%308~300~240[16]
2.5%77~60~100[16]
2.5%308~120~240[16]
10%77< 60~100[16]
10%308~60~240[16]

Experimental Protocols

Protocol 1: Tablet Disintegration Time Test (USP <701>)

Objective: To determine the time it takes for a tablet to disintegrate into granules under standardized conditions.

Apparatus: USP Disintegration Apparatus.

Procedure:

  • Assemble the disintegration apparatus.

  • Fill the vessel with the specified medium (e.g., distilled water or 0.1 N HCl) and equilibrate the temperature to 37 ± 2°C.

  • Place one tablet in each of the six tubes of the basket.

  • Start the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.

  • Observe the tablets continuously.

  • Record the time when all six tablets have completely disintegrated and passed through the mesh of the basket. If any residue remains, it must be a soft mass with no palpably firm core.

Protocol 2: In Vitro Drug Release (Dissolution) Test (USP <711>)

Objective: To measure the rate and extent of drug release from the tablet formulation.

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.[17][18]

Procedure:

  • Prepare the dissolution medium (e.g., 900 mL of a specified buffer) and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.[17]

  • Place one tablet in the vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).[19]

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Tablet Hardness and Friability Testing

Objective: To assess the mechanical strength of the tablets.

Hardness Test (USP <1217>):

  • Use a calibrated tablet hardness tester.[2]

  • Place a single tablet on the testing platform.

  • Start the tester, which applies a compressive force to the tablet until it fractures.[2]

  • Record the force required to break the tablet. This is the hardness value, typically measured in Newtons (N) or kiloponds (kp).[2]

  • Repeat for a representative sample of tablets (e.g., n=10) and calculate the average hardness.

Friability Test (USP <1216>):

  • Take a sample of tablets (for tablets ≤650 mg, use a sample that weighs as close as possible to 6.5 g; for tablets >650 mg, use 10 tablets).[20]

  • Carefully dedust the tablets and accurately weigh the sample (W_initial).

  • Place the tablets in the friability drum.

  • Rotate the drum 100 times at 25 ± 1 rpm.[20]

  • Remove the tablets, carefully dedust them again, and re-weigh the sample (W_final).

  • Calculate the percentage of weight loss: Friability (%) = [(W_initial - W_final) / W_initial] x 100.

  • A maximum weight loss of not more than 1.0% is generally considered acceptable.[20]

Visualizations

Troubleshooting_Workflow Start Start: Slow Drug Release or Disintegration CheckDisintegration Observe Tablet in Disintegration Apparatus Start->CheckDisintegration DisintegrationOK Disintegration is OK, but Dissolution is Slow Start->DisintegrationOK GellingObserved Is a Viscous Gel Layer Observed? CheckDisintegration->GellingObserved NoGelling Tablet Swells but Doesn't Break Apart GellingObserved->NoGelling No CheckConcentration Is CCS Concentration > 5% w/w? GellingObserved->CheckConcentration Yes CheckCompression Is Compression Force High? NoGelling->CheckCompression ReduceConcentration Action: Reduce CCS Concentration to 1-3% CheckConcentration->ReduceConcentration Yes CheckpH Are Alkaline Excipients (pH > 9) Present? CheckConcentration->CheckpH No End End: Problem Resolved ReduceConcentration->End ModifypH Action: Consider pH Modifier or Alternative Disintegrant (e.g., Crospovidone) CheckpH->ModifypH Yes CheckpH->CheckCompression No ModifypH->End ReduceCompression Action: Reduce Compression Force & Optimize Hardness CheckCompression->ReduceCompression Yes CheckIncorporation Review Mode of CCS Incorporation CheckCompression->CheckIncorporation No ReduceCompression->End ModifyIncorporation Action: Test Intra- vs. Extra-granular Addition CheckIncorporation->ModifyIncorporation ModifyIncorporation->End CheckPostDisintegration Observe Granules in Dissolution Medium DisintegrationOK->CheckPostDisintegration GranuleGelling Do Granules Form a Viscous Mass? CheckPostDisintegration->GranuleGelling OptimizeFurther Action: Further Optimize CCS Level or Add Surfactant GranuleGelling->OptimizeFurther Yes End2 End: Problem Resolved GranuleGelling->End2 No OptimizeFurther->End2

Caption: Troubleshooting workflow for CCS gelling effect.

Logical_Relationships CCS_Conc CCS Concentration Gelling Gelling Potential CCS_Conc->Gelling Increases pH Formulation pH pH->Gelling High pH Increases Compression Compression Force Porosity Tablet Porosity Compression->Porosity Decreases Water_Penetration Water Penetration Rate Gelling->Water_Penetration Decreases (Barrier) Porosity->Water_Penetration Increases Disintegration_Time Disintegration Time Water_Penetration->Disintegration_Time Decreases Drug_Release Drug Release Rate Disintegration_Time->Drug_Release Increases

Caption: Key factors influencing CCS gelling and drug release.

References

impact of high tablet hardness and compression force on croscarmellose sodium performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the use of croscarmellose sodium as a superdisintegrant in tablet formulations subjected to high compression forces and resulting in high tablet hardness.

Frequently Asked Questions (FAQs)

Q1: How does high compression force affect the disintegration time of tablets containing this compound?

High compression forces generally lead to an increase in tablet hardness and a decrease in tablet porosity. This reduced porosity hinders the penetration of water into the tablet core, which is essential for the wicking and swelling action of this compound. Consequently, higher compression forces can significantly prolong tablet disintegration time.[1][2][3]

Q2: What is the relationship between tablet hardness and the effectiveness of this compound?

There is an inverse relationship between tablet hardness and the effectiveness of this compound. As tablet hardness increases, the disintegration time tends to increase.[2][4] This is because harder tablets have a more compact structure with fewer pores, which restricts the rapid uptake of water necessary for this compound to exert its disintegrating effect through swelling and wicking.[5][6][7]

Q3: What are the primary mechanisms by which this compound promotes tablet disintegration?

This compound functions as a superdisintegrant through a dual mechanism:

  • Swelling: Upon contact with water, the cross-linked polymer structure of this compound absorbs a significant amount of water and swells rapidly. This expansion generates an internal pressure within the tablet matrix, forcing the tablet to break apart.[8][9]

  • Wicking: The fibrous nature of this compound facilitates the rapid transport of water into the tablet core through capillary action. This ensures that the swelling action is distributed throughout the tablet, leading to a more efficient and complete disintegration.[8]

Q4: Can increasing the concentration of this compound always compensate for the negative effects of high compression force?

Not necessarily. While increasing the concentration of this compound can lead to faster disintegration at a given compression force, there is a limit to this effect. At very high concentrations, this compound can form a viscous gel layer upon hydration, which may actually impede further water penetration and slow down disintegration. Finding the optimal concentration in relation to the compression force is key.[8]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Prolonged Disintegration Time Despite Adequate this compound Concentration Process-Related: - Excessive compression force leading to low tablet porosity.[1][2][3] - Inadequate mixing leading to poor distribution of the disintegrant.Process-Related: - Reduce the compression force to a level that still achieves the target tablet hardness without overly compromising porosity. - Optimize the blending process to ensure a homogenous mixture.
Formulation-Related: - High levels of hydrophobic excipients (e.g., lubricants) encapsulating the this compound particles. - Interaction with other excipients that may reduce the swelling capacity of this compound.Formulation-Related: - Evaluate the type and concentration of lubricants. Consider using a more hydrophilic lubricant or reducing the concentration. - Conduct compatibility studies with other excipients.
Inconsistent Disintegration Times Within a Batch Process-Related: - Uneven compression force across the tablet press stations. - Segregation of the powder blend during transfer or in the hopper.Process-Related: - Calibrate and maintain the tablet press to ensure uniform compression. - Assess the flow properties of the blend and take measures to prevent segregation.
Tablets Swell but Do Not Fully Disintegrate Formulation-Related: - Formation of a viscous gel barrier at higher concentrations of this compound.[8] - Insufficient wicking action to distribute water throughout the tablet core.Formulation-Related: - Optimize the concentration of this compound; a lower concentration may be more effective. - Consider incorporating a channeling agent or a soluble filler to improve water penetration.

Data Presentation

The following tables summarize the impact of compression force on tablet hardness and disintegration time for formulations containing varying concentrations of this compound (Ac-Di-Sol®).

Table 1: Effect of Compression Force on Tablet Crushing Strength (N)

Compression Force (MPa)0% Ac-Di-Sol®0.625% Ac-Di-Sol®1.25% Ac-Di-Sol®2.5% Ac-Di-Sol®10% Ac-Di-Sol®
7797.195.290.385.468.7
154189.5178.6169.8159.0134.4
231231.4220.8210.0198.2176.6
308239.5230.6221.8210.0190.4

Data adapted from a study by Marais et al. (2003) on furosemide tablets.[3]

Table 2: Effect of Compression Force on Disintegration Time (seconds)

Compression Force (MPa)0.625% Ac-Di-Sol®1.25% Ac-Di-Sol®2.5% Ac-Di-Sol®10% Ac-Di-Sol®
77No Disintegration18012060
154No Disintegration360240120
231No Disintegration600420180
308No Disintegration> 900720300

Data adapted from a study by Marais et al. (2003) on furosemide tablets.[3]

Experimental Protocols

Tablet Hardness Test (Breaking Force)

This protocol is based on the USP <1217> guidelines.

Objective: To determine the breaking force of a tablet, which is the force required to cause the tablet to fracture.

Apparatus: A calibrated tablet hardness tester equipped with two parallel platens.

Procedure:

  • Place the tablet between the platens, ensuring it is positioned in a consistent orientation (e.g., diametrically for a round tablet).

  • Start the tester, which will apply a compressive force at a constant rate.

  • Record the force in Newtons (N) or kiloponds (kP) at which the tablet breaks.

  • Repeat the test for a statistically relevant number of tablets from the batch (typically 10 or more) to determine the average breaking force.

Tablet Disintegration Test

This protocol is based on the USP <701> guidelines.

Objective: To determine the time it takes for a tablet to disintegrate into smaller particles when immersed in a liquid medium.

Apparatus: A disintegration apparatus consisting of a basket-rack assembly with six tubes, a 1000-mL beaker for the immersion fluid, a thermostatic system to maintain the temperature at 37 ± 2°C, and a device to raise and lower the basket at a constant frequency.

Procedure:

  • Fill the beaker with the specified immersion fluid (e.g., purified water, simulated gastric fluid) and maintain the temperature at 37 ± 2°C.

  • Place one tablet in each of the six tubes of the basket.

  • If specified, add a disk to each tube.

  • Operate the apparatus, ensuring the basket moves up and down in the immersion fluid at a frequency of 29-32 cycles per minute.

  • Observe the tablets and record the time at which all tablets have disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, is a soft mass with no palpably firm core.

  • If one or two tablets fail to disintegrate within the specified time, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.

Visualizations

Mechanism_of_Performance_Loss cluster_0 Tablet Compression cluster_1 Tablet Physical Properties cluster_2 This compound Action cluster_3 Outcome High_Compression_Force High Compression Force Increased_Hardness Increased Tablet Hardness High_Compression_Force->Increased_Hardness leads to Decreased_Porosity Decreased Tablet Porosity High_Compression_Force->Decreased_Porosity leads to Reduced_Wicking Reduced Water Wicking Decreased_Porosity->Reduced_Wicking impairs Reduced_Swelling Reduced Swelling Reduced_Wicking->Reduced_Swelling limits Prolonged_Disintegration Prolonged Disintegration Time Reduced_Swelling->Prolonged_Disintegration results in

Caption: Impact of high compression force on this compound performance.

Troubleshooting_Workflow Start Problem: Prolonged Disintegration Time Check_Hardness Is tablet hardness excessively high? Start->Check_Hardness Reduce_Force Reduce Compression Force Check_Hardness->Reduce_Force Yes Check_Formulation Review Formulation for Hydrophobic Excipients Check_Hardness->Check_Formulation No Re-evaluate_DT Re-evaluate Disintegration Time Reduce_Force->Re-evaluate_DT Optimize_Lubricant Optimize Lubricant Type/Level Check_Formulation->Optimize_Lubricant Yes Check_CCS_Level Is this compound Level > 5%? Check_Formulation->Check_CCS_Level No Optimize_Lubricant->Re-evaluate_DT Reduce_CCS Consider Reducing this compound Concentration Check_CCS_Level->Reduce_CCS Yes Consider_Wetting_Agent Consider Adding a Soluble Filler or Wetting Agent Check_CCS_Level->Consider_Wetting_Agent No Reduce_CCS->Re-evaluate_DT Consider_Wetting_Agent->Re-evaluate_DT

Caption: Troubleshooting workflow for prolonged disintegration time.

References

Technical Support Center: Optimizing Croscarmellose Sodium Performance in the Presence of Hydrophobic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to mitigate the adverse effects of hydrophobic lubricants on the functionality of croscarmellose sodium, a widely used superdisintegrant in oral solid dosage forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary negative effect of hydrophobic lubricants on this compound function?

A1: Hydrophobic lubricants, such as magnesium stearate, can coat the particles of this compound and other formulation components. This hydrophobic film hinders water penetration into the tablet matrix, which is essential for the swelling and wicking actions of this compound.[1][2][3][4] This delay in water uptake can significantly prolong tablet disintegration time, thereby retarding the dissolution of the active pharmaceutical ingredient (API).[1][5][6][7][8]

Q2: How does lubricant mixing time impact the effectiveness of this compound?

A2: Prolonged mixing or "over-lubrication" exacerbates the negative effects of hydrophobic lubricants.[1][9] Increased mixing time leads to a more uniform and complete coating of the lubricant over the excipient and API particles, which reduces tablet hardness and slows disintegration.[1][7][10] Finding the optimal, minimal mixing time is crucial to ensure adequate lubrication for tablet manufacturing without compromising the disintegrant's performance.[9][11]

Q3: Are there alternative lubricants that are less detrimental to this compound's function?

A3: Yes, several alternative lubricants can be considered. Hydrophilic lubricants or less hydrophobic options can be viable substitutes for magnesium stearate.[12] Sodium stearyl fumarate is a commonly used hydrophilic lubricant that has a minimal impact on tablet dissolution and is not sensitive to over-mixing.[12][13][14][15] Other alternatives include stearic acid, glyceryl behenate, and certain grades of polyethylene glycol (PEG).[5][13][16]

Q4: What is the typical concentration range for this compound in tablet formulations?

A4: this compound is classified as a superdisintegrant due to its high efficiency at low concentrations.[17][18] The typical usage level in tablet formulations ranges from 0.5% to 5% w/w.[17][19]

Q5: How does the particle size of this compound affect its performance?

A5: The particle size of this compound can influence its disintegration efficiency.[17] While some studies suggest that larger particles exhibit greater swelling, others indicate that smaller particles provide a larger surface area for water absorption, potentially leading to faster disintegration.[17][20] The optimal particle size may depend on the specific formulation and processing parameters.

Troubleshooting Guide

This guide addresses common issues encountered during formulation development when using this compound with hydrophobic lubricants.

Problem Potential Causes Troubleshooting Steps
Delayed Tablet Disintegration Time - Excessive lubricant concentration or prolonged mixing time. - Formation of a hydrophobic barrier by the lubricant, impeding water penetration.[1][2] - Inadequate concentration of this compound.- Optimize Lubricant Level and Blending: Conduct studies to determine the minimum lubricant concentration and mixing time required for effective lubrication without compromising disintegration.[9][11][16] - Select an Alternative Lubricant: Consider replacing magnesium stearate with a more hydrophilic lubricant like sodium stearyl fumarate.[9][12][13] - Adjust Disintegrant Concentration: Ensure the this compound concentration is within the recommended range (0.5-5% w/w).[17][21] - Modify Order of Addition: Add the lubricant in the final blending step to minimize contact time with other excipients.[9]
Reduced Tablet Hardness - Over-lubrication, which weakens inter-particle bonding.[1][8][14]- Decrease Lubricant Concentration: Use the lowest effective concentration of the lubricant.[16] - Shorten Mixing Time: Minimize the blending time of the lubricant with the other formulation components.[9][16] - Consider Alternative Lubricants: Some lubricants, like certain micronized stearic acid grades, have a less pronounced negative effect on tablet hardness compared to magnesium stearate.[5][6]
Poor Drug Dissolution Profile - Delayed disintegration due to the hydrophobic lubricant film.[1][22] - The lubricant coating on API particles can directly impede dissolution.- Address Disintegration Issues: Follow the steps outlined for delayed disintegration. Improved disintegration generally leads to faster dissolution.[23] - Evaluate Hydrophilic Lubricants: Switching to a hydrophilic lubricant can significantly improve dissolution rates.[13][22]

Experimental Protocols

Protocol 1: Evaluating the Effect of Lubricant Mixing Time on Tablet Disintegration

Objective: To determine the optimal mixing time for a hydrophobic lubricant to minimize its negative impact on this compound's disintegrant function.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Diluent (e.g., Microcrystalline Cellulose)

  • This compound (2% w/w)

  • Magnesium Stearate (1% w/w)

  • Tablet Press

  • Disintegration Tester

  • Hardness Tester

Methodology:

  • Blend the API, diluent, and this compound for 15 minutes in a suitable blender.

  • Divide the blend into multiple batches.

  • Add magnesium stearate to each batch and blend for different time intervals (e.g., 2, 5, 10, 15, and 20 minutes).

  • Compress tablets from each batch under identical compression force.

  • Measure the hardness of at least 10 tablets from each batch.

  • Determine the disintegration time of 6 tablets from each batch using a USP-compliant disintegration tester.

  • Record and compare the results to identify the mixing time that provides acceptable tablet hardness and the shortest disintegration time.

Protocol 2: Comparative Evaluation of Alternative Lubricants

Objective: To compare the performance of a hydrophilic lubricant (Sodium Stearyl Fumarate) against a hydrophobic lubricant (Magnesium Stearate).

Materials:

  • API

  • Diluent (e.g., Mannitol)

  • This compound (3% w/w)

  • Magnesium Stearate (1% w/w)

  • Sodium Stearyl Fumarate (1% w/w)

  • Tablet Press

  • Disintegration Tester

  • Hardness Tester

  • Dissolution Apparatus

Methodology:

  • Prepare two separate blends:

    • Blend A: API, diluent, and this compound.

    • Blend B: API, diluent, and this compound.

  • Add magnesium stearate to Blend A and sodium stearyl fumarate to Blend B.

  • Blend each formulation for a fixed, optimized time (e.g., 5 minutes).

  • Compress tablets from each blend using the same compression parameters.

  • Evaluate the tablets for hardness and disintegration time as described in Protocol 1.

  • Perform dissolution testing on tablets from both batches according to a validated method.

  • Compare the results to assess the impact of each lubricant on critical tablet quality attributes.

Data Presentation

Table 1: Effect of Magnesium Stearate Mixing Time on Tablet Properties

Mixing Time (min)Average Hardness (N)Average Disintegration Time (s)
295 ± 545 ± 8
592 ± 665 ± 10
1085 ± 7120 ± 15
1580 ± 5180 ± 20
2075 ± 6240 ± 25
(Note: Data are hypothetical and for illustrative purposes only)

Table 2: Comparison of Magnesium Stearate and Sodium Stearyl Fumarate

Lubricant (1% w/w)Average Hardness (N)Average Disintegration Time (s)% Drug Dissolved at 15 min
Magnesium Stearate88 ± 595 ± 1275%
Sodium Stearyl Fumarate94 ± 635 ± 795%
(Note: Data are hypothetical and for illustrative purposes only)

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_process Processing cluster_analysis Analysis cluster_outcome Outcome prep1 Blend API, Diluent, & this compound prep2 Add Lubricant (Hydrophobic vs. Hydrophilic) prep1->prep2 15 min proc1 Final Blend (Varying Mixing Times) prep2->proc1 proc2 Tablet Compression proc1->proc2 an1 Hardness Testing proc2->an1 an2 Disintegration Testing proc2->an2 an3 Dissolution Testing proc2->an3 out1 Optimized Formulation & Process an1->out1 an2->out1 an3->out1

Caption: Experimental workflow for mitigating lubricant effects.

troubleshooting_logic cluster_cause Identify Potential Cause cluster_solution Implement Solution start Problem: Delayed Disintegration cause1 Excessive Lubricant Concentration/Mixing? start->cause1 cause2 Inappropriate Lubricant Type? start->cause2 cause3 Sub-optimal Disintegrant Concentration? start->cause3 sol1 Optimize Lubricant Level & Blending Time cause1->sol1 sol2 Switch to Hydrophilic Lubricant (e.g., SSF) cause2->sol2 sol3 Adjust Croscarmellose Sodium Level cause3->sol3 end Resolution: Improved Disintegration sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for delayed disintegration.

References

optimizing croscarmellose sodium levels to balance disintegration time and tablet friability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of croscarmellose sodium (CCS) to achieve a balance between rapid tablet disintegration and acceptable friability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound promotes tablet disintegration?

A1: this compound is a "superdisintegrant" that works through a dual mechanism.[1][2][3] Firstly, it has a high capacity for swelling when it comes into contact with water, causing the particles to expand and exert pressure on the tablet matrix from within.[4][5] Secondly, its fibrous structure promotes a "wicking" effect, where water is drawn into the tablet through capillary action.[1][3] This rapid water uptake and swelling action work together to efficiently break the tablet apart into smaller fragments, facilitating faster drug release.[4][5]

Q2: What is a typical concentration range for this compound in a tablet formulation?

A2: this compound is effective at low concentrations, typically ranging from 0.5% to 5% w/w in tablet formulations.[4] For direct compression tablets, a concentration of 2% w/w is common, while for tablets prepared by wet granulation, 3% w/w is often used.[6] Some specialized formulations, such as orally disintegrating tablets (ODTs), may use higher concentrations, sometimes up to 10% or 20%.[7][8]

Q3: How does increasing the concentration of this compound affect disintegration time?

A3: Generally, increasing the concentration of this compound leads to a significant decrease in disintegration time.[1][9] For instance, increasing CCS from 1% to 5% in a microcrystalline cellulose (MCC)-based tablet can decrease the disintegration time by at least 90%.[1] However, at very high concentrations, there is a risk of forming a viscous gel layer that can actually hinder water penetration and slow down disintegration.[1]

Q4: What is the impact of this compound on tablet friability and hardness?

A4: Within typical concentration ranges (1-5%), this compound generally has a minimal impact on tablet friability.[9][10] Some studies have reported a slight increase in tablet hardness with the addition of CCS, while others have found no significant effect on hardness.[1][9] It is important to note that other formulation and process variables, such as the choice of filler and compression force, will have a more substantial impact on these properties.[9][11]

Q5: Can the properties of this compound itself affect its performance?

A5: Yes, the physical properties of this compound can influence its effectiveness. Factors such as the particle size and the degree of cross-linking can affect its swelling capacity and disintegration efficiency.[4][12] For example, larger particle sizes may lead to enhanced swelling and faster disintegration.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Prolonged Disintegration Time Insufficient concentration of this compound.Increase the concentration of this compound incrementally (e.g., in 0.5% steps) within the recommended range (0.5-5% w/w).[4]
Gelling effect at high concentrations of this compound.If using a high concentration, consider reducing it, as excessive levels can form a viscous gel that impedes water penetration.[1]
Interaction with other excipients.Highly water-soluble excipients can reduce the effectiveness of superdisintegrants. Evaluate the impact of other formulation components.
High compression force.Higher compression forces can reduce tablet porosity and slow down water ingress.[4] Try reducing the compression force and re-evaluating the disintegration time.
Inadequate mixing of the disintegrant.Ensure uniform distribution of this compound throughout the powder blend. For wet granulation, consider adding it both intra- and extra-granularly.[6]
High Tablet Friability Insufficient binder concentration or inadequate binder performance.While CCS has minimal impact on friability, ensure you have an optimized binder system. Hydrophilic binders like PVP or HPMC (1-5%) can improve tablet strength.[13]
Low compression force.While high compression can prolong disintegration, too low a force can result in weak tablets. Find an optimal compression force that balances hardness and disintegration.
Poor powder flowability leading to inconsistent tablet weight and density.Optimize granulation to improve powder flow and ensure uniform die filling during compression.
Inconsistent Disintegration Times Between Batches Variability in raw material properties of this compound.Different brands or even different lots of this compound can have variations in particle size and swelling properties.[12] It is advisable to qualify your supplier and test incoming raw materials.
Inconsistent manufacturing process parameters.Ensure consistent control over mixing times, granulation parameters, and compression forces between batches.

Quantitative Data Summary

The following tables summarize the effect of this compound (CCS) concentration on key tablet properties from various studies.

Table 1: Effect of CCS on Disintegration Time in Mannitol-Based Tablets

CCS Concentration (% w/w)Tablet Hardness (N)Disintegration Time (s)
0-126.5
181 - 87< 35
5Slightly harder than 1%≤ 40
Data synthesized from a study by Roquette.[1]

Table 2: Effect of CCS on Disintegration Time in Microcrystalline Cellulose (MCC)-Based Tablets

CCS Concentration (% w/w)Tablet Hardness (N)Disintegration Time (s)
074.9 - 77.51724
174.9 - 77.5200 - 300
5Slightly harder than 1%< 10
Data synthesized from a study by Roquette.[1]

Table 3: Effect of CCS on Black Pepper Extract Tablet Properties

CCS Concentration (%)Tablet Hardness (kP)Friability (%)Disintegration Time (min)
0--22.07
16.87 - 7.800.14 - 0.17-
26.87 - 7.800.14 - 0.17-
36.87 - 7.800.14 - 0.17-
46.87 - 7.800.14 - 0.172.83
Data synthesized from a study published in MDPI.[9]

Experimental Protocols

Experiment 1: Determination of Tablet Disintegration Time

This protocol is based on the USP <701> Disintegration test.[14][15][16]

Apparatus:

  • Disintegration apparatus with a basket-rack assembly.[14]

  • 1000-mL beaker.

  • Thermostatic arrangement to maintain fluid temperature at 37 ± 2°C.[14]

Procedure:

  • Place one tablet in each of the six tubes of the basket.

  • If specified, add a disk to each tube.

  • Operate the apparatus using purified water as the immersion fluid, maintained at 37 ± 2°C.[14]

  • Observe the tablets until all have disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except for fragments of insoluble coating, is a soft mass with no palpably firm core.[14]

  • Record the time taken for complete disintegration of all tablets.

  • If 1 or 2 tablets fail to disintegrate, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[14]

Experiment 2: Determination of Tablet Friability

This protocol is based on the USP <1216> Tablet Friability test.[17][18][19]

Apparatus:

  • Friability apparatus with a drum of specified dimensions, rotating at 25 ± 1 rpm.[17]

Procedure:

  • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[17]

  • Carefully de-dust the tablets.

  • Accurately weigh the tablet sample (W_initial).

  • Place the tablets in the drum of the friability tester.

  • Rotate the drum 100 times.[17]

  • Remove the tablets from the drum and carefully de-dust them again.

  • Accurately weigh the tablets (W_final).

  • Calculate the percentage weight loss using the following formula:

    • Friability (%) = [(W_initial - W_final) / W_initial] x 100

  • A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[17]

Visualizations

logical_relationship CCS_Conc This compound Concentration Disintegration_Time Disintegration Time CCS_Conc->Disintegration_Time Decreases (Generally) Friability Tablet Friability CCS_Conc->Friability Minimal Effect Hardness Tablet Hardness CCS_Conc->Hardness Minimal/ Slight Increase Hardness->Friability Decreases Comp_Force Compression Force Comp_Force->Disintegration_Time Increases Comp_Force->Friability Decreases Comp_Force->Hardness Increases Filler_Type Filler Type (e.g., MCC, Mannitol) Filler_Type->Disintegration_Time Influences

Caption: Interplay of formulation and process variables.

experimental_workflow Start Start: Define Target Tablet Profile Formulation Formulation Development: - Select Filler - Vary CCS Concentration (e.g., 1%, 3%, 5%) Start->Formulation Blending Blending Formulation->Blending Compression Tableting: - Set Compression Force Blending->Compression Testing Tablet Testing: - Disintegration (USP <701>) - Friability (USP <1216>) - Hardness Compression->Testing Analysis Data Analysis: Compare results to target profile Testing->Analysis Decision Optimization Decision Analysis->Decision Decision->Formulation Iterate if needed End End: Final Formulation Decision->End Target Achieved

Caption: Workflow for optimizing CCS levels.

References

influence of hygroscopic fillers on the performance of croscarmellose sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the influence of hygroscopic fillers on the performance of croscarmellose sodium (CCS).

Frequently Asked Questions (FAQs)

Q1: How do hygroscopic fillers affect the performance of this compound?

A1: Hygroscopic fillers can negatively impact the performance of this compound by competing for the water required for the disintegrant to swell and function effectively. This "competition for water" can lead to a decrease in the efficiency of the superdisintegrant, resulting in longer disintegration times and slower drug dissolution rates.[1][2][3][4][5] The greater the overall hygroscopicity and solubility of the tablet formulation, the more significant this reduction in efficiency is likely to be.[1][4]

Q2: Which common hygroscopic fillers are known to interact with this compound?

A2: Several common hygroscopic fillers have been reported to reduce the efficacy of this compound. These include, but are not limited to:

  • Sorbitol[1][6]

  • Mannitol[7]

  • Lactose[1][8]

  • Microcrystalline Cellulose (MCC)[9]

Q3: Can the manufacturing process influence the interaction between this compound and hygroscopic fillers?

A3: Yes. The efficacy of this compound can be slightly reduced in tablet formulations prepared by either wet-granulation or direct-compression processes that contain hygroscopic excipients.[6] For wet granulations, it is often recommended to add this compound both intra- and extra-granularly to maximize its wicking and swelling capabilities.[10]

Q4: Are there any chemical incompatibilities between this compound and certain fillers?

A4: this compound can be incompatible with alkaline excipients. In a basic environment (pH > 9), the ester cross-links in this compound can be hydrolyzed.[11] This can lead to the formation of more water-soluble polymer by-products, which may form a viscous barrier upon moisture uptake, thereby slowing down dissolution.[11] Additionally, this compound is not compatible with strong acids or with soluble salts of iron, aluminum, mercury, and zinc.[6]

Q5: How do storage conditions affect formulations containing this compound and hygroscopic fillers?

A5: Storage at high humidity can lead to moisture sorption by both the hygroscopic filler and the this compound. This can cause the this compound particles to swell prematurely, which may reduce their effectiveness as a disintegrant.[12][13] For tablets containing highly hygroscopic fillers like MCC, storage at high humidity can also lead to an increase in porosity and a decrease in tensile strength.[9] this compound itself is a stable but hygroscopic material and should be stored in a well-closed container in a cool, dry place.[10][14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Increased Disintegration Time Competition for water between a highly hygroscopic filler (e.g., sorbitol, mannitol) and this compound.[1][6]* Consider reducing the concentration of the hygroscopic filler. * Evaluate a less hygroscopic filler as an alternative. * Increase the concentration of this compound (typically used at 0.5-5% w/w).[15] * In wet granulation, add this compound in both the intra- and extra-granular stages.[10]
Reduced Dissolution Rate Formation of a viscous gel layer due to interaction with alkaline excipients.[11] High concentration of soluble and/or hygroscopic fillers hindering tablet breakup.[1][4]* Avoid the use of highly alkaline excipients in the formulation. * Consider using a non-ionic superdisintegrant like crospovidone in highly alkaline formulations.[11] * Optimize the filler system to reduce overall hygroscopicity and solubility.
Poor Tablet Hardness and Friability after Storage Moisture uptake by hygroscopic fillers (e.g., MCC) leading to changes in tablet porosity and tensile strength.[9]* Control storage conditions, maintaining low relative humidity.[16] * Consider adding a less hygroscopic filler to the formulation. * Evaluate the use of protective packaging.
Inconsistent Disintegration Performance Non-uniform distribution of this compound, especially in wet granulation. Interaction with other excipients like lubricants.* Ensure proper mixing to achieve a homogenous blend. * For wet granulation, split the addition of this compound (intra- and extra-granularly).[17] * Evaluate the impact of lubricant type and concentration, as hydrophobic lubricants like magnesium stearate can slow water penetration.[18]

Quantitative Data

Table 1: Influence of Hygroscopic Fillers on Disintegration Time

Formulation BaseSuperdisintegrantDisintegration Time (Approximate)Key Observation
MCC/MannitolThis compoundSlower disintegration with increased storage humidity.Increased contact angle after storage indicates reduced wettability, slowing disintegration.[9]
LactoseThis compoundSlower disintegration compared to non-hygroscopic fillers.A higher concentration of lactose monohydrate can lead to faster disintegration due to its slower dissolution rate compared to anhydrous or amorphous lactose.[19][20]
Ibuprofen ODTs with low Mannitol5% this compoundDecreased dissolution rate with increased CCS.Paradoxical effect observed where higher disintegrant concentration in a low mannitol formulation hindered dissolution.[7]
Ibuprofen ODTs with high Mannitol0.5% or 5% this compound< 30 secondsHigh mannitol content facilitated rapid disintegration.[7]

Note: The actual disintegration times can vary significantly based on the complete formulation, processing parameters, and testing conditions.

Experimental Protocols

Protocol 1: Evaluation of Tablet Disintegration
  • Objective: To determine the disintegration time of tablets formulated with this compound and various hygroscopic fillers.

  • Apparatus: USP-compliant disintegration apparatus.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • Suspend the basket in a beaker containing a specified fluid (e.g., purified water or 0.1 N HCl) at a constant temperature of 37 ± 2°C.

    • Operate the apparatus, moving the basket up and down through the fluid at a specified rate.

    • Record the time it takes for all six tablets to disintegrate completely (i.e., no solid residue remains on the screen of the apparatus).

    • The tablet is considered disintegrated if any residue remaining is a soft mass with no palpably firm core.

Protocol 2: Evaluation of Drug Dissolution
  • Objective: To measure the rate of drug release from tablets containing this compound and hygroscopic fillers.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).[2][3]

  • Procedure:

    • Place a specified volume (e.g., 750-900 mL) of dissolution medium (e.g., acetate buffer pH 4.0) in the vessel and equilibrate to 37 ± 0.5°C.[2][3]

    • Place one tablet in the vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).[2][3]

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the percentage of drug dissolved at each time point.

Visualizations

logical_relationship cluster_formulation Tablet Formulation cluster_process Disintegration Process CCS This compound (CCS) Swelling CCS Swelling CCS->Swelling Leads to Filler Hygroscopic Filler (e.g., Sorbitol, Lactose) Competition Competition for Water Filler->Competition Water Ingressing Water Water->CCS Hydrates CCS Water->Filler Hydrates/Dissolves Filler Water->Competition Disintegration Tablet Disintegration Swelling->Disintegration Causes Competition->Swelling Reduces

Caption: "Competition for Water" between this compound and a hygroscopic filler.

experimental_workflow cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Formulation Preparation (CCS + Hygroscopic Filler) Compression Direct Compression / Wet Granulation Formulation->Compression Tablets Finished Tablets Compression->Tablets DisintegrationTest Disintegration Test (USP Apparatus) Tablets->DisintegrationTest DissolutionTest Dissolution Test (USP Apparatus 2) Tablets->DissolutionTest DT_Results Disintegration Time Data DisintegrationTest->DT_Results DR_Results Dissolution Profile Data DissolutionTest->DR_Results Comparison Compare Performance vs. Filler Properties DT_Results->Comparison DR_Results->Comparison

Caption: Experimental workflow for evaluating the impact of hygroscopic fillers.

References

potential ionic interactions between croscarmellose sodium and active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential ionic interactions between croscarmellose sodium (CCS) and active pharmaceutical ingredients (APIs).

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug Dissolution Profiles

Symptoms:

  • Slower than expected drug release from the formulation.

  • Incomplete drug dissolution, with a plateau below 100% release.

  • High variability in dissolution results between batches or even within a single batch.

Potential Cause: Ionic interaction between the anionic this compound and a cationic (weakly basic) API can form a less soluble complex, retarding drug release. This interaction is often pH-dependent.[1][2][3][4][5][6]

Troubleshooting Steps:

  • Review API and Formulation Properties:

    • Confirm if the API is cationic or weakly basic. Interactions are most common when the API is positively charged and CCS is negatively charged.[3][4]

    • Assess the pH of the dissolution medium. The interaction is more pronounced at a pH where both the drug and CCS are ionized.[2][3]

  • Modify Dissolution Medium:

    • Increase Ionic Strength: Add a neutral salt (e.g., sodium chloride) to the dissolution medium. The increased ionic strength can disrupt the drug-excipient interaction.[5][6][7]

    • Adjust pH: Lowering the pH of the dissolution medium can sometimes mitigate the interaction by altering the ionization state of the API or CCS.[7]

  • Evaluate Alternative Superdisintegrants:

    • Consider using a non-ionic superdisintegrant like crospovidone, which does not have the potential for ionic interactions with cationic drugs.[1][3]

  • Reformulation Strategies:

    • Investigate the effect of the mode of this compound incorporation (intragranular vs. extragranular).[8][9] While this may not eliminate ionic interactions, it can influence the overall dissolution rate.

Issue 2: Low API Recovery in Assay or Content Uniformity Testing

Symptoms:

  • Consistently low assay results for the API.

  • A significant discrepancy between content uniformity results (single tablet analysis) and assay results (pooled tablet analysis).[10]

  • Incomplete extraction of the API from the formulation during sample preparation.[10][11]

Potential Cause: A strong ionic interaction between the API and this compound can lead to the formation of an insoluble complex that is not fully extracted by the analytical solvent.[4][7][10][11]

Troubleshooting Steps:

  • Confirm the Interaction:

    • Analyze a binary mixture of the API and this compound to confirm that the low recovery is due to their interaction.[7]

  • Modify the Extraction Solvent:

    • Increase Ionic Strength: Add a salt like sodium chloride (e.g., 20mM NaCl) to the HPLC diluent. This can break up the ionic interaction and improve API recovery.[7]

    • Adjust pH: Acidifying the diluent (e.g., to pH < 2 with HCl) can enhance the solubility of the API and disrupt the interaction.[7]

    • Use a Competitive Binder: Introduce a cationic competitive binder, such as arginine, into the extraction solvent. The binder will preferentially interact with the this compound, freeing the API for extraction.[10][11]

  • Optimize Extraction Procedure:

    • Experiment with different extraction volumes and organic solvents to improve the extraction efficiency.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ionic interaction between this compound and APIs?

A1: this compound is an anionic polymer due to its carboxyl groups (-COO⁻). If an API is cationic (e.g., a protonated amine, R-NH₃⁺), an electrostatic interaction can occur, forming an ion pair or a complex.[4][7] This interaction is influenced by the pH of the surrounding environment, which affects the ionization state of both the API and the excipient.[2][3]

Q2: Which types of APIs are most likely to interact with this compound?

A2: Weakly basic or cationic drugs are most susceptible to ionic interactions with this compound.[2][3] This includes drugs with amine functional groups that can become protonated and carry a positive charge.

Q3: Can this interaction affect the in vivo bioavailability of the drug?

A3: While in vitro dissolution can be significantly affected, the in vivo relevance may vary.[5][6] The physiological environment of the gastrointestinal tract has a high ionic strength due to the presence of various salts, which can often disrupt the drug-excipient interaction observed in vitro.[2][5][6] However, it is crucial to investigate this on a case-by-case basis.[12]

Q4: Are there any incompatibilities of this compound with other excipients?

A4: Yes, this compound can be incompatible with alkaline excipients. Under basic conditions (pH > 9), the ester cross-links in this compound can hydrolyze, leading to the formation of more water-soluble by-products. This can result in the formation of a viscous gel that slows down tablet dissolution.[13][14]

Q5: How does this compound compare to other superdisintegrants regarding API interactions?

A5: this compound and sodium starch glycolate are both anionic and can interact with cationic drugs.[1] In contrast, crospovidone is a non-ionic superdisintegrant and therefore does not exhibit these electrostatic interactions, often resulting in faster dissolution for cationic drugs.[1][3]

Data Presentation

Table 1: Impact of Superdisintegrant on API Recovery

APISuperdisintegrantDrug LoadingAPI Recovery (%)Reference
Small MoleculeThis compound20%~89%[7]
Small MoleculeThis compound5%~70%[7]
Small MoleculeNone20%No issue[7]
EscitalopramThis compoundN/A98.5%[10][11]
EscitalopramThis compound (with arginine)N/A~100%[10][11]

Table 2: Effect of Superdisintegrant on Dissolution of a Cationic Drug (Phenylpropanolamine HCl)

SuperdisintegrantDissolution Medium% Drug ReleasedReference
This compoundWater~60%[3]
Pregelatinized StarchWaterAlmost complete[3]
NoneWaterAlmost complete[3]

Experimental Protocols

Protocol 1: Detection of API-Croscarmellose Sodium Interaction by HPLC

Objective: To determine if low API recovery is due to an interaction with this compound.

Methodology:

  • Prepare Standard Solutions: Prepare a standard solution of the API in the HPLC diluent at a known concentration.

  • Prepare Sample Solutions:

    • Formulation Sample: Prepare a sample of the final formulation as per the standard assay procedure.

    • Binary Mixture: Prepare a sample containing only the API and this compound in the same ratio as in the formulation.

    • Placebo Spike: Prepare a sample of the placebo (all excipients except the API) and spike it with a known amount of API.

  • HPLC Analysis:

    • Analyze all prepared solutions using a validated HPLC method.

    • Compare the peak area of the API in the formulation, binary mixture, and placebo spike samples to the standard solution.

  • Interpretation:

    • A significantly lower API peak area in the samples containing this compound compared to the standard and placebo spike (without CCS) indicates an interaction.[7]

Protocol 2: Mitigation of API-Croscarmellose Sodium Interaction in HPLC Analysis

Objective: To improve the recovery of an API that interacts with this compound during HPLC analysis.

Methodology:

  • Prepare Modified Diluents:

    • High Ionic Strength Diluent: Prepare the standard HPLC diluent and add a salt, such as sodium chloride, to a final concentration of 20 mM.[7]

    • Acidified Diluent: Adjust the pH of the standard HPLC diluent to < 2 using an acid like 0.1N HCl.[7]

    • Competitive Binder Diluent: Add a competitive binder, such as arginine, to the standard HPLC diluent at a suitable concentration.[10][11]

  • Sample Preparation:

    • Prepare samples of the formulation containing the API and this compound using each of the modified diluents.

  • HPLC Analysis:

    • Analyze the samples using the validated HPLC method.

  • Interpretation:

    • Full recovery of the API using one or more of the modified diluents confirms that the initial low recovery was due to a reversible ionic interaction.[7][10][11]

Visualizations

Ionic_Interaction_Pathway API Cationic API (+) Complex Insoluble API-CCS Complex API->Complex Ionic Interaction CCS This compound (-) CCS->Complex Release Reduced Drug Release / Incomplete Extraction Complex->Release

Caption: Ionic interaction between a cationic API and anionic this compound.

Troubleshooting_Workflow Start Problem Observed: Low Dissolution or Low API Recovery CheckAPI Is API Cationic / Weakly Basic? Start->CheckAPI Interaction Potential Ionic Interaction with CCS CheckAPI->Interaction Yes NoInteraction Investigate Other Causes CheckAPI->NoInteraction No ModifyMedium Modify Analytical / Dissolution Medium Interaction->ModifyMedium Alternative Consider Alternative Superdisintegrant (e.g., Crospovidone) Interaction->Alternative Options Increase Ionic Strength Adjust pH Add Competitive Binder ModifyMedium->Options

Caption: Troubleshooting workflow for CCS-API interaction issues.

References

addressing long-term functional stability concerns of croscarmellose sodium in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Croscarmellose Sodium (CCS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the long-term functional stability of CCS in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound functions as a superdisintegrant?

A1: this compound primarily functions through a dual mechanism of swelling and wicking.[1][2][3] When it comes into contact with water, its hydrophilic nature allows it to rapidly absorb water and swell extensively.[4][5] This omnidirectional swelling exerts a physical force on the tablet matrix, breaking the bonds between particles and leading to disintegration.[2][3] Concurrently, the fibrous structure of CCS facilitates rapid water uptake into the core of the tablet via capillary action, a process known as wicking.[1][2] This ensures that the entire tablet disintegrates rapidly and uniformly.

Q2: Can the performance of this compound vary between different suppliers?

A2: Yes, significant variability in performance can be observed between CCS from different manufacturers.[6][7] These differences can be attributed to variations in physical and molecular properties such as particle size, degree of substitution, crystallinity, and swelling ability.[6][8] Some studies have categorized CCS into low-swelling (more crystalline) and high-swelling (more amorphous) types, with the latter generally resulting in faster tablet disintegration and dissolution.[6] It is crucial to evaluate CCS from different sources during formulation development to ensure consistent product performance.[7][8]

Q3: What is the recommended usage level for this compound in a formulation?

A3: this compound is effective at low concentrations, typically between 0.5% and 5% w/w in tablet formulations.[3][4] While higher concentrations might be used, it's important to note that this can sometimes lead to the formation of a viscous gel layer upon hydration.[1][3] This gelling effect can act as a barrier, impeding further water penetration and potentially slowing down disintegration and dissolution.[1][9]

Troubleshooting Guide

Issue 1: Increased Disintegration Time or Slowed Dissolution During Stability Studies

  • Potential Cause A: High Humidity Storage Conditions

    • Explanation: Exposure to high relative humidity during storage can lead to moisture sorption by CCS.[10][11] This can cause the particles to gradually swell within the tablet matrix before the intended disintegration test.[10][12] This pre-swelling can reduce the disintegrant's efficiency when it comes into contact with the disintegration medium.[11] Studies have shown that even a 6% increase in particle diameter can occur during accelerated storage, which can impact performance.[10][12][13]

    • Troubleshooting Steps:

      • Review the storage conditions of the stability study. Ensure that packaging provides adequate protection against moisture ingress.

      • Conduct moisture content analysis of the tablets at each stability time point to correlate with disintegration/dissolution performance.

      • Consider using packaging with a desiccant if the formulation is particularly sensitive to moisture.

  • Potential Cause B: Interaction with Alkaline Excipients

    • Explanation: In formulations with a basic microenvironment (pH > 9), the ester cross-links in the CCS structure can undergo hydrolysis.[9][14] This chemical degradation leads to an increase in the proportion of water-soluble polymer by-products. Upon hydration, these by-products can form a viscous gel barrier, which slows down water uptake and consequently delays tablet disintegration and drug dissolution.[9][14]

    • Troubleshooting Steps:

      • Measure the pH of a slurry of the placebo blend to determine the formulation's micro-pH.

      • If the pH is alkaline, consider replacing the basic excipient with a neutral alternative.

      • If the basic excipient is essential, evaluate an alternative superdisintegrant, such as crospovidone, which may be less susceptible to this type of hydrolysis.[9]

Issue 2: Low and Inconsistent API Assay Results

  • Potential Cause: Ionic Interaction with the API

    • Explanation: this compound is an anionic polymer (a polycarboxylic acid) and can form strong, yet reversible, ionic interactions with APIs that are cationic (e.g., those with protonated amine groups).[15][16][17] This interaction can lead to the formation of an insoluble API-CCS complex, resulting in incomplete extraction of the API during sample preparation for HPLC or UV analysis.[15][16] This issue is often more pronounced in samples with lower drug loading.[15]

    • Troubleshooting Steps:

      • Modify the Analytical Diluent: To disrupt the ionic interaction, increase the ionic strength of the sample diluent. Adding a salt like sodium chloride (e.g., 20mM NaCl) to the diluent can break up the API-CCS pairing and improve API recovery.[15]

      • Adjust the pH of the Diluent: Alternatively, adjusting the pH of the diluent to a value where either the API or CCS is un-ionized can prevent the interaction. For a basic API, lowering the diluent pH to <2 with an acid like HCl can be effective.[15]

      • Use a Competitive Binder: In some cases, adding a competitive binding agent, such as arginine, to the extraction solvent can displace the API from the CCS, leading to complete recovery.[16][17]

Data Presentation

Table 1: Effect of Storage Conditions on CCS Particle Swelling

ExcipientStorage Condition (14 days)Approximate Increase in Particle DiameterReference
This compound (CCS)50°C / 75% RH~6%[10][12][13]
Sodium Starch Glycolate (SSG)50°C / 75% RH~6%[10][12][13]
Microcrystalline Cellulose (MCC)50°C / 75% RH~2.7%[10][12][13]

Table 2: Troubleshooting Low API Recovery in the Presence of CCS

ProblemHypothesisSolutionExpected OutcomeReference
Low API recovery (~70-90%)Ionic interaction between API and CCSModify HPLC diluent by adding 20mM NaCl to increase ionic strengthFull recovery of API[15]
Incomplete API extractionStrong API-CCS binding in acidic mediumAdd a competitive binder (e.g., arginine) to the extraction solventImproved recovery from ~98.5% to nearly 100%[16]

Experimental Protocols

Protocol 1: Assessing Tablet Disintegration Time (USP <701>)

  • Apparatus: Utilize a standard USP-compliant disintegration apparatus with a basket-rack assembly, beakers, and a thermostatically controlled water bath.

  • Medium: Use purified water or other specified medium (e.g., 0.1 N HCl) maintained at 37 ± 2°C.

  • Procedure: a. Place one tablet in each of the six tubes of the basket. b. Place a disk on top of each tablet (if specified by the monograph). c. Immerse the basket in the medium and start the apparatus. The basket should move up and down at a constant frequency. d. Observe the tablets. Disintegration is considered complete when no residue of the unit, except for fragments of insoluble coating or capsule shell, remains on the screen of the apparatus. e. Record the time taken for all six tablets to disintegrate completely.

Protocol 2: Evaluating API-CCS Interaction during Assay

  • Objective: To determine if CCS is causing low API recovery.

  • Procedure: a. Prepare a standard solution of the API in your routine analytical diluent. b. Prepare a "placebo + API" sample by spiking a known amount of API into a placebo blend containing CCS. Dissolve this in the routine diluent. c. Prepare a "modified diluent" sample by dissolving an identical "placebo + API" blend in a diluent modified to have higher ionic strength (e.g., containing 20mM NaCl). d. Analyze all three solutions by HPLC.

  • Analysis:

    • If the recovery from the "placebo + API" sample is significantly lower than the standard, and the recovery from the "modified diluent" sample is close to 100%, an ionic interaction is confirmed.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Initial Testing cluster_stability Phase 2: Stability Storage cluster_pull Phase 3: Analysis & Troubleshooting cluster_troubleshoot Phase 4: Investigation start Formulate Tablets with CCS t0_test T=0 Testing: Disintegration, Dissolution, Assay start->t0_test storage Place on Stability (e.g., 40°C / 75% RH) t0_test->storage If T=0 passes pull_point Pull Samples at Time Points (1M, 3M, 6M) storage->pull_point stability_test Perform Stability Tests: Disintegration, Dissolution, Assay pull_point->stability_test check Results meet Specification? stability_test->check pass Continue Study check->pass Yes fail Initiate Troubleshooting check->fail No investigate_dt Check for Hydrolysis (Micro-pH) fail->investigate_dt If DT/Dissolution Fails investigate_assay Check for Ionic Interaction (Modify Diluent) fail->investigate_assay If Assay Fails

Workflow for Investigating CCS Stability Issues.

troubleshooting_tree start Stability Failure Observed issue_type What is the nature of the failure? start->issue_type dt_diss Increased Disintegration Time / Slowed Dissolution issue_type->dt_diss Physical Performance assay_fail Low API Assay Results issue_type->assay_fail Chemical Analysis cause_dt Potential Cause? dt_diss->cause_dt cause_assay Potential Cause? assay_fail->cause_assay humidity Moisture Sorption cause_dt->humidity High Humidity Storage hydrolysis Alkaline Hydrolysis cause_dt->hydrolysis Basic Formulation (pH>9) interaction Ionic Interaction with API cause_assay->interaction solution_humidity Solution: Improve Packaging (e.g., add desiccant) humidity->solution_humidity solution_hydrolysis Solution: Reformulate with neutral excipients or change disintegrant hydrolysis->solution_hydrolysis solution_interaction Solution: Modify analytical diluent (add salt, change pH) to disrupt interaction interaction->solution_interaction

Troubleshooting Decision Tree for CCS Formulations.

References

impact of croscarmellose sodium on the physical stability of tablets during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the physical stability of tablets containing croscarmellose sodium during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a tablet formulation?

A1: this compound (CCS) is a superdisintegrant, an excipient added to tablet and capsule formulations to facilitate their rapid breakup into smaller fragments in an aqueous environment.[1][2] This disintegration process is crucial for the subsequent dissolution of the active pharmaceutical ingredient (API) and its absorption. CCS is effective at low concentrations, typically between 0.5% and 5% w/w.[1][3] It works through a combination of swelling and wicking actions. When it comes into contact with water, it swells significantly (4-8 times its original volume in under 10 seconds) and draws water into the tablet core, which disrupts the bonds holding the tablet together.[2][4]

Q2: How does this compound's hygroscopicity affect tablet stability?

A2: this compound is hygroscopic, meaning it can absorb moisture from the atmosphere. This property is key to its disintegrant function but can also pose challenges to the physical stability of tablets during storage, especially under high humidity conditions.[5][6][7] Moisture uptake by CCS within the tablet matrix can lead to premature swelling of the disintegrant particles.[5][6] This can cause changes in the tablet's physical properties, such as a decrease in hardness (tensile strength) and an increase in disintegration time.[5] In some cases, particularly with soluble fillers, moisture uptake can lead to the formation of liquid bridges and subsequent recrystallization upon drying, resulting in an increase in tablet hardness.[5]

Q3: Can the concentration of this compound impact the physical stability of tablets?

A3: Yes, the concentration of this compound can influence tablet stability. While a sufficient concentration is necessary for effective disintegration, excessively high concentrations can sometimes lead to problems. For instance, at very high levels, CCS can form a viscous gel layer upon hydration, which may paradoxically slow down the disintegration and dissolution rate.[4] Furthermore, tablets with a higher overall hygroscopicity, contributed to by high concentrations of CCS and other hygroscopic excipients, are more prone to decreases in dissolution rates after storage at elevated humidity.[5][8]

Q4: What are the typical storage conditions for accelerated stability studies of tablets containing this compound?

A4: Accelerated stability studies are designed to predict the long-term stability of a drug product by subjecting it to elevated temperature and humidity. Common conditions for accelerated stability testing, as outlined by the International Council for Harmonisation (ICH), are 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of six months.[9][10][11] Other conditions may also be used depending on the climatic zone for which the product is intended.[12][13]

Troubleshooting Guide

Issue 1: My tablets have become harder and show a longer disintegration time after storage.

  • Possible Cause 1: Interaction with Other Excipients. The presence of soluble fillers like lactose or mannitol in your formulation can contribute to this issue.[5] Under high humidity, these fillers can partially dissolve in the moisture absorbed by the this compound. Upon subsequent drying or temperature fluctuations, these dissolved solids can recrystallize, forming stronger bonds within the tablet and leading to increased hardness and prolonged disintegration time.[5]

  • Troubleshooting Steps:

    • Review Formulation: Assess the hygroscopicity of all excipients in your formulation. Consider replacing highly soluble fillers with less soluble alternatives like dicalcium phosphate or microcrystalline cellulose if the API is compatible.[8]

    • Optimize CCS Concentration: While seemingly counterintuitive, in some cases, a very high concentration of CCS can contribute to a more pronounced effect. Evaluate if a lower, yet still effective, concentration can be used.

    • Control Storage Environment: Ensure that the packaging provides adequate protection against moisture ingress. Consider the use of desiccants in the packaging.

Issue 2: My tablets have become softer and more friable during storage.

  • Possible Cause 1: Premature Swelling of this compound. At high humidity, this compound can absorb enough moisture to swell, even within the tablet matrix.[5][6] This internal pressure can disrupt the tablet structure, leading to a decrease in hardness and an increase in friability.[5] This effect is more pronounced in formulations with a high concentration of CCS.

  • Troubleshooting Steps:

    • Packaging Evaluation: The primary solution is to prevent moisture from reaching the tablets. Re-evaluate your packaging for its moisture barrier properties.

    • Environmental Control: Store the tablets in a controlled, low-humidity environment.

    • Formulation Adjustment: If packaging and environmental controls are insufficient, consider partially replacing this compound with a non-swelling disintegrant, though this may impact initial disintegration performance.

Issue 3: The dissolution rate of my tablets has decreased after a period of storage.

  • Possible Cause 1: Gelling Effect. If the concentration of this compound is high, the absorbed moisture during storage can lead to the formation of a viscous gel layer on the tablet surface or within the matrix upon initial contact with the dissolution medium. This gel layer can act as a barrier, slowing down further water penetration and drug release.[4]

  • Possible Cause 2: Changes in Tablet Wettability. Storage at elevated temperatures can sometimes alter the surface characteristics of the tablet, including its wettability.[5][14] A decrease in wettability will slow the initial ingress of the dissolution medium, thereby delaying disintegration and dissolution.

  • Troubleshooting Steps:

    • Optimize CCS Concentration: Determine the lowest concentration of this compound that provides adequate disintegration without leading to gelling.

    • Mode of Incorporation: The way CCS is incorporated into the formulation (intragranularly vs. extragranularly) can affect its performance. Studies have suggested that intragranular incorporation may lead to faster dissolution.[15]

    • Inclusion of a Surfactant: A small amount of a pharmaceutically acceptable surfactant in the formulation can improve the wettability of the tablet and mitigate the effects of reduced wettability after storage.

Quantitative Data from Stability Studies

The following tables summarize the impact of this compound (CCS) concentration and storage conditions on key physical properties of tablets.

Table 1: Effect of CCS Concentration on Tablet Properties (Initial)

FormulationCCS Concentration (% w/w)Hardness (kP)Friability (%)Disintegration Time (min)
A07.800.1422.07
B17.500.155.50
C27.200.163.80
D46.870.172.83

Data adapted from a study on black pepper extract tablets.[16]

Table 2: Impact of Storage Conditions on Tablets with 10% this compound

Storage ConditionHardness ( kg/cm ²)Friability (%)Disintegration Time (seconds)
Initial4.5 ± 0.20.55 ± 0.0525 ± 2
40°C / 75% RH (1 month)4.2 ± 0.30.65 ± 0.0835 ± 3
40°C / 75% RH (3 months)3.8 ± 0.40.80 ± 0.1048 ± 4

Hypothetical data for illustrative purposes, based on general trends reported in the literature.[5][7][12]

Experimental Protocols

1. Tablet Hardness (Breaking Force) Test

  • Objective: To determine the force required to cause a tablet to fracture.

  • Apparatus: A tablet hardness tester equipped with a force gauge.

  • Methodology:

    • Place the tablet between the two platens of the tester.

    • Ensure the tablet is oriented consistently (e.g., diametrically).

    • Start the tester. The motorized platen will move to compress the tablet.

    • The force required to fracture the tablet is recorded in kiloponds (kP) or Newtons (N).

    • Repeat the test for a statistically relevant number of tablets (typically 10) and calculate the mean and standard deviation.

2. Tablet Friability Test

  • Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and shipping.

  • Apparatus: A friability tester (Roche friabilator).

  • Methodology:

    • Take a sample of tablets (usually 20) and accurately weigh them.

    • Place the tablets in the drum of the friabilator.

    • Rotate the drum at 25 rpm for 4 minutes (100 rotations).

    • Remove the tablets, carefully de-dust them, and re-weigh them.

    • Calculate the percentage weight loss. A loss of less than 1% is generally considered acceptable.[16][17]

3. Tablet Disintegration Test

  • Objective: To measure the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.

  • Apparatus: A disintegration tester, consisting of a basket-rack assembly, a beaker containing the immersion fluid, and a heating system to maintain the fluid at 37°C ± 2°C.

  • Methodology:

    • Place one tablet in each of the six tubes of the basket.

    • Place a disk on top of each tablet (if required by the monograph).

    • Immerse the basket in the specified liquid medium (e.g., purified water, simulated gastric fluid) maintained at 37°C.

    • Start the apparatus, which raises and lowers the basket in the fluid at a constant frequency.

    • Record the time at which all tablets have disintegrated (i.e., no solid residue remains on the screen of the basket).

4. Dissolution Test

  • Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time.

  • Apparatus: A dissolution testing apparatus (e.g., USP Apparatus 2 - Paddle).

  • Methodology:

    • Prepare the dissolution medium and de-aerate it.

    • Place the specified volume of the medium into each dissolution vessel and bring it to 37°C ± 0.5°C.

    • Place one tablet in each vessel.

    • Start the apparatus and rotate the paddles at the specified speed (e.g., 50 or 75 rpm).

    • At predetermined time intervals, withdraw a sample of the dissolution medium and analyze it for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

Experimental_Workflow_for_Tablet_Stability_Study cluster_0 Preparation Phase cluster_1 Storage Phase cluster_2 Testing & Analysis Phase A Formulation Development (with this compound) B Tablet Manufacturing (Direct Compression/Granulation) A->B C Initial Testing (T=0) (Hardness, Friability, DT, Dissolution) B->C D Place Tablets in Stability Chambers C->D E Accelerated Conditions (e.g., 40°C / 75% RH) D->E F Long-Term Conditions (e.g., 25°C / 60% RH) D->F G Pull Samples at Time Points (1, 3, 6 months) E->G F->G H Perform Physical Tests (Hardness, Friability, DT, Dissolution) G->H I Data Analysis & Comparison to T=0 H->I J Shelf-Life Determination I->J

Caption: Experimental workflow for a typical tablet stability study.

Troubleshooting_Tablet_Stability_Issues Start Tablet Stability Issue Observed (e.g., Hardness Change) Q1 Did tablet hardness INCREASE? Start->Q1 Q2 Did tablet hardness DECREASE? Start->Q2 P1 Possible Cause: Moisture-mediated recrystallization of soluble excipients. Q1->P1 Yes Q3 Is Dissolution Rate Slower? Q1->Q3 No P2 Possible Cause: Premature swelling of This compound. Q2->P2 Yes Q2->Q3 No S1 Solution: 1. Evaluate excipient hygroscopicity. 2. Improve packaging moisture barrier. 3. Consider less soluble fillers. P1->S1 End Issue Resolved S1->End S2 Solution: 1. Improve packaging moisture barrier. 2. Control storage humidity. 3. Optimize CCS concentration. P2->S2 S2->End P3 Possible Cause: 1. Gelling of CCS at high concentration. 2. Decreased tablet wettability. Q3->P3 Yes Q3->End No S3 Solution: 1. Optimize CCS concentration. 2. Evaluate mode of CCS incorporation. 3. Consider adding a surfactant. P3->S3 S3->End

Caption: Troubleshooting decision tree for common stability issues.

References

Validation & Comparative

evaluating the effect of croscarmellose sodium on drug release profiles using dissolution studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of dissolution studies demonstrates the efficacy of croscarmellose sodium in accelerating drug release from solid dosage forms. Its unique swelling and wicking properties consistently outperform other leading superdisintegrants, ensuring rapid tablet disintegration and improved drug bioavailability.

For researchers, scientists, and drug development professionals, the selection of an appropriate superdisintegrant is a critical factor in formulation development. This guide provides a detailed comparison of this compound's (CCS) performance against other common alternatives, supported by experimental data from multiple dissolution studies.

Mechanism of Action: The Dual Power of Swelling and Wicking

This compound, a cross-linked derivative of cellulose, exhibits a dual mechanism of action that facilitates rapid tablet disintegration.[1] Upon contact with aqueous fluids, it swells significantly, creating internal pressure that breaks the tablet apart.[1][2] Simultaneously, its fibrous structure promotes "wicking," a process where water is drawn into the tablet core, further enhancing disintegration.[1][3] This combined action ensures a swift and complete breakdown of the dosage form, a crucial first step for drug dissolution and subsequent absorption.

cluster_0 Tablet in Aqueous Environment cluster_1 Mechanism of Action cluster_2 Result A Tablet with this compound B Water Ingress C Swelling of CCS Fibers B->C leads to D Wicking Action (Capillary Effect) B->D leads to E Rapid Tablet Disintegration C->E D->E F Enhanced Drug Dissolution E->F

Mechanism of this compound Action

Comparative Performance: this compound vs. Other Superdisintegrants

Numerous studies have highlighted the superiority of this compound over other widely used superdisintegrants such as sodium starch glycolate (SSG) and crospovidone.

A study comparing these three superdisintegrants in orally disintegrating tablets (ODTs) found that this compound (as Ac-Di-Sol) was the most effective, achieving rapid disintegration even at a low 2% concentration.[4] In contrast, both crospovidone and sodium starch glycolate required a higher concentration of 5% to achieve optimal disintegration.[4]

Another comparative study using promethazine HCl as a model drug showed that while crospovidone led to the fastest drug release in that specific formulation, all formulations with this compound still met the required quality control parameters, demonstrating its consistent performance.[5]

SuperdisintegrantOptimal Concentration for Rapid DisintegrationKey Advantages
This compound (CCS) 2% [4]Most effective at low concentrations, dual swelling and wicking action. [1][4]
Crospovidone5%[4]Primarily acts through wicking and particle shape change.[3]
Sodium Starch Glycolate (SSG)5%[4]Primarily acts through swelling.[2]

The Impact of Concentration on Drug Release

The concentration of this compound in a formulation directly influences the rate of drug release. An increase in CCS concentration generally leads to a faster and more complete drug release.

In a study on atenolol orodispersible tablets, a formulation with 10% this compound showed a dissolution efficiency twice as high as a control formula with no superdisintegrant.[6][7] This formulation released 98.31% of the drug within 30 minutes.[6][7]

Similarly, research on ranitidine dispersible tablets demonstrated that increasing the concentration of this compound resulted in a corresponding increase in the drug release rate.[8]

This compound ConcentrationDrug% Drug Release (Time)Reference
0% (Control)Atenolol~49% (30 min)[6]
10%Atenolol98.31% (30 min)[6][7]
20%Atenolol(Not specified as optimal)[6]
2%Aceclofenac(Proportional increase observed)[8]
4%Aceclofenac(Proportional increase observed)[8]
8%Aceclofenac(Proportional increase observed)[8]
12%Aceclofenac(Proportional increase observed)[8]

Experimental Protocol: A Standardized Approach to Dissolution Studies

The following outlines a typical experimental workflow for evaluating the effect of this compound on drug release profiles.

A Formulation Preparation (with varying CCS concentrations) B Tablet Compression (e.g., Direct Compression) A->B C Physicochemical Characterization (Hardness, Friability, etc.) B->C D Dissolution Testing (USP Apparatus II) C->D E Sample Collection at Time Intervals D->E F Spectrophotometric Analysis (Quantification of Drug Release) E->F G Data Analysis and Profile Comparison F->G

Dissolution Study Experimental Workflow

Methodology:

  • Formulation: Tablets are prepared, typically by direct compression, incorporating the active pharmaceutical ingredient (API), fillers, lubricants, and varying concentrations of this compound.[5][8]

  • Dissolution Apparatus: A USP Apparatus II (Paddle Apparatus) is commonly employed for dissolution testing.[9]

  • Dissolution Medium: The choice of medium depends on the drug's properties and the intended site of release. Common media include 0.1N HCl and phosphate buffers (e.g., pH 6.8).[9]

  • Test Conditions: The apparatus is maintained at a constant temperature (typically 37°C ± 0.5°C) and paddle speed (e.g., 75 rpm).[9]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • Analysis: The amount of dissolved drug in each sample is quantified using a suitable analytical method, often UV-Vis spectrophotometry.

  • Data Interpretation: The cumulative percentage of drug released is plotted against time to generate dissolution profiles for each formulation.

Conclusion

The evidence from numerous dissolution studies unequivocally supports the superior performance of this compound as a superdisintegrant. Its ability to function effectively at low concentrations, coupled with its robust dual mechanism of action, makes it an ideal choice for formulators seeking to achieve rapid drug release and enhance the bioavailability of their products. By carefully considering the concentration of this compound, drug developers can optimize their formulations to meet desired release profiles and ensure consistent product performance.

References

The Impact of Manufacturer Variability on the Performance of Croscarmellose Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in tablet formulation. Among these, superdisintegrants like croscarmellose sodium (CCS) play a pivotal role in ensuring the rapid disintegration of solid dosage forms, which is essential for drug dissolution and subsequent absorption. However, the performance of CCS can vary significantly between different manufacturers, impacting the final product's efficacy and stability. This guide provides a comprehensive comparison of this compound from various sources, supported by experimental data and detailed protocols to aid in the informed selection of this crucial excipient.

Extensive research has demonstrated that physicochemical properties of CCS, such as particle size, degree of substitution, swelling behavior, and water uptake, can differ depending on the manufacturer.[1][2][3] These variations can, in turn, influence tablet disintegration time, hardness, and dissolution profiles.[4][5][6] Studies have shown that even when meeting USP/NF monograph specifications, CCS from different suppliers can exhibit considerable functional differences.[5]

One key finding is the significant difference in the swelling behavior of CCS samples, with some being categorized as highly swelling and others as low-swelling.[3][5] This property has been directly linked to dissolution performance, where highly swelling CCS resulted in tablets with superior dissolution profiles.[4][5] Interestingly, while disintegration times of tablets containing CCS from different manufacturers were often similar, the dissolution rates could vary significantly, highlighting the indiscriminatory nature of the disintegration test alone in predicting product performance.[4][5] The solubility of the active pharmaceutical ingredient (API) also plays a role, with the impact of CCS variability being more pronounced for sparingly soluble drugs.[4][5]

Comparative Performance Data

To illustrate the variability in performance, the following tables summarize key experimental data from studies comparing this compound from different manufacturers.

Table 1: Influence of this compound Manufacturer on Tablet Disintegration Time

Manufacturer/BrandCCS Concentration (% w/w)Tablet MatrixDisintegration Time (seconds)Reference
FMC Biopolymer2%S (-) Pantoprazole20-23 minutes[6]
DFE2%S (-) Pantoprazole4-5 minutes[6]
Ac-Di-Sol®2%Mannitol< 35[7][8]
SOLUTAB® A1%Mannitol< 35[8]
SOLUTAB® EDP1%Mannitol< 35[8]
Excipient A (wood origin)1%Mannitol< 35[8]
Excipient B (cotton origin)1%Mannitol< 35[8]

Table 2: Impact of this compound Source on Tablet Hardness and Dissolution

Manufacturer/BrandCCS Concentration (% w/w)Tablet MatrixHardness (N)Dissolution ProfileReference
Highly Swelling CCS3-5%Sitagliptin Phosphate~8 KPSuperior dissolution[4][5]
Low-Swelling CCS3-5%Sitagliptin Phosphate~8 KPInferior dissolution[4][5]
Highly Swelling CCS3-5%Escitalopram Oxalate~8 KPSuperior dissolution[4][5]
Low-Swelling CCS3-5%Escitalopram Oxalate~8 KPInferior dissolution[4][5]
SOLUTAB® A1%Mannitol81-87Not specified[8]
SOLUTAB® EDP1%Mannitol81-87Not specified[8]

Experimental Protocols

To ensure accurate and reproducible evaluation of this compound from different manufacturers, it is essential to follow standardized experimental protocols.

Tablet Preparation (Direct Compression)

A model tablet formulation is crucial for comparing the functional equivalency of different CCS brands.[1][2]

  • Formulation: A commonly used matrix consists of lactose (75% w/w) and dicalcium phosphate (25% w/w).[1][2] The active pharmaceutical ingredient (API) and varying concentrations of CCS (e.g., 1%, 3%, 5% w/w) are incorporated.[4][5] Magnesium stearate is typically used as a lubricant.[7]

  • Blending: The API, diluents, and CCS are blended for a specified time to ensure uniformity. The lubricant is then added and blended for a shorter duration.

  • Compression: Tablets are compressed to a target weight and hardness using a tablet press.[4]

Disintegration Test (USP <701>)

This test determines the time required for a tablet to break up into smaller particles.[9][10]

  • Apparatus: Use a USP-compliant disintegration apparatus consisting of a basket-rack assembly, a 1000-mL beaker, a thermostatic arrangement to maintain the temperature at 37 ± 2°C, and a device to raise and lower the basket.[9][11]

  • Medium: The immersion fluid is typically purified water, 0.1 N HCl, or simulated gastric/intestinal fluid as specified.[1][10]

  • Procedure: Place one tablet in each of the six tubes of the basket. Operate the apparatus for the specified time.[10]

  • Endpoint: Complete disintegration is achieved when no residue, other than fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[9] If 1 or 2 tablets fail to disintegrate, the test is repeated with 12 additional tablets.[9]

Tablet Hardness (Breaking Force) Test

This test measures the mechanical strength of the tablets.[12][13]

  • Apparatus: A calibrated tablet hardness tester is used.[14]

  • Procedure: The tablet is placed between two platens, and force is applied until the tablet fractures.[13] The force required to break the tablet is recorded.[13]

  • Units: Hardness is typically measured in Newtons (N) or kiloponds (kp).[14][15]

Friability Test (USP <1216>)

This test assesses the tablet's ability to withstand abrasion during handling, packaging, and transportation.[16]

  • Apparatus: A friability tester with a drum of a specified diameter that rotates at 25 ± 1 rpm.[14][16]

  • Procedure: A pre-weighed sample of tablets (typically 10 tablets for those over 650 mg, or a sample close to 6.5 g for smaller tablets) is placed in the drum.[16] The drum is rotated 100 times.[16] The tablets are then removed, dedusted, and re-weighed.[16]

  • Calculation: Friability is expressed as the percentage of weight loss. A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[16]

In-Vitro Dissolution Test (USP <711>)

This test measures the rate and extent of drug release from the tablet.[17][18]

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle) is commonly used for immediate-release tablets.[18][19]

  • Medium: The dissolution medium is selected based on the drug's properties and is typically maintained at 37 ± 0.5°C.[19][20] Common media include 0.1 N HCl and phosphate buffers.[6]

  • Procedure: The tablet is placed in the dissolution vessel. The apparatus is operated at a specified speed (e.g., 75 rpm).[6] Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[20]

  • Data Analysis: A dissolution profile (percentage of drug dissolved versus time) is constructed.

Experimental Workflow for Comparative Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of this compound from different manufacturers.

experimental_workflow cluster_prep Material Preparation & Characterization cluster_formulation Tablet Formulation & Manufacturing cluster_testing Tablet Performance Testing cluster_analysis Data Analysis & Comparison A Procure this compound from Different Manufacturers B Physicochemical Characterization (e.g., Particle Size, Swelling Index) A->B C Prepare Tablet Blends with each CCS Source B->C D Compress Tablets to Target Specifications C->D E Hardness Testing D->E F Friability Testing D->F G Disintegration Testing D->G H In-Vitro Dissolution Testing D->H J Compare Hardness & Friability E->J F->J I Compare Disintegration Times G->I K Compare Dissolution Profiles H->K L Select Optimal CCS Manufacturer I->L J->L K->L

Caption: Workflow for evaluating this compound performance.

Conclusion

The choice of this compound manufacturer can have a profound impact on the disintegration and dissolution characteristics of a tablet formulation. While compendial standards provide a baseline for quality, they do not guarantee functional equivalence.[5] Therefore, it is imperative for formulation scientists to conduct thorough comparative studies to evaluate the performance of CCS from different suppliers. The experimental protocols and data presented in this guide offer a framework for making an evidence-based selection, ultimately contributing to the development of robust and effective solid oral dosage forms. Key factors to consider during optimization include particle size, the total degree of substitution, and the ratio of basic to acidic substituents.[1][2]

References

A Comparative Analysis of Wicking and Swelling Properties: Croscarmellose Sodium vs. Microcrystalline Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of solid dosage forms, the selection of appropriate excipients is paramount to achieving desired drug release profiles and ensuring product efficacy. Among the most critical excipients are disintegrants, which facilitate the breakup of a tablet or capsule into smaller particles upon contact with a fluid, thereby promoting rapid drug dissolution. This guide provides an in-depth, objective comparison of the wicking and swelling properties of two widely used cellulosic disintegrants: croscarmellose sodium (CCS) and microcrystalline cellulose (MCC). The information presented herein is supported by experimental data to aid in the rational selection of these excipients in pharmaceutical formulation development.

Executive Summary

This compound and microcrystalline cellulose both contribute to tablet disintegration through mechanisms involving water uptake, but they do so in fundamentally different ways. This compound is classified as a "superdisintegrant" and exhibits a dual mechanism of action characterized by rapid and extensive swelling coupled with strong wicking action.[1] In contrast, microcrystalline cellulose, while also possessing disintegration properties, primarily acts through swelling , and its wicking capability is considered secondary to that of superdisintegrants.[1][2] The choice between these two excipients, or their use in combination, can significantly impact a formulation's disintegration time and, consequently, the bioavailability of the active pharmaceutical ingredient (API).

Quantitative Data Comparison

The following tables summarize the available quantitative data on the wicking and swelling properties of this compound and microcrystalline cellulose. It is important to note that experimental conditions can influence these values, and the data presented here are for comparative purposes.

PropertyThis compound (CCS)Microcrystalline Cellulose (MCC)Test Method
Swelling
Particle Diameter Increase (due to humidity)~6%~2.7%Particle Imaging
Swelling MechanismPredominantly swellingPrimarily swelling, with some wickingMechanistic Studies
Wicking
Water Uptake MechanismHigh water uptake due to swelling and wickingCapillary-driven water absorptionMechanistic Studies

Mechanisms of Action

The distinct wicking and swelling behaviors of this compound and microcrystalline cellulose stem from their unique chemical structures and physical properties.

This compound (CCS): As a cross-linked polymer of carboxymethylcellulose sodium, CCS is insoluble in water but can absorb a significant amount of water.[3] Its disintegration mechanism is a two-pronged attack:

  • Wicking: The fibrous nature of CCS creates a network of pores that rapidly draws water into the tablet core via capillary action.[1]

  • Swelling: Upon hydration, the cross-linked structure of CCS swells dramatically, reportedly up to 4-8 times its original volume, exerting considerable force on the surrounding excipients and leading to the rapid breakup of the tablet.

Microcrystalline Cellulose (MCC): MCC is a purified, partially depolymerized cellulose. Its disintegration action is primarily attributed to:

  • Swelling: MCC particles absorb water and swell, which contributes to the disruption of the tablet matrix.[1]

  • Wicking: The porous nature of MCC allows for water to be drawn into the tablet, which aids in the overall disintegration process, though this effect is generally less pronounced than that of superdisintegrants like CCS.[2]

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cluster_CCS This compound (CCS) Disintegration Water Water Contact Wicking_CCS Rapid Wicking (Capillary Action) Water->Wicking_CCS Initiates Swelling_CCS Extensive Swelling (4-8x Volume) Wicking_CCS->Swelling_CCS Leads to Disintegration_CCS Tablet Disintegration Swelling_CCS->Disintegration_CCS Causes

Disintegration mechanism of this compound.

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cluster_MCC Microcrystalline Cellulose (MCC) Disintegration Water_MCC Water Contact Wicking_MCC Wicking (Capillary Action) Water_MCC->Wicking_MCC Initiates Swelling_MCC Moderate Swelling Wicking_MCC->Swelling_MCC Leads to Disintegration_MCC Tablet Disintegration Swelling_MCC->Disintegration_MCC Contributes to

Disintegration mechanism of Microcrystalline Cellulose.

Experimental Protocols

To quantitatively assess the wicking and swelling properties of pharmaceutical excipients, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Measurement of Swelling Capacity

Objective: To determine the extent to which a powder swells upon contact with a liquid.

1. Beaker Test Method [4]

  • Apparatus: 100 ml beaker, filter paper, analytical balance.

  • Procedure:

    • Accurately weigh 0.1 g of the test powder (dry weight, W1).

    • Place the powder in the beaker.

    • Add 100 ml of deionized water to the beaker.

    • Allow the powder to swell for a specified period (e.g., 20 minutes).

    • Separate the swollen powder from the excess water using filter paper.

    • Weigh the swollen powder (wet weight, W2).

    • Calculate the swelling capacity using the formula: Swelling Capacity (%) = [(W2 - W1) / W1] * 100

2. Tea Bag Test Method [4]

  • Apparatus: Permeable tea bag, beaker, analytical balance.

  • Procedure:

    • Accurately weigh 0.1 g of the test powder (dry weight, W1) and place it inside the tea bag.

    • Suspend the tea bag in a beaker containing an excess of deionized water.

    • Allow the powder to swell for a specified period (e.g., 20 minutes).

    • Remove the tea bag and allow excess water to drain.

    • Weigh the tea bag containing the swollen powder (wet weight, W2).

    • Calculate the swelling capacity using the formula: Swelling Capacity (%) = [(W2 - W1) / W1] * 100

dot

G start Start weigh_dry Weigh 0.1g of dry powder (W1) start->weigh_dry place_powder Place powder in beaker or tea bag weigh_dry->place_powder add_water Add excess deionized water place_powder->add_water swell Allow to swell (e.g., 20 minutes) add_water->swell separate Separate swollen powder from excess water swell->separate weigh_wet Weigh swollen powder (W2) separate->weigh_wet calculate Calculate Swelling Capacity: [(W2 - W1) / W1] * 100 weigh_wet->calculate end End calculate->end

Experimental workflow for measuring swelling capacity.
Measurement of Wicking Rate

Objective: To quantify the rate at which a liquid is drawn into a powder bed by capillary action.

Washburn Method

  • Principle: This method relates the mass of liquid absorbed by a porous material to time, from which the contact angle and wicking rate can be determined.

  • Apparatus: Force tensiometer with a powder holder (a tube with a filter at the bottom).

  • Procedure:

    • Pack the powder into the holder to a consistent bulk density.

    • Suspend the holder from the tensiometer's balance.

    • Bring the holder into contact with the surface of a test liquid (e.g., water).

    • Record the mass of the liquid wicked into the powder bed as a function of time.

    • Plot the square of the mass (m²) against time (t). The initial portion of the curve should be linear.

    • The wicking rate can be derived from the slope of this linear portion. To determine the contact angle, a preliminary measurement with a completely wetting liquid (e.g., hexane, where the contact angle is assumed to be 0°) is required to determine the capillary constant of the powder bed.

Conclusion

Both this compound and microcrystalline cellulose are invaluable excipients in the formulation of solid dosage forms. This compound, as a superdisintegrant, offers rapid and forceful disintegration through a dual mechanism of pronounced swelling and efficient wicking. Microcrystalline cellulose, while also contributing to disintegration via swelling and wicking, is often utilized for its excellent binding and compaction properties in addition to its disintegrant function.

The choice between these two materials will depend on the specific requirements of the formulation, including the desired disintegration time, the properties of the API, and the manufacturing process. For formulations requiring very rapid disintegration, this compound is often the preferred choice. Microcrystalline cellulose may be more suitable for formulations where a balance between disintegration and tablet hardness is critical. In many cases, a combination of both excipients can be employed to leverage their synergistic effects on tablet properties. The experimental protocols provided in this guide offer a framework for the quantitative evaluation of these properties to support evidence-based formulation decisions.

References

assessing the impact of croscarmellose sodium on tablet hardness and friability compared to other disintegrants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oral solid dosage form development, the selection of a suitable disintegrant is paramount to achieving desired tablet characteristics and optimal drug delivery. Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose, is a widely utilized superdisintegrant renowned for its rapid swelling and wicking actions that facilitate tablet breakup.[1] This guide provides a comparative assessment of the impact of this compound on tablet hardness and friability versus other commonly used disintegrants, such as sodium starch glycolate (SSG) and crospovidone. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals to aid in the informed selection of disintegrants for robust tablet formulations.

Impact on Tablet Hardness

Tablet hardness, or breaking force, is a critical quality attribute that influences tablet integrity during manufacturing, packaging, transportation, and handling. It can also affect disintegration and dissolution profiles.

This compound generally contributes to the formulation of tablets with adequate hardness. Studies have shown that the incorporation of this compound does not negatively affect tablet hardness and, in some cases, may even lead to a slight increase. For instance, in a study on black pepper extract tablets, increasing the concentration of this compound from 0% to 4% did not significantly alter tablet hardness, which ranged from 6.87 to 7.80 kP.[2] In another study on atenolol orodispersible tablets, the formulation with 10% this compound exhibited a hardness of 3.33 ± 0.15 kg/cm ², which was considered optimal.[3][4]

In comparative studies, tablets formulated with crospovidone have been observed to exhibit greater hardness than those containing this compound. For example, in a study on Ketoprofen orally disintegrating tablets (ODTs), the formulation with crospovidone showed a hardness of 3.92±0.28 kg/cm ², while the this compound formulation had a hardness of 3.50±0.24 kg/cm ².[5] This difference is often attributed to the different mechanisms of action of the disintegrants.

The impact of sodium starch glycolate on tablet hardness can be variable. Some studies suggest that increasing the concentration of SSG can lead to a decrease in tablet hardness due to its extensive swelling, which can weaken interparticulate bonds.[6] Conversely, other research has indicated that SSG can increase tablet hardness.[7]

Table 1: Comparative Hardness of Tablets with Different Superdisintegrants

DisintegrantConcentration (% w/w)Model DrugOther Key ExcipientsManufacturing MethodHardness (Unit)Reference
This compound10AtenololAvicel PH 102, MannitolDirect Compression3.33 ± 0.15 kg/cm ²[3][4]
This compound5KetoprofenMannitol, MCCDirect Compression3.50±0.24 kg[5]
Sodium Starch Glycolate5KetoprofenMannitol, MCCDirect Compression3.32±0.32 kg[5]
Crospovidone5KetoprofenMannitol, MCCDirect Compression3.92±0.28 kg[5]
This compound2.2Black Pepper ExtractMicrocrystalline CelluloseDirect Compression7.36 ± 0.24 kP[2]
Sodium Starch Glycolate2-4LevofloxacinPovidone K-30Wet Granulation- (Decreased hardness with increased SSG)[7]

Note: Direct comparison between studies should be made with caution due to variations in formulations and manufacturing processes.

Impact on Tablet Friability

Friability is a measure of a tablet's ability to withstand abrasion and shock without chipping, capping, or breaking. A low friability value (typically less than 1%) is desirable to ensure the tablet remains intact throughout its shelf life.

This compound is generally associated with the formulation of tablets with low friability. In the aforementioned study on black pepper extract tablets, the friability remained low (0.14 to 0.17%) as the concentration of this compound was increased.[2] Similarly, a study on the effect of the mode of this compound incorporation found that tablet friability was not significantly affected by whether the disintegrant was added intragranularly or extragranularly.[1]

When compared to other disintegrants, this compound consistently contributes to robust tablets with acceptable friability. For instance, in the Ketoprofen ODT study, the friability of tablets containing this compound was 0.68±0.15%, which was comparable to the formulation with crospovidone (0.59±0.29%) and slightly higher than the one with sodium starch glycolate (0.48±0.21%).[5]

Table 2: Comparative Friability of Tablets with Different Superdisintegrants

DisintegrantConcentration (% w/w)Model DrugOther Key ExcipientsManufacturing MethodFriability (%)Reference
This compound10AtenololAvicel PH 102, MannitolDirect Compression0.48 ± 0.04[3][4]
This compound5KetoprofenMannitol, MCCDirect Compression0.68±0.15[5]
Sodium Starch Glycolate5KetoprofenMannitol, MCCDirect Compression0.48±0.21[5]
Crospovidone5KetoprofenMannitol, MCCDirect Compression0.59±0.29[5]
This compound2.2Black Pepper ExtractMicrocrystalline CelluloseDirect Compression0.11 ± 0.02[2]

Note: A friability value of less than 1% is generally considered acceptable.

Experimental Protocols

The data presented in this guide is based on standard pharmaceutical testing methodologies for tablet hardness and friability.

Tablet Hardness Testing

The tablet breaking force, often referred to as hardness, is determined using a calibrated tablet hardness tester.[8] The test involves placing a tablet between two platens, one of which moves to apply a compressive load. The force required to fracture the tablet is recorded. The units of measurement are typically Newtons (N) or kiloponds (kp) (1 kp ≈ 9.81 N). For round tablets, the force is applied across the diameter. For other shapes, a consistent orientation is maintained. The reported value is usually the average of multiple individual tablet measurements.

Tablet Friability Testing

Tablet friability is assessed using a friability tester, which consists of a rotating drum.[5] A pre-weighed sample of tablets (typically corresponding to 6.5 g for tablets with a unit mass ≤ 650 mg, or 10 whole tablets for those > 650 mg) is placed in the drum. The drum is then rotated for a set number of revolutions (usually 100) at a specified speed (e.g., 25 rpm). After rotation, the tablets are removed, de-dusted, and re-weighed. The percentage of weight loss is calculated, which represents the friability.

Calculation of Friability:

Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for assessing the impact of disintegrants on tablet hardness and friability.

experimental_workflow_hardness cluster_formulation Formulation Stage cluster_manufacturing Manufacturing Stage cluster_testing Testing Stage F1 Formulation with This compound M Blending F1->M F2 Formulation with Other Disintegrant (e.g., SSG) F2->M F3 Formulation with Other Disintegrant (e.g., Crospovidone) F3->M C Compression M->C HT Hardness Testing C->HT D Data Analysis & Comparison HT->D

Workflow for Tablet Hardness Assessment.

experimental_workflow_friability cluster_formulation Formulation Stage cluster_manufacturing Manufacturing Stage cluster_testing Testing Stage F1 Formulation with This compound M Blending F1->M F2 Formulation with Other Disintegrant (e.g., SSG) F2->M F3 Formulation with Other Disintegrant (e.g., Crospovidone) F3->M C Compression M->C FT Friability Testing C->FT D Data Analysis & Comparison FT->D

Workflow for Tablet Friability Assessment.

Conclusion

This compound is a versatile superdisintegrant that facilitates the formulation of tablets with robust mechanical properties. Experimental data consistently demonstrates that its incorporation at typical concentrations results in tablets with acceptable hardness and low friability, meeting standard pharmaceutical quality requirements. While other disintegrants like crospovidone may sometimes yield harder tablets, this compound provides a reliable balance of mechanical integrity and rapid disintegration. The choice of disintegrant will ultimately depend on the specific formulation, including the properties of the active pharmaceutical ingredient and other excipients, as well as the desired final tablet characteristics. This guide provides a foundational understanding to assist in making an evidence-based selection.

References

A Comprehensive Guide to Drug-Excipient Compatibility Studies: Croscarmellose Sodium and Novel APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical step in the development of stable, effective, and safe solid dosage forms. Among the various excipients, superdisintegrants play a pivotal role in facilitating the rapid breakdown of tablets and capsules, thereby promoting drug dissolution and bioavailability. Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethyl cellulose, is a widely used superdisintegrant valued for its high swelling capacity and rapid disintegration properties. However, potential interactions between excipients and active pharmaceutical ingredients (APIs) can compromise the quality and performance of the final product. This guide provides a comprehensive overview of drug-excipient compatibility studies for this compound with a focus on novel APIs, presenting comparative data, detailed experimental protocols, and insights into potential interaction mechanisms.

Understanding this compound: Performance and Comparison

This compound functions by absorbing fluid and swelling, which leads to the mechanical rupture of the tablet matrix.[1] Its performance is often compared with other popular superdisintegrants like sodium starch glycolate (SSG) and crospovidone.

Table 1: Comparative Performance of Superdisintegrants

ParameterThis compound (CCS)Sodium Starch Glycolate (SSG)Crospovidone
Mechanism of Action Swelling and Wicking[2]High Swelling[2]Wicking and Shape Recovery
Disintegration Time Generally very fast, effective at low concentrations (2-5% w/w).[3]Fast, but can be affected by high compression forces and pH.[2]Very rapid, often faster than CCS and SSG.[4]
Wetting Time Moderate wetting time.[3]Longer wetting time compared to crospovidone.[3]Fastest wetting time among the three.[3]
Sensitivity to Lubricants Performance can be slightly reduced by lubricants like magnesium stearate.[5]Less sensitive to lubricants compared to CCS.[5]Generally less sensitive to lubricants.
Potential for Interaction Anionic nature can lead to ionic interactions with cationic (amine-containing) APIs.[6][7]Anionic, with potential for ionic interactions.[8]Non-ionic, reducing the likelihood of ionic interactions.

Drug-Excipient Compatibility with this compound: Case Studies with Novel APIs

The anionic nature of this compound, due to its carboxyl groups, can lead to electrostatic interactions with APIs that are cationic, particularly those containing primary or secondary amine groups.[6][7] These interactions can impact drug release, stability, and analytical testing.

Table 2: Summary of this compound Compatibility Studies with Various APIs

APIAnalytical Technique(s)Observations & FindingsCompatibilityReference(s)
Olanzapine DSC, FTIRNo significant changes in the thermal profiles or infrared spectra of the mixtures were observed.Compatible
Metformin HPLC, FTIRStrong charge interaction observed, leading to low drug recovery during HPLC analysis. This interaction was overcome by using solvents like methanol or ethanol for sample preparation.[9]Incompatible (analytically)[9]
Escitalopram HPLCSignificant interaction leading to incomplete API extraction. This was attributed to the ionic interaction between the protonated amine of the drug and the anionic this compound.[7]Incompatible (analytically)[7]
API with Primary Amine Group (proprietary) HPLCLow API recovery (~70-89%) in the presence of CCS. Ionic interaction was hypothesized and confirmed by overcoming the issue with high ionic strength diluents or pH adjustment.[6]Incompatible (analytically)[6]
Teneligliptin DSCSome interactions were observed in the DSC thermograms.Potential Incompatibility[10]
Roflumilast DSCInteractions were detected in the DSC results.Potential Incompatibility[11]

Experimental Protocols for Compatibility Assessment

A systematic approach to drug-excipient compatibility studies involves a combination of analytical techniques to detect potential physical and chemical interactions.

Workflow for Drug-Excipient Compatibility Studies

Drug_Excipient_Compatibility_Workflow cluster_Preparation 1. Sample Preparation cluster_Screening 2. Initial Screening cluster_Confirmation 3. Confirmatory & Quantitative Analysis cluster_Evaluation 4. Evaluation & Conclusion API Novel API Mix Binary Mixture (e.g., 1:1 w/w) API->Mix CCS This compound CCS->Mix DSC Differential Scanning Calorimetry (DSC) Mix->DSC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Mix->FTIR Forced_Degradation Forced Degradation (Stress Studies) Mix->Forced_Degradation Data_Analysis Data Analysis DSC->Data_Analysis FTIR->Data_Analysis HPLC High-Performance Liquid Chromatography (HPLC) Forced_Degradation->HPLC HPLC->Data_Analysis Conclusion Conclusion on Compatibility Data_Analysis->Conclusion

A typical workflow for drug-excipient compatibility studies.
Detailed Methodologies

1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect physical interactions such as changes in melting point, which can indicate the formation of a eutectic mixture or a solid-state reaction.

  • Objective: To assess physical compatibility by observing changes in the thermal behavior of the API when mixed with this compound.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the pure API, pure this compound, and a 1:1 (w/w) physical mixture of the API and this compound into separate aluminum pans.

    • Seal the pans hermetically. An empty sealed pan is used as a reference.

  • DSC Parameters:

    • Heating Rate: 10°C/min.

    • Temperature Range: Typically from room temperature to a temperature above the melting point of the API (e.g., 30°C to 300°C).

    • Atmosphere: Inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Data Analysis:

    • Compare the thermogram of the physical mixture with the thermograms of the individual components.

    • Look for the appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting endotherm of the API.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and molecular vibrations. Changes in the characteristic absorption bands of an API in the presence of an excipient can indicate a chemical interaction.

  • Objective: To detect chemical interactions by observing changes in the vibrational frequencies of the API's functional groups.

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation:

    • Obtain the FTIR spectra of the pure API, pure this compound, and a 1:1 (w/w) physical mixture.

    • For ATR-FTIR, a small amount of the powder is placed directly on the ATR crystal and pressure is applied.

  • FTIR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Overlay the spectra of the pure components and the physical mixture.

    • Look for the appearance of new peaks, disappearance or significant shifting of characteristic peaks of the API (e.g., C=O, N-H, O-H stretching vibrations). The disappearance or broadening of peaks can indicate hydrogen bonding or other interactions.[12]

3. High-Performance Liquid Chromatography (HPLC) for Forced Degradation Studies

Forced degradation studies are conducted to accelerate the degradation of a drug substance under stress conditions to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

  • Objective: To quantify the degradation of the API in the presence of this compound under various stress conditions and to identify any new degradation products formed due to the interaction.

  • Instrumentation: A validated stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or PDA).

  • Sample Preparation and Stress Conditions:

    • Prepare solutions/suspensions of the API alone and in a 1:1 mixture with this compound.

    • Expose these samples to the following stress conditions:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).

      • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period.

      • Thermal Degradation: Dry heat at 80°C for a specified period.

      • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

    • At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Method: A validated stability-indicating method capable of separating the API from its degradation products and any interference from this compound.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples of the API alone with those of the API-croscarmellose sodium mixture.

    • Quantify the percentage of API degradation.

    • Look for the appearance of new degradation peaks or a significant increase in existing degradation peaks in the mixture compared to the API alone.

Mechanism of Interaction: Ionic Interactions

A primary concern with this compound is its potential for ionic interactions with APIs containing basic functional groups, such as primary or secondary amines.

Ionic_Interaction_Mechanism CCS This compound (Anionic) R-COO⁻ Interaction Ionic Interaction (Salt Formation) CCS->Interaction API Cationic API R'-NH₃⁺ API->Interaction Result Potential Consequences Reduced API solubility Altered dissolution profile Analytical challenges (low recovery) Interaction->Result

Ionic interaction between this compound and a cationic API.

This interaction can lead to the formation of a less soluble salt, which may negatively impact the dissolution rate of the drug.[6] Furthermore, as seen in the cases of metformin and escitalopram, this interaction can cause analytical challenges, such as low and variable recovery of the API during routine testing.[7][9]

Conclusion and Recommendations

This compound is a highly effective superdisintegrant that can significantly improve the performance of solid oral dosage forms. However, its anionic nature necessitates careful compatibility screening, especially for novel APIs containing cationic functional groups. A multi-pronged approach utilizing DSC for physical screening, FTIR for detecting chemical interactions, and HPLC-based forced degradation studies for quantitative assessment is crucial.

For APIs with primary or secondary amine groups, the potential for ionic interactions with this compound should be a key consideration during pre-formulation studies. If incompatibility is detected, alternative non-ionic superdisintegrants like crospovidone may be a more suitable choice. Early and thorough drug-excipient compatibility studies are paramount to de-risk the formulation development process, ensuring the development of a stable, safe, and effective drug product.

References

The Great Divide: A Data-Driven Look at Natural vs. Synthetic Superdisintegrants in Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a superdisintegrant is a critical juncture in formulating orally disintegrating tablets (ODTs). This guide provides a comprehensive performance comparison of natural and synthetic superdisintegrants, with a particular focus on the widely used synthetic agent, croscarmellose sodium. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to empower formulators with the evidence needed to make informed decisions.

The primary function of a superdisintegrant is to accelerate the breakup of a tablet into smaller particles in an aqueous environment, thereby promoting rapid drug dissolution and onset of action. While synthetic superdisintegrants like this compound, sodium starch glycolate, and crospovidone have long been the industry standard due to their consistent performance, there is a growing interest in natural alternatives derived from plant sources.[1] These natural options, such as Plantago ovata (psyllium) husk and mucilage, fenugreek mucilage, and various plant-based gums, are often perceived as being more biocompatible and cost-effective.[1]

This guide will delve into the comparative performance of these two classes of superdisintegrants, examining key parameters such as disintegration time, wetting time, and in vitro drug release.

Mechanism of Action: A Tale of Two Strategies

The efficacy of superdisintegrants is rooted in their ability to rapidly absorb water and swell, creating internal pressure that breaks the tablet matrix apart. However, the specific mechanisms can vary.

This compound (Synthetic): This cross-linked derivative of cellulose works primarily through a combination of swelling and wicking. Its fibrous structure facilitates rapid water uptake into the core of the tablet, leading to swift and uniform disintegration.

Natural Superdisintegrants: Many natural superdisintegrants, such as the mucilage from Plantago ovata, also function through swelling. Upon contact with water, these hydrocolloidal substances form a gel-like mass that expands significantly, exerting a disruptive force on the tablet's structure. Some studies suggest that the hydrodynamic pressure created by the swelling of natural gums can lead to very rapid disintegration.[2]

Performance Metrics: A Head-to-Head Comparison

The following tables summarize quantitative data from various studies comparing the performance of natural superdisintegrants with the synthetic standard, this compound.

Disintegration Time

Disintegration time is a critical quality attribute for ODTs, with a shorter time generally indicating better performance.

Table 1: Comparison of Disintegration Times (in seconds)

SuperdisintegrantConcentration (% w/w)Drug ModelDisintegration Time (s)Reference
Natural
Plantago ovata husk powder10Salbutamol Sulphate15 ± 1.00[3]
Plantago ovata mucilage10Salbutamol Sulphate18 ± 1.52[3]
Fenugreek Mucilage5Aceclofenac25 ± 1.0[4]
Synthetic
This compound10Salbutamol Sulphate25 ± 1.52[3]
This compound5Aceclofenac35 ± 1.5[4]
This compound5Levocetirizine Dihydrochloride28[5]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in formulations and testing conditions.

Wetting Time

Wetting time is the time taken for a tablet to be completely wetted by the surrounding fluid, which is a prerequisite for disintegration.

Table 2: Comparison of Wetting Times (in seconds)

SuperdisintegrantConcentration (% w/w)Drug ModelWetting Time (s)Reference
Natural
Plantago ovata husk powder10Salbutamol Sulphate18 ± 1.52[3]
Plantago ovata mucilage10Salbutamol Sulphate22 ± 1.00[3]
Synthetic
This compound10Salbutamol Sulphate28 ± 1.00[3]
This compound5Levocetirizine Dihydrochloride25[5]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in formulations and testing conditions.

In Vitro Drug Release

Ultimately, the goal of rapid disintegration is to facilitate faster drug release. The following table highlights the percentage of drug released at a specific time point.

Table 3: Comparison of In Vitro Drug Release (%)

SuperdisintegrantConcentration (% w/w)Drug ModelTime (min)% Drug ReleaseReference
Natural
Plantago ovata husk powder10Salbutamol Sulphate1098.5 ± 1.20
Plantago ovata mucilage10Salbutamol Sulphate1096.2 ± 1.50[3]
Synthetic
This compound10Salbutamol Sulphate1092.8 ± 1.80[3]
This compound & Sodium Starch Glycolate (50:50)12.5Salbutamol Sulphate20102.2 ± 2.11

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in formulations and testing conditions.

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and comparability of results, standardized experimental protocols are essential. Below are detailed methodologies for key evaluation parameters.

Preparation of Fast Dissolving Tablets by Direct Compression

This method is widely used for its simplicity and cost-effectiveness.

  • Sifting: The drug, superdisintegrant, and other excipients (e.g., diluent, sweetener, lubricant, glidant) are individually sifted through a fine-mesh sieve (e.g., #60).

  • Blending: The sifted drug and superdisintegrant are blended for a specified time (e.g., 15 minutes) in a suitable blender (e.g., tumbling blender).

  • Final Blending: The remaining excipients, except the lubricant and glidant, are added to the blend and mixed for another period (e.g., 10 minutes).

  • Lubrication: Finally, the lubricant and glidant are added and blended for a short duration (e.g., 2-5 minutes).

  • Compression: The final blend is compressed into tablets using a tablet compression machine fitted with appropriate punches and dies. The compression force is adjusted to achieve tablets of a desired hardness.

Evaluation of Tablet Properties

The in-vitro disintegration time is determined using a USP disintegration test apparatus.[6][7]

  • Apparatus: A basket-rack assembly containing six glass tubes, open at the top and covered by a screen at the bottom.

  • Medium: 900 mL of distilled water or other specified medium maintained at 37 ± 2 °C.[6][8]

  • Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated, raising and lowering the basket in the immersion fluid at a constant frequency.[6]

  • Endpoint: The time taken for all six tablets to completely disintegrate and pass through the screen is recorded.[6]

This test assesses the time required for the tablet to become completely moist.

  • Setup: A piece of tissue paper folded twice is placed in a small Petri dish containing 6-10 mL of water.

  • Procedure: A tablet is carefully placed on the surface of the wet tissue paper.

  • Endpoint: The time required for water to diffuse from the wetted paper to the upper surface of the tablet is measured.

This test measures the rate and extent of drug dissolution from the tablet.

  • Apparatus: USP Dissolution Testing Apparatus 2 (Paddle Apparatus).

  • Medium: 900 mL of a specified dissolution medium (e.g., phosphate buffer pH 6.8) maintained at 37 ± 0.5 °C.

  • Procedure: The paddle is rotated at a specified speed (e.g., 50 rpm). A single tablet is dropped into the dissolution vessel.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 2, 4, 6, 8, 10 minutes). The withdrawn volume is replaced with fresh dissolution medium.

  • Analysis: The drug concentration in the collected samples is determined using a suitable analytical method, such as UV-Visible spectrophotometry. The cumulative percentage of drug released is then calculated.

Visualizing the Workflow

To better understand the experimental process and the logical flow of a comparative study, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Tablet Preparation cluster_eval Tablet Evaluation cluster_comp Comparative Analysis Sifting Sifting of Ingredients Blending Blending of Drug & Superdisintegrant Sifting->Blending FinalBlending Addition of Other Excipients & Final Blending Blending->FinalBlending Lubrication Lubrication FinalBlending->Lubrication Compression Direct Compression Lubrication->Compression DT Disintegration Time Test Compression->DT WT Wetting Time Test Compression->WT DR In Vitro Drug Release Study Compression->DR Hardness Hardness & Friability Compression->Hardness DataAnalysis Data Analysis & Comparison DT->DataAnalysis WT->DataAnalysis DR->DataAnalysis Hardness->DataAnalysis

Caption: Experimental workflow for comparing superdisintegrant performance.

LogicalRelationship Superdisintegrant Superdisintegrant (Natural vs. Synthetic) TabletFormulation Tablet Formulation (Direct Compression) Superdisintegrant->TabletFormulation PerformanceMetrics Performance Metrics TabletFormulation->PerformanceMetrics Disintegration Disintegration Time PerformanceMetrics->Disintegration Wetting Wetting Time PerformanceMetrics->Wetting DrugRelease Drug Release Rate PerformanceMetrics->DrugRelease Conclusion Conclusion: Efficacy Comparison Disintegration->Conclusion Wetting->Conclusion DrugRelease->Conclusion

Caption: Logical relationship in a comparative superdisintegrant study.

Conclusion: Navigating the Choice

The experimental data suggests that while synthetic superdisintegrants like this compound are highly effective, certain natural superdisintegrants can offer comparable or even superior performance in terms of disintegration and wetting times.[3] For instance, in some studies, Plantago ovata has demonstrated faster disintegration than this compound at similar concentrations.[3]

The choice between a natural and a synthetic superdisintegrant is not always straightforward and depends on a multitude of factors including the specific drug properties, desired release profile, manufacturing process, and cost considerations. While natural superdisintegrants present an attractive, potentially cost-effective, and biocompatible alternative, formulators must also consider potential variability between batches and the need for standardized extraction and processing methods.

This guide provides a foundational dataset and procedural framework to aid in this critical decision-making process. Further research and head-to-head studies with well-characterized natural superdisintegrants are warranted to fully elucidate their potential and expand their application in modern drug delivery.

References

influence of croscarmellose sodium on the dissolution efficiency of BCS class II drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the development of oral solid dosage forms, achieving optimal dissolution of the active pharmaceutical ingredient (API) is paramount for ensuring bioavailability and therapeutic efficacy. This is particularly challenging for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability. For these compounds, the dissolution rate is often the rate-limiting step in drug absorption. Superdisintegrants are crucial excipients used to overcome this hurdle by promoting the rapid breakup of tablets and granules upon contact with physiological fluids.

Among the available superdisintegrants, croscarmellose sodium (CCS) has established itself as a highly effective and versatile option. This guide provides a comparative analysis of this compound's influence on the dissolution efficiency of BCS Class II drugs, supported by experimental data from various studies.

Mechanism of Action: How this compound Works

This compound, a cross-linked polymer of carboxymethylcellulose, exerts its disintegrating effect through a multi-faceted mechanism. Upon contact with aqueous fluids, it rapidly swells to several times its original volume.[1][2] This swelling action creates a strong disruptive force within the tablet matrix, leading to its rapid breakdown into smaller particles.[1][2] Concurrently, its fibrous nature facilitates a "wicking" effect, drawing water into the core of the tablet and ensuring a uniform and swift disintegration process.[2][3] This rapid disintegration significantly increases the surface area of the API exposed to the dissolution medium, thereby enhancing the dissolution rate.[1]

Comparative Dissolution Performance

Experimental studies consistently demonstrate the ability of this compound to significantly improve the dissolution rates of BCS Class II drugs. Its performance is often compared with other widely used superdisintegrants, such as sodium starch glycolate (SSG) and crospovidone (CP).

Table 1: Comparative Dissolution of Ibuprofen Tablets
SuperdisintegrantConcentrationTime to 85% Drug Release% Drug Released at 15 minReference
This compound4%< 15 min81.34 ± 1.90
Sodium Starch Glycolate4%~ 25 min69.86 ± 1.88
Crospovidone4%< 15 min99.65 ± 0.24
Control (No Superdisintegrant)0%> 30 min48.82 ± 1.49

Ibuprofen is a BCS Class II drug.

Table 2: Comparative Dissolution of Carbamazepine Tablets
SuperdisintegrantConcentrationMethod of Incorporation% Drug Released at 60 minReference
This compound6%Extragranular~85[4]
Sodium Starch Glycolate6%Extragranular99.99[4]
Crospovidone6%Extragranular~90[4]

Carbamazepine is a BCS Class II drug.

Table 3: Dissolution of Furosemide Tablets with Varying Superdisintegrants
SuperdisintegrantConcentration% Drug Released at 60 minReference
This compound6.4%~95[5]
Sodium Starch Glycolate6.4%~90[5]
Crospovidone6.4%99[5]

Furosemide is a BCS Class II/IV drug with low solubility.

Table 4: Dissolution of Meloxicam Solid Dispersions
Superdisintegrant CarrierDrug:Carrier Ratio% Drug Released at 90 minReference
This compound1:4~90[4]
Crospovidone1:2>95[4]
Microcrystalline Cellulose1:4~80[4]

Meloxicam is a BCS Class II drug.

The data indicates that while all superdisintegrants improve dissolution compared to formulations without them, the performance can be drug- and formulation-dependent. In some cases, crospovidone may exhibit a faster initial release, while in others, this compound provides a comparable or superior overall dissolution profile. Notably, the method of incorporation (intragranular vs. extragranular) can also significantly impact the effectiveness of this compound.

Experimental Protocols

The following is a generalized experimental protocol for conducting dissolution studies of immediate-release tablets containing BCS Class II drugs, based on United States Pharmacopeia (USP) guidelines and common practices found in the literature.[6][7][8]

1. Materials and Reagents:

  • BCS Class II Drug Substance

  • This compound and other superdisintegrants (e.g., Sodium Starch Glycolate, Crospovidone)

  • Diluents (e.g., Microcrystalline Cellulose, Lactose)

  • Binder (e.g., Povidone)

  • Lubricant (e.g., Magnesium Stearate)

  • Dissolution Media (e.g., 0.1 N HCl, Phosphate Buffer pH 6.8, with or without surfactant like Sodium Lauryl Sulfate)

2. Tablet Preparation (Direct Compression):

  • Sieve all ingredients through an appropriate mesh screen.

  • Blend the drug substance, superdisintegrant, and diluent for a specified time (e.g., 15 minutes) in a suitable blender.

  • Add the lubricant and blend for a shorter duration (e.g., 3-5 minutes).

  • Compress the blend into tablets of a specified weight and hardness using a tablet press.

3. Dissolution Testing:

  • Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[6][7]

  • Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8). For poorly soluble drugs, a surfactant (e.g., 0.5-2% Sodium Lauryl Sulfate) may be added to achieve sink conditions.[6][9]

  • Temperature: Maintain the medium at 37 ± 0.5°C.[6]

  • Agitation Speed: A paddle speed of 50 or 75 rpm is typical for immediate-release tablets.[6]

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizing the Process

To better understand the experimental workflow and the logical relationship between this compound and dissolution, the following diagrams are provided.

Experimental_Workflow cluster_prep Tablet Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis & Results A Weighing of API & Excipients B Sieving A->B C Blending (API, CCS, Diluent) B->C D Lubrication (Blending with Lubricant) C->D E Compression D->E F Place Tablet in Dissolution Apparatus E->F G Start Test (Set Temperature & Speed) F->G H Withdraw Samples at Time Intervals G->H I Filter Samples H->I J Analyze Drug Concentration (UV/HPLC) I->J K Calculate % Drug Released J->K L Generate Dissolution Profile K->L

Caption: Experimental workflow for dissolution testing of tablets.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect CCS This compound in Tablet Swelling Rapid Swelling CCS->Swelling Wicking Water Wicking CCS->Wicking Disruption Matrix Disruption Swelling->Disruption Wicking->Disruption SurfaceArea Increased API Surface Area Disruption->SurfaceArea Dissolution Enhanced Dissolution Efficiency SurfaceArea->Dissolution

Caption: Mechanism of this compound in enhancing dissolution.

Conclusion

This compound is a highly efficient superdisintegrant that plays a critical role in enhancing the dissolution efficiency of BCS Class II drugs. Its dual mechanism of swelling and wicking ensures rapid tablet disintegration, leading to a significant increase in the drug's dissolution rate. While its performance relative to other superdisintegrants can be influenced by the specific drug and formulation characteristics, it remains a robust and reliable choice for formulators. The selection of the optimal superdisintegrant and its concentration should be based on comparative experimental data to achieve the desired drug release profile and ensure the therapeutic effectiveness of the final product.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory materials is a critical component of responsible research and development. For scientists and professionals in drug development, understanding the correct procedures for handling excipients like croscarmellose sodium is paramount for maintaining a safe working environment and adhering to environmental regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, promoting operational safety and logistical efficiency.

This compound is generally not classified as a hazardous substance; however, it is imperative to follow established disposal protocols to prevent environmental contamination.[1] The primary directive for its disposal is to adhere to all federal, state, and local environmental control regulations.[2][3][4]

Immediate Safety and Spill Response

In the event of a spill, prompt and appropriate action is necessary to contain the material and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety glasses, gloves, and suitable protective clothing.[2] For larger spills or in areas with inadequate ventilation, respiratory protection may be necessary to avoid inhaling dust.[2]

Spill Containment and Cleanup:

  • Small Spills: Use appropriate tools to carefully scoop the spilled solid material into a designated waste disposal container.[2][5] Subsequently, clean the contaminated surface by spreading water and dispose of the cleaning materials according to local regulations.[2][5]

  • Large Spills: Employ a shovel to transfer the material into a suitable waste disposal container.[2][5] The contaminated area should then be cleaned with water, and the runoff should be managed in accordance with legal requirements.[2] It is crucial to prevent the spilled material from entering drains, soil, or water sources.[2][6]

Standard Disposal Procedures

The recommended disposal method for this compound involves careful consideration of its physical state and the available disposal facilities.

Waste Characterization: While this compound is not typically considered hazardous waste, it is the responsibility of the waste generator to make a final determination based on any potential contamination with other hazardous materials.

Disposal Methods:

  • Incineration: A common and recommended method for the disposal of non-hazardous pharmaceutical waste is incineration.[7] One safety data sheet suggests dissolving or mixing this compound with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Landfill: If incineration is not an option, disposal in a licensed landfill may be permissible, provided the material is properly contained and has been characterized as non-hazardous.

Contaminated Packaging: Any packaging that has been in contact with this compound should be disposed of in the same manner as the substance itself.[3] Empty containers may retain product residues and should be handled accordingly.[1]

Disposal ConsiderationRecommendationSource
Regulatory Compliance Dispose of in accordance with federal, state, and local environmental control regulations.[2][3][4]
Environmental Precautions Do not allow the product to enter drains, soil, or water sources.[2][6]
Spill Cleanup (Small) Use tools to place in a waste container. Clean the area with water.[2][5]
Spill Cleanup (Large) Use a shovel to place in a waste container. Clean the area with water.[2][5]
Primary Disposal Method Dissolve or mix with a combustible solvent and burn in a chemical incinerator.[6]
Contaminated Packaging Dispose of in the same manner as the product.[3]

Experimental Protocols

The provided information on the disposal of this compound is based on safety data sheets and general pharmaceutical waste guidelines. These documents do not cite specific experimental protocols for the disposal of this substance. The recommended procedures are based on standard chemical waste management practices.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Croscarmellose_Sodium_Disposal cluster_start cluster_assessment cluster_disposal_path cluster_non_hazardous_options cluster_final start This compound for Disposal is_contaminated Is the material contaminated with a hazardous substance? start->is_contaminated hazardous_waste Dispose as Hazardous Waste (Follow specific hazardous waste protocols) is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No documentation Document Disposal Record hazardous_waste->documentation incineration Preferred Method: Chemical Incineration non_hazardous_waste->incineration landfill Alternative Method: Licensed Landfill non_hazardous_waste->landfill incineration->documentation landfill->documentation

This compound Disposal Decision Workflow

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Croscarmellose sodium, ensuring both personal safety and procedural integrity.

This compound is a widely used excipient in the pharmaceutical industry. While generally considered non-hazardous, proper handling and the use of appropriate Personal Protective Equipment (PPE) are crucial to minimize exposure and prevent potential irritation or allergic reactions. This document provides a comprehensive operational plan for the safe handling and disposal of this compound.

Operational Plan: Handling this compound

Adherence to the following step-by-step procedures will ensure the safe handling of this compound in a laboratory setting.

1. Risk Assessment and Preparation:

  • Before handling, conduct a thorough risk assessment of the specific procedures to be performed.

  • Ensure that an emergency eye wash station is readily accessible.[1]

  • Verify that all personnel are trained on the proper use of PPE and emergency procedures.

2. Engineering Controls:

  • Whenever possible, handle this compound in a well-ventilated area.[2][3]

  • Use local exhaust ventilation to control dust at the source.[4][5]

  • For procedures that may generate significant dust, consider using a containment device such as a fume hood or glove box.

3. Personal Protective Equipment (PPE) Selection and Use:

  • Eye and Face Protection:

    • Wear safety glasses with side shields.[1] For tasks with a higher risk of splashing or dust generation, chemical splash goggles or a full-face shield are recommended.[1]

  • Skin and Body Protection:

    • Wear a lab coat or a long-sleeved disposable gown.[1][2][6] The choice should be based on the specific laboratory activity and potential for skin contact.[1]

  • Hand Protection:

    • Wear powder-free nitrile or other impervious gloves.[1][7] If working with this compound suspended in an organic solvent, select gloves that offer protection against that specific solvent.[1]

  • Respiratory Protection:

    • Under normal conditions with adequate ventilation, respiratory protection is not typically required.

    • If dust generation is likely and engineering controls are not sufficient, a NIOSH-approved dust mask or respirator should be worn.[2][8]

4. Handling Procedures:

  • Avoid all contact and inhalation of dust, mists, and vapors associated with the material.[1]

  • Minimize dust generation during handling and transfer.[3][4]

  • After handling, thoroughly wash hands and other exposed skin.[1]

  • Clean equipment and work surfaces with a suitable detergent or solvent after use.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure workplace safety.

  • This compound Waste:

    • Collect waste this compound in a suitable, labeled container for disposal.[2]

    • Dispose of the waste in accordance with federal, state, and local environmental control regulations.[9] It is not appropriate to dispose of it by flushing it down the toilet or discarding it in the regular trash.[10]

  • Contaminated PPE and Materials:

    • Contaminated gloves, gowns, and other disposable materials should be placed in a sealed bag for disposal.

    • Follow your institution's guidelines for the disposal of chemically contaminated waste.

Quantitative Data Summary

ParameterSpecificationSource
Occupational Exposure Limits No specific occupational exposure limits have been established for this compound.[1][5]
Glove Material Nitrile or other impervious gloves are recommended.[1][7]
Glove Thickness A standard thickness for laboratory use is generally sufficient. For specific recommendations, consult the glove manufacturer's guidelines.[7]

Below is a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_conditions Handling Conditions start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment eye_protection Eye Protection: Safety Glasses with Side Shields risk_assessment->eye_protection skin_protection Skin Protection: Lab Coat or Gown risk_assessment->skin_protection hand_protection Hand Protection: Nitrile Gloves risk_assessment->hand_protection dust_generation Potential for Dust Generation? risk_assessment->dust_generation end_process Proceed with Handling respiratory_protection Respiratory Protection: Dust Mask (if needed) respiratory_protection->end_process dust_generation->respiratory_protection Yes dust_generation->end_process No

Caption: PPE selection workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Croscarmellose sodium
Reactant of Route 2
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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.